molecular formula C8H10BClO2 B2532937 (2-Chloro-3,5-dimethylphenyl)boronic acid CAS No. 1451391-50-6

(2-Chloro-3,5-dimethylphenyl)boronic acid

Cat. No.: B2532937
CAS No.: 1451391-50-6
M. Wt: 184.43
InChI Key: RXDUWKGWESJHII-UHFFFAOYSA-N
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Description

(2-Chloro-3,5-dimethylphenyl)boronic acid is an organoboron compound valued as a versatile building block in chemical synthesis. Its structure, featuring a boronic acid group on a chloro- and methyl-substituted phenyl ring, makes it a crucial intermediate for constructing complex organic molecules . This compound is primarily used in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (Suzuki) reaction, which is a powerful method for forming carbon-carbon (C–C) bonds . This reaction is a cornerstone of modern organic chemistry, enabling researchers to create novel biaryl structures with high precision and efficiency. The specific presence of both chloro and methyl substituents on the aromatic ring fine-tunes the compound's reactivity and steric properties, allowing for the synthesis of highly specialized and functionalized target molecules. Its primary research value lies in the development of new pharmaceutical compounds, where it can be used to create potential drug candidates for areas such as oncology and infectious diseases . Furthermore, this boronic acid finds significant application in materials science for the synthesis of advanced polymers and organic electronic components, contributing to the creation of semiconductors and other functional materials . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

(2-chloro-3,5-dimethylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BClO2/c1-5-3-6(2)8(10)7(4-5)9(11)12/h3-4,11-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDUWKGWESJHII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1Cl)C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (2-Chloro-3,5-dimethylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chloro-3,5-dimethylphenyl)boronic acid, a halogenated and alkyl-substituted arylboronic acid, is a key building block in modern organic synthesis. Its utility primarily lies in its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a cornerstone for the formation of carbon-carbon bonds, a critical step in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. The specific substitution pattern of this boronic acid, featuring a chlorine atom and two methyl groups on the phenyl ring, offers unique steric and electronic properties that can be strategically employed to influence the characteristics of the final product. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed synthesis protocol, its primary applications in organic chemistry, and essential safety and handling information.

Chemical Identity and Physicochemical Properties

The fundamental identifiers and computed physicochemical properties of this compound are summarized below. It is important to note that while the compound is commercially available, detailed experimental data on its physical properties are not extensively published. The properties listed are a combination of information from suppliers and computationally predicted data.

PropertyValueSource
CAS Number 1451391-50-6
Molecular Formula C8H10BClO2
Molecular Weight 184.43 g/mol
SMILES CC1=CC(C)=C(Cl)C(B(O)O)=C1
Heavy Atom Count 12
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1
Topological Polar Surface Area 40.5 Ų
Appearance Typically an off-white to white solidInferred from related compounds
Solubility Soluble in many polar organic solvents such as THF, DMF, and alcohols. Poorly soluble in nonpolar solvents like hexanes.Inferred from general boronic acid properties
Melting Point Not available. Varies for similar compounds (e.g., 2-Chlorophenylboronic acid: 92-102 °C, 3,5-Dimethylphenylboronic acid: 261-265 °C)

Synthesis of this compound

Reaction Scheme

G cluster_0 Synthesis of this compound A 1-Bromo-2-chloro-3,5-dimethylbenzene C Intermediate Aryllithium A->C Lithiation B n-BuLi, THF, -78 °C E Boronate Ester Intermediate C->E Borylation D B(OMe)3 G This compound E->G Hydrolysis F Aqueous Acid Workup (e.g., HCl) Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L₂)X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)(L₂)Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' ArX Ar-X (Aryl Halide) ArX->Oxidative_Addition Ar'B(OH)2 Ar'B(OH)₂ (Boronic Acid) Ar'B(OH)2->Transmetalation Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Explanation of the Steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.

  • Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group (Ar') to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst

An In-depth Technical Guide to (2-Chloro-3,5-dimethylphenyl)boronic acid: A Keystone Building Block for Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Substituted Arylboronic Acid

In the landscape of modern organic synthesis and drug discovery, arylboronic acids have emerged as indispensable tools. Their stability, ease of handling, and versatile reactivity have positioned them as crucial building blocks for the construction of complex molecular architectures.[1][2][3] Among these, (2-Chloro-3,5-dimethylphenyl)boronic acid is a particularly noteworthy reagent. Its unique substitution pattern—a sterically demanding ortho-chloro group and two meta-methyl groups—offers chemists a powerful handle to fine-tune the steric and electronic properties of target molecules. This guide provides an in-depth exploration of the chemical properties, synthesis, and applications of this compound, with a focus on its practical utility for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

A thorough understanding of a reagent's physical and chemical characteristics is paramount for its effective application. The properties of this compound are summarized below.

PropertyValueReference
CAS Number 1451391-50-6[4][5][6]
Molecular Formula C₈H₁₀BClO₂N/A
Molecular Weight 184.43 g/mol N/A
Appearance Typically a white to off-white solidInferred from related compounds
Melting Point Data not readily available in public literature. For comparison, the melting point of the related compound (3,5-dimethylphenyl)boronic acid is reported to be 249-251 °C.[7]
Solubility Expected to be soluble in organic solvents like methanol, ethanol, THF, and DMSO. Limited solubility in nonpolar solvents and water.Inferred from general boronic acid properties
Stability Stable under standard laboratory conditions. Should be stored in a cool, dry place away from moisture and strong oxidizing agents.Inferred from safety data of related compounds
Spectroscopic Characterization: Navigating the Nuances of Boronic Acid NMR

Obtaining clean, interpretable Nuclear Magnetic Resonance (NMR) spectra for boronic acids can be challenging due to their propensity to form cyclic trimers known as boroxines, especially in non-polar solvents or upon concentration.[8] This equilibrium between the monomeric acid and the trimeric anhydride can lead to broadened peaks or multiple sets of signals, complicating spectral analysis.

Strategies for Overcoming Oligomerization:

  • Use of Coordinating Solvents: Recording the NMR spectrum in a coordinating deuterated solvent such as methanol-d₄ or DMSO-d₆ can help to break up the boroxine trimers by forming a solvent adduct with the boron atom.[8] This typically results in sharper, more easily interpretable spectra, although the acidic B-OH protons will likely exchange with the solvent and become unobservable.

  • Conversion to a Boronate Ester: Derivatization of the boronic acid to a boronate ester, for instance, with pinacol or diethanolamine, can provide a stable, monomeric compound with well-defined NMR signals.

While specific, publicly available ¹H and ¹³C NMR data for this compound is limited, one would expect to see characteristic aromatic proton signals and signals for the two methyl groups in the ¹H NMR spectrum, and corresponding aromatic and methyl carbon signals in the ¹³C NMR spectrum.

Synthesis of this compound: A General Approach

Arylboronic acids are commonly synthesized through the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate ester, followed by acidic workup.[9][10][11][12] The following represents a general and reliable protocol for the synthesis of this compound from its corresponding aryl bromide.

Experimental Protocol: Synthesis via Grignard Reaction

Step 1: Formation of the Grignard Reagent

  • To a flame-dried, three-necked flask equipped with a reflux condenser, a magnetic stir bar, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine to activate the magnesium surface.

  • In the addition funnel, prepare a solution of 1-bromo-2-chloro-3,5-dimethylbenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Add a small portion of the aryl bromide solution to the magnesium turnings and gently heat to initiate the Grignard reaction, which is indicated by a color change and gentle refluxing.

  • Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Borylation and Hydrolysis

  • In a separate flame-dried flask under an inert atmosphere, dissolve trimethyl borate (1.5 equivalents) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the freshly prepared Grignard reagent to the cold trimethyl borate solution via cannula transfer.

  • Allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

  • Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid.

  • The crude product can be purified by recrystallization or silica gel chromatography.

SynthesisWorkflow ArylBromide 1-Bromo-2-chloro- 3,5-dimethylbenzene Grignard (2-Chloro-3,5-dimethylphenyl) magnesium bromide ArylBromide->Grignard THF Mg Magnesium Turnings Mg->Grignard BorateEster Intermediate Borate Ester Grignard->BorateEster -78 °C to RT TrimethylBorate Trimethyl Borate B(OMe)3 TrimethylBorate->BorateEster BoronicAcid (2-Chloro-3,5-dimethylphenyl) boronic acid BorateEster->BoronicAcid AcidWorkup Aqueous Acidic Workup (e.g., HCl) AcidWorkup->BoronicAcid

Caption: General synthesis workflow for this compound.

Reactivity and Applications in Synthesis

The utility of this compound lies in its participation in a variety of cross-coupling reactions, most notably the palladium-catalyzed Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[1][13]

The Suzuki-Miyaura Coupling: A Powerful C-C Bond Forming Tool

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (such as a boronic acid) with an organohalide or triflate in the presence of a palladium catalyst and a base. The reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and catalysts.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

SuzukiCycle cluster_reactants Reactants pd0 Pd(0)L_n pd_complex R¹-Pd(II)L_n-X pd0->pd_complex Oxidative Addition transmetalation_complex R¹-Pd(II)L_n-R² pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product R¹-R² transmetalation_complex->product r1x R¹-X (Organohalide) r1x->pd_complex r2boh2 R²-B(OH)₂ (Boronic Acid) r2boh2->transmetalation_complex base Base base->pd_complex Activates Boronic Acid

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Illustrative Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide or iodide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Solvent system (e.g., toluene/ethanol/water, dioxane/water, or DMF)

Procedure:

  • To a reaction vessel, add the aryl halide, this compound, the base, and a magnetic stir bar.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the palladium catalyst to the vessel under the inert atmosphere.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography or recrystallization to obtain the desired biaryl compound.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of the (2-chloro-3,5-dimethylphenyl) moiety into a molecule can significantly influence its pharmacological properties. The chloro and methyl substituents can modulate lipophilicity, metabolic stability, and binding interactions with biological targets. Boronic acids themselves have shown a range of biological activities and are present in several FDA-approved drugs.[2] The use of this compound allows for the strategic introduction of this substituted phenyl ring into potential drug candidates, facilitating structure-activity relationship (SAR) studies and the optimization of lead compounds.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care. The following safety information is based on data for structurally similar boronic acids.

Hazard CategoryPrecautionary Statements
Eye Irritation Causes serious eye irritation. Wear safety glasses with side-shields or goggles.
Skin Irritation Causes skin irritation. Wear protective gloves.
Respiratory Irritation May cause respiratory irritation. Avoid breathing dust. Use in a well-ventilated area.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.

  • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move person into fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Always consult the material safety data sheet (MSDS) for the most up-to-date and comprehensive safety information before handling this compound.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its unique substitution pattern provides chemists with a tool to introduce specific steric and electronic features into complex molecules. A thorough understanding of its properties, synthesis, and reactivity, particularly in the context of the Suzuki-Miyaura coupling, is essential for its effective application. As the demand for novel and diverse chemical entities continues to grow in fields such as pharmaceuticals, agrochemicals, and materials science, the importance of well-defined and functionalized reagents like this compound will undoubtedly continue to increase.

References

  • AA Blocks. (n.d.). 6,7-Dinitro-1H,4H-pyrido[2,3-b]pyrazine-2,3-dione. Retrieved from [Link]

  • Zu, W., Liu, S., Jia, X., & Xu, L. (n.d.). Chemoselective N-arylation of Aminobenzene Sulfonamides via Copper Catalysed Chan−Evans−Lam Reactions - Supporting Information. Retrieved from [Link]

  • Barbero, M., Cadamuro, S., Dughera, S., & Gualdani, G. (2014).
  • Clariant Produkte (Deutschland) GmbH. (2003). Process for the preparation of substituted phenylboronic acids. U.S.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734347, (2,5-Dimethylphenyl)boronic acid. Retrieved from [Link]

  • Gomes, P., Gawande, M. B., & Correia, J. D. G. (2021).
  • Chemsrc. (n.d.). CAS No. 1056475-86-5. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734349, 3,5-Dimethylphenylboronic acid. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding Boronic Acids: Properties and Applications of 3,5-Dimethylphenylboronic Acid. Retrieved from [Link]

  • Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23672332, Sodium 1-heptanesulfonate. Retrieved from [Link]

Sources

Introduction: The Strategic Importance of Arylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (2-Chloro-3,5-dimethylphenyl)boronic acid

In the landscape of modern synthetic organic chemistry, particularly within drug discovery and development, arylboronic acids stand out as exceptionally versatile and powerful building blocks.[1][2] Their stability, low toxicity, and remarkable utility in palladium-catalyzed cross-coupling reactions—most notably the Suzuki-Miyaura reaction—have cemented their role as indispensable reagents for the construction of complex molecular architectures.[3][4][5] The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds, particularly for biaryl structures, which are prevalent in a vast array of pharmaceuticals and advanced materials.[5][6]

This compound is a key intermediate, offering a synthetically useful handle for introducing a sterically hindered and electronically defined phenyl moiety. The presence of the ortho-chloro substituent and the meta-dimethyl groups provides a unique steric and electronic profile, making it a valuable component for fine-tuning the structure-activity relationships (SAR) of lead compounds in medicinal chemistry.[7][8]

This guide provides a comprehensive, field-proven overview of the synthesis of this compound. We will delve into the core synthetic methodologies, explain the causal reasoning behind critical process parameters, and provide detailed protocols for synthesis and purification.

Part 1: Core Synthetic Strategies

The most common and robust methods for synthesizing arylboronic acids involve the reaction of an organometallic intermediate with a trialkyl borate ester, followed by hydrolysis. The two primary pathways diverge in the formation of the initial organometallic species: the Grignard reaction and the organolithium route via halogen-lithium exchange.

Diagram: Overall Synthetic Workflow

Synthetic_Workflow cluster_start Starting Material cluster_pathways Organometallic Formation cluster_borylation Borylation & Hydrolysis cluster_product Final Product & Purification SM 2-Bromo-1-chloro-3,5-dimethylbenzene Grignard Grignard Reagent Formation (Mg, THF) SM->Grignard Path A Organolithium Halogen-Lithium Exchange (n-BuLi, -78 °C) SM->Organolithium Path B Borylation 1. Quench with B(OR)₃ 2. Acidic Hydrolysis Grignard->Borylation Organolithium->Borylation Product Crude this compound Borylation->Product Purification Purification (Recrystallization or Extraction) Product->Purification Final Pure Product Purification->Final

Caption: High-level overview of the primary synthetic routes to the target compound.

Part 2: The Grignard Reagent Pathway

This is the most common and industrially scalable method for this class of compounds. It involves the formation of an arylmagnesium halide (Grignard reagent) which then acts as a nucleophile, attacking the electrophilic boron atom of a borate ester.[9]

Causality and Mechanistic Insights

The success of this synthesis hinges on precise temperature control. The reaction of the Grignard reagent with the borate ester, such as trimethyl borate or triisopropyl borate, forms a boronic ester. This ester is still susceptible to nucleophilic attack by another molecule of the Grignard reagent.[10] Performing the addition at very low temperatures (-78 °C to -60 °C) is the traditional method to kinetically disfavor this second addition, thus maximizing the yield of the desired mono-arylated product.[9][11]

However, process research has shown that for many substrates, this reaction can be run at significantly higher temperatures (-10 °C to 0 °C) without substantial yield loss, which is a major advantage for scalability and process safety.[9] The choice of borate ester can also influence selectivity; the greater steric bulk of triisopropyl borate compared to trimethyl borate can help prevent over-addition.

Diagram: Grignard Pathway Mechanism

Grignard_Mechanism ArylHalide Ar-Br Grignard Ar-MgBr ArylHalide->Grignard + Mg⁰ (in THF) Mg Mg⁰ AteComplex [Ar-B(OR)₃]⁻ MgBr⁺ (Boronate 'ate' complex) Grignard->AteComplex + B(OR)₃ (Low Temp) Borate B(OR)₃ BoronicEster Ar-B(OR)₂ AteComplex->BoronicEster Warm to RT SideProduct Ar₂B-OR (Borinic Ester Byproduct) AteComplex->SideProduct + Ar-MgBr (Over-addition) Product Ar-B(OH)₂ BoronicEster->Product Hydrolysis Hydrolysis H₃O⁺

Caption: Mechanism of arylboronic acid synthesis via the Grignard pathway.

Detailed Experimental Protocol: Grignard Synthesis

Materials

ReagentCAS No.MW ( g/mol )Amount (10 mmol scale)Molar Eq.
2-Bromo-1-chloro-3,5-dimethylbenzene160975-34-8219.522.20 g1.0
Magnesium turnings7439-95-424.310.29 g1.2
Iodine7553-56-2253.811 crystal (catalyst)-
Anhydrous Tetrahydrofuran (THF)109-99-972.1130 mL-
Triisopropyl borate5419-55-6188.082.8 mL (2.26 g)1.2
2 M Hydrochloric Acid (HCl)7647-01-036.46~20 mL-

Procedure

  • Grignard Reagent Preparation:

    • Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet.

    • Add magnesium turnings (0.29 g, 12 mmol) to the cooled flask.

    • Add a single crystal of iodine to activate the magnesium surface.

    • In a separate flask, dissolve 2-bromo-1-chloro-3,5-dimethylbenzene (2.20 g, 10 mmol) in 10 mL of anhydrous THF.

    • Add a small portion (~1 mL) of the aryl bromide solution to the magnesium. Gentle heating may be required to initiate the reaction (indicated by the disappearance of the iodine color and gentle bubbling).

    • Once initiated, add the remaining aryl bromide solution dropwise via an addition funnel, maintaining a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation:

    • Cool the freshly prepared Grignard solution to -78 °C using a dry ice/acetone bath.

    • In a separate, dry flask, dissolve triisopropyl borate (2.8 mL, 12 mmol) in 10 mL of anhydrous THF and cool to -78 °C.

    • Slowly add the borate solution to the Grignard reagent via cannula, keeping the internal temperature below -65 °C.[11]

    • After the addition is complete, stir the reaction mixture at -78 °C for an additional hour.

  • Hydrolysis and Work-up:

    • Remove the cooling bath and allow the reaction to slowly warm to room temperature overnight.

    • Cool the mixture in an ice bath and cautiously quench by the slow, dropwise addition of 2 M HCl (~20 mL) until the aqueous layer is acidic (pH ~1-2).

    • Stir the resulting biphasic mixture vigorously for 30-60 minutes to ensure complete hydrolysis of the boronic ester.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 25 mL).

    • Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Part 3: The Organolithium Pathway

The organolithium route is a powerful alternative, especially when the aryl halide is less reactive towards magnesium or when specific substitution patterns are desired. This method involves a halogen-lithium exchange, typically using an alkyllithium reagent like n-butyllithium (n-BuLi), at very low temperatures.[12]

Causality and Mechanistic Insights

This reaction is exceptionally fast and must be conducted at cryogenic temperatures (typically -78 °C) to prevent side reactions, such as the reaction of the highly nucleophilic aryllithium species with the solvent or other electrophilic sites on the molecule. The subsequent quench with the borate ester is also performed at -78 °C for the same reasons as in the Grignard pathway: to prevent over-addition.[13][14] This method offers excellent yields but requires stringent anhydrous and anaerobic techniques due to the high reactivity of organolithium reagents.

Part 4: Purification – A Critical Step

Arylboronic acids are notoriously challenging to purify using standard silica gel chromatography due to their tendency to dehydrate into cyclic boroxine anhydrides on the acidic silica surface, leading to streaking and poor separation.[15][16] Therefore, non-chromatographic methods are highly preferred.

Diagram: Purification Workflow

Purification_Workflow cluster_methods Purification Methods Crude Crude Product (White/Off-White Solid) CheckPurity Check Purity (¹H NMR, LC-MS) Crude->CheckPurity Pure Pure Product (>95%) CheckPurity->Pure Purity OK Impure Impure Product CheckPurity->Impure Purity Not OK Recrystallize Method A: Recrystallization (e.g., Toluene/Hexane) Impure->Recrystallize AcidBase Method B: Acid-Base Extraction Impure->AcidBase Recrystallize->CheckPurity Re-check AcidBase->CheckPurity Re-check

Caption: Decision workflow for the purification of crude arylboronic acid.

Protocol 1: Purification by Recrystallization

Recrystallization is often the most effective method for obtaining high-purity material.[17][18]

  • Dissolve the crude this compound in a minimum amount of a hot solvent in which it is soluble (e.g., toluene or diethyl ether).

  • Slowly add a co-solvent in which the product is insoluble (e.g., hexanes or petroleum ether) until the solution becomes turbid.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.

  • Collect the crystalline solid by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Protocol 2: Purification by Acid-Base Extraction

This method leverages the acidic nature of the boronic acid group.[19]

  • Dissolve the crude product in an organic solvent like diethyl ether.

  • Extract the organic solution with a cooled, aqueous base (e.g., 1 M NaOH). The boronic acid will deprotonate and move into the aqueous layer as its sodium boronate salt. Non-acidic impurities will remain in the organic layer.

  • Separate the aqueous layer and wash it with fresh diethyl ether to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and re-acidify by slowly adding 2 M HCl until the pH is ~1-2.

  • The pure boronic acid will precipitate out of the aqueous solution as a white solid.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum.

Conclusion

The synthesis of this compound is a well-established process that relies on fundamental organometallic chemistry. The Grignard pathway represents the most practical and scalable approach, provided that key parameters, especially temperature, are carefully controlled to prevent byproduct formation. Success in isolating a high-purity final product is critically dependent on employing the correct purification strategy, with recrystallization and acid-base extraction being the most robust methods. By understanding the chemical principles behind each step, researchers and drug development professionals can reliably produce this valuable synthetic intermediate for a wide range of applications.

References

A Comprehensive Technical Guide to (2-Chloro-3,5-dimethylphenyl)boronic Acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals Preamble: This technical guide serves as an in-depth resource on (2-Chloro-3,5-dimethylphenyl)boronic acid. It moves beyond basic data to provide a holistic understanding of its utility, grounded in the principles of modern synthetic chemistry. The content herein is structured to deliver not just procedural steps but the causal logic behind them, ensuring both scientific integrity and practical applicability for professionals in the field.

Introduction: The Strategic Role of Sterically Hindered Boronic Acids in Medicinal Chemistry

The architecture of modern pharmaceuticals is often built upon complex biaryl and heteroaryl scaffolds. The development of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, has been a transformative event, enabling the efficient construction of these motifs.[1] Within the vast library of available reagents, substituted phenylboronic acids are indispensable building blocks.[2][3]

This compound is a reagent of particular strategic importance. Its unique substitution pattern—a chloro group ortho to the boronic acid and two meta-methyl groups—introduces significant steric hindrance and specific electronic properties. This structure is not a random assortment of functional groups; it is a carefully modulated design that allows chemists to forge challenging carbon-carbon bonds and to fine-tune the physicochemical properties (e.g., lipophilicity, metabolic stability) of target molecules, a critical aspect of modern drug design.[4][5] This guide will explore the foundational properties of this compound and provide a detailed framework for its application.

Core Compound Analysis: Physicochemical Properties

A comprehensive understanding of a reagent's properties is the bedrock of successful and reproducible synthesis.

Molecular Identity and Weight

The molecular weight is the most fundamental quantitative property for a chemist, dictating the stoichiometry of any reaction.

IdentifierValue
Chemical Name This compound
CAS Number 1451391-50-6
Molecular Formula C₈H₁₀BClO₂
Molecular Weight 184.43 g/mol

This value is the cornerstone for all experimental calculations, from small-scale library synthesis to large-scale production.

Physical and Safety Data

The handling, storage, and reactivity of the compound are governed by its physical state and stability.

PropertyDescription
Appearance Typically an off-white to white solid or crystalline powder.
Purity Commercially available in purities often ≥95%.
Solubility Generally soluble in polar organic solvents such as methanol, THF, and dioxane.
Storage Store in a cool, dry, well-ventilated area. Keep container tightly sealed. Boronic acids are known to be sensitive to moisture and can form cyclic anhydrides (boroxines).
Handling Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn. Avoid inhalation of dust.

Expertise & Experience: The propensity of boronic acids to form boroxines upon exposure to ambient moisture is a critical practical consideration. While this dehydration is often reversible under reaction conditions, it means that the precise weight of the active monomeric boronic acid may be less than the measured bulk weight. For highly sensitive reactions requiring precise stoichiometry, it is best practice to use freshly opened reagents or to dry the compound in a vacuum oven before use.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for C-C bond formation.[6]

Mechanistic Overview

The reaction proceeds via a catalytic cycle involving a palladium complex, which is regenerated at the end of each cycle. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.

Suzuki_Mechanism Pd0 Pd(0)L₂ (Active Catalyst) OxAdd_Intermediate Ar-Pd(II)(X)L₂ Pd0->OxAdd_Intermediate Oxidative Addition OA Oxidative Addition Pd0->OA Transmetal_Intermediate Ar-Pd(II)(Ar')L₂ OxAdd_Intermediate->Transmetal_Intermediate Transmetalation TM Transmetalation OxAdd_Intermediate->TM Transmetal_Intermediate->Pd0 Reductive Elimination RE Reductive Elimination Transmetal_Intermediate->RE Product Ar-Ar' (Biaryl Product) Aryl_Halide Ar-X (Aryl Halide) Boronic_Acid Ar'-B(OH)₂ ((2-Cl-3,5-Me₂Ph)B(OH)₂) Base Base (e.g., K₂CO₃) OA->OxAdd_Intermediate TM->Transmetal_Intermediate RE->Pd0 RE->Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction.

Causality Behind the Steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (Ar-X). The reaction rate is typically I > Br > OTf >> Cl.

  • Transmetalation: This is the key bond-forming step where the organic moiety from the boronic acid is transferred to the palladium center. A base is essential to activate the boronic acid, forming a more nucleophilic boronate species which facilitates the transfer.[7]

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.

Field-Proven Experimental Protocol

This protocol is a robust, self-validating starting point for coupling this compound with a generic aryl bromide.

Objective: To synthesize a 2'-Chloro-3',5'-dimethyl-[1,1'-biphenyl] derivative.

Materials:

  • This compound (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas supply

Step-by-Step Methodology:

  • Reactor Preparation: Add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and K₂CO₃ (2.5 equiv) to a flame-dried Schlenk flask containing a magnetic stir bar.

  • Inerting the Atmosphere: Seal the flask and cycle between vacuum and an inert gas (e.g., Argon) three times. This is a critical step to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Solvent Addition: Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio by volume) via syringe. The solvent mixture should be thoroughly degassed by sparging with inert gas for 20-30 minutes prior to addition.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst. The reaction mixture will typically change color upon catalyst addition.

  • Reaction Execution: Heat the mixture to 80-90 °C with vigorous stirring.

  • Self-Validation (Monitoring): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A complete reaction is indicated by the full consumption of the limiting reagent (the aryl bromide).

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel.

Protocol_Flowchart cluster_setup I. Reaction Setup cluster_reaction II. Reaction cluster_purification III. Isolation A 1. Combine Solids: Aryl-Br, Boronic Acid, Base B 2. Inert Atmosphere: 3x Vacuum/Argon Cycles A->B C 3. Add Degassed Solvents (Dioxane/H₂O) B->C D 4. Add Pd(0) Catalyst under Argon C->D E 5. Heat to 80-90 °C D->E F 6. Monitor until Aryl-Br is consumed (TLC/LC-MS) E->F G 7. Aqueous Workup: Extraction with EtOAc F->G Reaction Complete H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I J Pure Biaryl Product I->J

Figure 2: A logical workflow for the Suzuki-Miyaura coupling protocol.

Conclusion

This compound is more than a simple chemical with a molecular weight of 184.43 g/mol ; it is a precision tool for molecular construction. Its steric and electronic properties provide chemists with a reliable method for synthesizing complex biaryl structures that are often inaccessible through other means. The protocols and mechanistic insights presented in this guide are designed to empower researchers and drug development professionals to confidently and effectively utilize this valuable reagent in their pursuit of novel and impactful chemical entities.

References

An In-depth Technical Guide to the Solubility of (2-Chloro-3,5-dimethylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-Chloro-3,5-dimethylphenyl)boronic acid is an organoboron compound featuring a benzene ring substituted with chloro and methyl groups, and a boronic acid functional group [-B(OH)₂]. As with other arylboronic acids, its primary utility in modern organic chemistry is as a key coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] This reaction is a cornerstone for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3]

The success of any synthetic procedure, particularly in process development and scale-up, is critically dependent on the physicochemical properties of the reagents. Solubility, in particular, dictates the choice of solvent, reaction concentration, temperature profiles, and ultimately, the efficiency and viability of purification strategies like crystallization.[4] However, boronic acids exhibit complex solubility behavior due to their unique chemical nature. They are Lewis acids, capable of forming tetrahedral boronate species, and are prone to dehydration to form cyclic trimeric anhydrides known as boroxines.[4][5] This equilibrium between the acid and its anhydride can significantly complicate solubility measurements and reaction kinetics.[6]

This guide provides a comprehensive technical overview of the solubility of this compound. It synthesizes theoretical principles with practical, field-proven methodologies to provide researchers, chemists, and drug development professionals with the insights needed to effectively handle and utilize this important synthetic building block.

Physicochemical Properties

A foundational understanding begins with the basic physicochemical properties of the target compound. These parameters provide context for its expected behavior in various solvent systems.

PropertyValueSource
Molecular Formula C₈H₁₀BClO₂[7]
Molecular Weight 184.43 g/mol [7]
CAS Number 1451391-50-6[7]
Appearance Typically an off-white to light yellow crystalline powder.[3]
Melting Point Not consistently reported; related compounds like 3,5-dimethylphenylboronic acid melt at 261-265 °C.N/A

Core Principles of Arylboronic Acid Solubility

While specific quantitative solubility data for this compound is not extensively published, its behavior can be accurately predicted by understanding the general principles governing arylboronic acid solubility.

Structural Influence & Substituent Effects

The solubility of an arylboronic acid is a balance between the polar boronic acid group and the typically nonpolar aryl ring.

  • Aryl Ring: The 2-chloro-3,5-dimethylphenyl group is predominantly hydrophobic. The two methyl groups and the chloro substituent increase the lipophilicity compared to unsubstituted phenylboronic acid, suggesting lower solubility in water and higher solubility in nonpolar organic solvents.

  • Boronic Acid Group: The -B(OH)₂ group is polar and capable of acting as both a hydrogen bond donor and acceptor. This moiety drives solubility in polar solvents.

  • Intra- and Intermolecular Interactions: Boronic acids readily form hydrogen-bonded dimers and other aggregates in the solid state, which must be overcome by the solvent for dissolution to occur.

The Acid-Boroxine Equilibrium

A critical characteristic of boronic acids is their propensity to undergo reversible dehydration to form boroxines (cyclic anhydrides).[5] This equilibrium is influenced by the solvent, temperature, and the presence of water.

  • Impact on Solubility: The acid and its corresponding boroxine have significantly different polarities and crystal lattice energies, and therefore different solubilities.[6] Commercial boronic acids often exist as a mixture of these two forms, which can lead to inconsistencies in solubility measurements if not properly controlled.[6]

The Role of the Solvent

Solvent selection is paramount for controlling solubility. Based on the behavior of similar arylboronic acids, the following trends are expected:[4][6]

  • Ethers (THF, Dioxane, Diethyl Ether): Generally good solvents. The ether oxygen can act as a hydrogen bond acceptor for the -OH groups of the boronic acid. Phenylboronic acid exhibits high solubility in ethers.[4][6]

  • Ketones (Acetone, 3-Pentanone): Also good solvents, demonstrating similar hydrogen bond accepting capabilities.[6]

  • Hydrocarbons (Toluene, Hexane, Methylcyclohexane): Very low solubility is expected. The nonpolar nature of these solvents cannot effectively solvate the polar boronic acid group.[4][6]

  • Chlorinated Solvents (Dichloromethane, Chloroform): Moderate solubility is typical. While not capable of hydrogen bonding, their polarity is sufficient to provide some solvating power.[6] These solvents can be effective for crystallization.[6]

  • Polar Aprotic Solvents (DMF, DMSO): High solubility is generally observed due to their high polarity and ability to disrupt the hydrogen bonding network of the solid boronic acid.

Influence of pH on Aqueous Solubility

In aqueous media, pH is the most dominant factor controlling boronic acid solubility. The boron atom in a boronic acid is a Lewis acid, capable of accepting a hydroxide ion to form a tetrahedral boronate anion.

  • Low pH (Acidic): The boronic acid exists in its neutral, trigonal planar form, R-B(OH)₂. This form generally has low aqueous solubility.[8]

  • High pH (Alkaline): The boronic acid reversibly converts to the anionic, tetrahedral boronate species, R-B(OH)₃⁻. This charged species is significantly more polar and thus exhibits much greater solubility in water.[8][9]

This pH-dependent behavior is a powerful tool that can be exploited for purification via acid-base extraction.

Effect of Temperature

As with most solid solutes, the solubility of this compound in most solvents is expected to increase with temperature.[10] This relationship is fundamental to the process of purification by recrystallization, where a saturated solution at a high temperature is cooled to induce crystallization of the pure compound, leaving impurities behind in the mother liquor.

Caption: Key factors influencing boronic acid solubility.

Experimental Determination of Solubility

For precise process optimization, experimental determination of solubility is essential. The dynamic (polythermal) method is a reliable and widely used technique for generating solubility curves.[5][6]

Principle of the Dynamic Method

The dynamic method involves preparing a suspension of the solute in a solvent at a known concentration. The temperature of this suspension is then slowly increased while monitoring its turbidity. The temperature at which the last solid particles dissolve, resulting in a clear solution, is recorded as the dissolution or saturation temperature for that specific concentration. By repeating this process for several different concentrations, a solubility curve (temperature vs. mole fraction or g/100g solvent) can be constructed.[11]

Detailed Experimental Protocol

This protocol is designed as a self-validating system to ensure accuracy and reproducibility.

Materials & Equipment:

  • This compound (ensure consistent batch and purity)

  • High-purity solvent of choice

  • Analytical balance (±0.1 mg)

  • Glass vials with screw caps and PTFE septa

  • Magnetic stir bars

  • Controllable heating block or oil bath with a digital temperature controller and probe (±0.1 °C)

  • Turbidity sensor or a laser light source and detector (visual observation can be used but is less precise)

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of this compound into a vial using an analytical balance.

  • Solvent Addition: Add a precise mass or volume of the chosen solvent to the vial.

  • Sealing: Place a magnetic stir bar in the vial and seal it tightly to prevent solvent loss via evaporation, especially at elevated temperatures.

  • Heating & Stirring: Place the vial in the heating block. Begin vigorous stirring to ensure the suspension is homogeneous.

  • Controlled Temperature Ramp: Increase the temperature at a slow, controlled rate (e.g., 0.2-0.5 °C/min). Causality: A slow heating rate is crucial to maintain thermal equilibrium between the solid, liquid, and thermometer, preventing an overestimation of the true dissolution temperature.

  • Dissolution Point Determination: Continuously monitor the suspension. Record the temperature at the exact moment the last solid crystal disappears, and the solution becomes perfectly clear. This is the saturation temperature (T_sat).

  • Validation by Cooling: Slowly cool the solution while stirring. The temperature at which turbidity or the first crystals reappear (T_cryst) should be recorded. For a system at equilibrium, T_sat and T_cryst should be very close. A significant difference may indicate supersaturation or slow crystallization kinetics.

  • Repeatability: Repeat the measurement for at least two more samples of the same concentration to ensure the results are reproducible.

  • Data Collection: Repeat steps 1-8 for a range of different concentrations to generate multiple data points for the solubility curve.

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_measure 2. Measurement cluster_validate 3. Validation cluster_analysis 4. Data Analysis weigh_acid Weigh Boronic Acid add_solvent Add Known Amount of Solvent weigh_acid->add_solvent seal_vial Add Stir Bar & Seal Vial add_solvent->seal_vial heat_stir Place in Bath, Start Stirring seal_vial->heat_stir ramp_temp Increase Temperature (Slow, Controlled Ramp) heat_stir->ramp_temp monitor Monitor for Clarity ramp_temp->monitor record_temp Record Dissolution Temperature (T_sat) monitor->record_temp cool_down Cool Solution Slowly record_temp->cool_down record_cryst Record Crystallization Temperature (T_cryst) cool_down->record_cryst compare Compare T_sat & T_cryst record_cryst->compare repeat Repeat for Different Concentrations compare->repeat plot Plot T_sat vs. Concentration repeat->plot curve Generate Solubility Curve plot->curve

Caption: Workflow for dynamic solubility determination.

Practical Implications for Synthetic Chemistry

Understanding solubility is not merely an academic exercise; it directly impacts the daily work of synthetic chemists.

Solvent Selection for Suzuki-Miyaura Coupling

The choice of solvent is critical for a successful Suzuki-Miyaura reaction. The ideal solvent must:

  • Dissolve the aryl halide, the boronic acid, and the palladium catalyst/ligand complex to a sufficient extent at the reaction temperature.

  • Be compatible with the base used (e.g., aqueous carbonates, phosphates, or organic bases).

  • Facilitate the desired reaction temperature.

Based on general trends, solvents like THF, dioxane, and toluene (often with a co-solvent like water or ethanol to dissolve the base) are excellent starting points for reactions involving this compound.

Purification Strategy: Recrystallization and Extraction

Solubility data is the foundation of purification.

  • Recrystallization: An ideal recrystallization solvent is one in which the boronic acid has high solubility at an elevated temperature but low solubility at room temperature or below.[12] For a relatively nonpolar compound like this, a single solvent like chloroform or a binary solvent system such as ethyl acetate/hexane or toluene/hexane would be logical candidates to screen.[6][12]

  • Acid-Base Extraction: The pH-dependent solubility of boronic acids provides a powerful purification method. The crude product can be dissolved in a water-immiscible organic solvent (e.g., ethyl acetate) and washed with a basic aqueous solution (e.g., 1M NaOH). The boronic acid will deprotonate and move into the aqueous layer as the soluble boronate salt, leaving non-acidic impurities behind in the organic layer. The aqueous layer can then be separated, re-acidified (e.g., with 1M HCl) to precipitate the pure boronic acid, which is then collected by filtration.[12]

Purification_Workflow cluster_extraction Acid-Base Extraction cluster_recrystal Recrystallization start Crude Product check_impurities Assess Impurity Profile (e.g., TLC, NMR) start->check_impurities decision Are Impurities Non-Acidic? check_impurities->decision dissolve Dissolve in Org. Solvent (e.g., EtOAc) decision->dissolve Yes screen Screen Solvents (e.g., Toluene/Hexane) decision->screen No / Unsure extract Extract with Aq. Base (e.g., 1M NaOH) dissolve->extract separate Separate Layers extract->separate acidify Acidify Aqueous Layer (e.g., 1M HCl) separate->acidify filtrate Filter Precipitate acidify->filtrate end_node Pure Boronic Acid filtrate->end_node dissolve_hot Dissolve in Min. Hot Solvent screen->dissolve_hot cool_slow Cool Slowly to Crystallize dissolve_hot->cool_slow filtrate_rec Filter Crystals cool_slow->filtrate_rec filtrate_rec->end_node

Caption: Decision workflow for purifying boronic acids.

Safety and Handling

Like many arylboronic acids, this compound should be handled with appropriate care. Based on data for analogous compounds, it is classified as an irritant.[13][14]

  • Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[13][15]

  • Handling: Use only in a well-ventilated area, such as a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[15][16] Avoid breathing dust.

  • Storage: Store in a tightly closed container in a cool, dry place. The compound is moisture-sensitive and should ideally be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent hydration and slow degradation.[7][15]

Conclusion

While a complete quantitative solubility dataset for this compound is not publicly available, a robust and predictive understanding of its behavior can be achieved through the application of fundamental chemical principles. Its solubility is governed by the interplay between its lipophilic substituted aryl ring and its polar, pH-sensitive boronic acid functional group. Ethers and ketones are predicted to be effective solvents, while hydrocarbons will be poor solvents. The compound's solubility in aqueous systems is expected to be low at neutral or acidic pH but will increase dramatically under basic conditions. By employing systematic experimental methods like the dynamic technique, researchers can generate the precise solubility data needed to optimize reaction conditions, streamline purification processes, and ultimately accelerate research and development timelines.

References

  • Leszczyński, P., Lewandowska, A., Hofman, T., Adamczyk-Woźniak, A., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4545–4552. [Link]

  • Surman, A. J. (2010). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 813–826. [Link]

  • Leszczyński, P., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. ResearchGate. [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar. [Link]

  • Martínez-Aguirre, M. A., Villamil-Ramos, R., Guerrero-Alvarez, J., & Yatsimirsky, A. K. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4674–4684. [Link]

  • Sporzyński, A., et al. (2017). (PDF) Solubility of phenylboronic compounds in water. ResearchGate. [Link]

  • O'Neill, M. A., et al. (2004). Use of Phenylboronic Acids to Investigate Boron Function in Plants. Plant Physiology, 134(4), 1678–1686. [Link]

  • Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis, 62, 177-183. [Link]

  • Schlemmer, D., et al. (2021). Solvent Extraction of Boric Acid. MDPI. [Link]

  • American Chemical Society. (2024). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. ACS Publications. [Link]

  • DiCesare, N., & Lakowicz, J. R. (2002). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols. ResearchGate. [Link]

  • de Paula, V. I., Sato, C. A., & Buffon, R. (2012). Effects of temperature and solvent in Suzuki reactions of phenylboronic... ResearchGate. [Link]

  • PubChem. (n.d.). (2,5-Dimethylphenyl)boronic acid. National Center for Biotechnology Information. [Link]

  • Hall, D. G. (Ed.). (2012).
  • Khan, R. A. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link]

  • Fernandes, G. F. S., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry. PMC - PubMed Central. [Link]

  • Sporzyński, A., et al. (2017). Solubility of phenylboronic compounds in water. SciSpace. [Link]

  • Molbase. (n.d.). (3,5-dimethylphenyl)boronic acid. Molbase. [Link]

  • Yan, J., & Springsteen, G. (2004). Interaction of model aryl- and alkyl-boronic acids and 1,2-diols in aqueous solution. Tetrahedron, 60(49), 11205-11209. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding Boronic Acids: Properties and Applications of 3,5-Dimethylphenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • PubChem. (n.d.). 3,5-Dimethylphenylboronic acid. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses. [Link]

  • Priebe, H., et al. (2018). Process for the recovery of a boronic acid.

Sources

commercial availability of (2-Chloro-3,5-dimethylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (2-Chloro-3,5-dimethylphenyl)boronic acid: Commercial Availability, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a key building block in modern organic synthesis and drug discovery. We will explore its commercial availability, delve into its synthesis and chemical properties, and discuss its applications, particularly in the context of cross-coupling reactions. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage the unique properties of this versatile reagent.

Introduction and Strategic Importance

This compound, with the chemical formula C₈H₁₀BClO₂ and a molecular weight of 184.43 g/mol , is a member of the arylboronic acid family. These compounds are distinguished by a boronic acid functional group (-B(OH)₂) attached to an aryl ring. The specific substitution pattern of this molecule—a chlorine atom and two methyl groups on the phenyl ring—imparts distinct steric and electronic properties, making it a valuable synthon for constructing complex molecular architectures.

Boronic acids are widely recognized for their role as Lewis acids and their critical participation in Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology for forming carbon-carbon bonds. The strategic placement of the chloro and dimethyl functionalities on the phenyl ring of this compound allows for fine-tuning of a target molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The chlorine atom can also serve as a synthetic handle for further molecular elaboration, enhancing its utility in combinatorial chemistry and lead optimization.

Commercial Availability

This compound is readily available from several major chemical suppliers, ensuring a stable supply chain for research and development purposes. The compound is typically offered at purities of 95% or higher, with common pack sizes ranging from milligrams to grams.

Supplier Purity CAS Number Molecular Formula Available Quantities
Sigma-Aldrich95%957062-60-3C₈H₁₀BClO₂250 mg, 1 g
Alfa Aesar97%957062-60-3C₈H₁₀BClO₂Varies
Acros Organics97%957062-60-3C₈H₁₀BClO₂250 mg, 1 g

Note: Availability and pack sizes are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Synthesis and Chemical Properties

Synthetic Pathway

The most common and industrially scalable synthesis of this compound involves a Grignard reaction. This method starts from the corresponding aryl halide, 1-bromo-2-chloro-3,5-dimethylbenzene, which is first converted to its Grignard reagent by reacting with magnesium metal. This highly reactive organometallic intermediate is then quenched with a trialkyl borate, such as trimethyl borate, followed by acidic workup to hydrolyze the boronate ester and yield the desired boronic acid.

Synthesis_Pathway A 1-Bromo-2-chloro-3,5-dimethylbenzene B Grignard Reagent A->B  Mg, THF   C Boronate Ester B->C  B(OCH₃)₃   D This compound C->D  H₃O⁺   Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Catalytic Cycle A This compound C Pd(0) Catalyst A->C B Aryl/Vinyl Halide (R-X) B->C Oxidative Addition E Biaryl Product C->E Reductive Elimination D Base (e.g., K₂CO₃) D->C Transmetalation Synthesis_Pathway A 1-Bromo-2-chloro-3,5-dimethylbenzene B Grignard Reagent A->B  Mg, THF   C Boronate Ester B->C  B(OCH₃)₃   D This compound C->D  H₃O⁺   Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Catalytic Cycle A This compound C Pd(0) Catalyst A->C B Aryl/Vinyl Halide (R-X) B->C Oxidative Addition E Biaryl Product C->E Reductive Elimination D Base (e.g., K₂CO₃) D->C Transmetalation

A Technical Guide to the Safe Handling of (2-Chloro-3,5-dimethylphenyl)boronic Acid and Structurally Related Arylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document is an in-depth technical guide intended for researchers, scientists, and drug development professionals. A specific Safety Data Sheet (SDS) for (2-Chloro-3,5-dimethylphenyl)boronic acid was not available at the time of publication. The information herein is synthesized from the SDSs of structurally analogous compounds, including but not limited to 3,5-dimethylphenylboronic acid, (4-chloro-2,5-dimethylphenyl)boronic acid, and other substituted phenylboronic acids. This guide should be used to supplement, not replace, a thorough risk assessment and adherence to all institutional and regulatory safety protocols.

Introduction: The Duality of Arylboronic Acids in Modern Synthesis

Arylboronic acids are indispensable reagents in contemporary organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility in constructing carbon-carbon bonds has accelerated the development of novel pharmaceuticals, agrochemicals, and advanced materials. However, the very reactivity that makes these compounds valuable necessitates a comprehensive understanding of their potential hazards. This guide provides a detailed examination of the safety considerations for this compound, drawing upon established data from closely related analogues to foster a proactive safety culture in the laboratory. Recent studies have also highlighted that some arylboronic acids may be weakly mutagenic, adding another layer of complexity to their risk profile that warrants careful management.[1][2][3]

Section 1: Hazard Identification and Classification

Based on the hazard classifications of structurally similar arylboronic acids, this compound should be handled as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system, and potential harm if swallowed.

Globally Harmonized System (GHS) Classification

The anticipated GHS classification, synthesized from analogous compounds, is as follows:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation

This table is a composite representation based on the SDS of similar substituted phenylboronic acids.

Hazard Statement Breakdown

The GHS hazard statements provide a clear and concise summary of the potential dangers:[4][5][6][7][8]

  • H302 - Harmful if swallowed: Ingestion of the compound can lead to adverse health effects.

  • H315 - Causes skin irritation: Direct contact with the skin is likely to cause irritation, redness, or inflammation.

  • H319 - Causes serious eye irritation: The compound can cause significant and potentially damaging irritation if it comes into contact with the eyes.

  • H335 - May cause respiratory irritation: Inhalation of the dust or powder can irritate the respiratory tract, leading to coughing and discomfort.

GHS_Hazards

Section 2: Proactive Risk Mitigation and Personal Protection

A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE), is essential for the safe handling of arylboronic acids.

Engineering Controls: The First Line of Defense
  • Ventilation: All manipulations of solid this compound that could generate dust must be performed in a certified chemical fume hood.[9] The fume hood provides critical protection against inhalation of airborne particles.

  • Containment: Use of a glove box or other contained system should be considered for highly sensitive operations or when handling larger quantities.

Personal Protective Equipment (PPE): The Last Barrier

The selection of appropriate PPE is critical to prevent personal exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[10]Protects against splashes and airborne particles entering the eyes.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[10][11][12]Prevents skin contact and irritation. Gloves should be inspected before use and disposed of after handling the compound.
Body Protection A lab coat that fastens securely.Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required when using a fume hood.If a fume hood is not available, a NIOSH-approved respirator with a particulate filter may be necessary.

PPE_Workflow

Section 3: Emergency Response Protocols

In the event of an exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures

The following first-aid procedures are based on the recommendations for analogous compounds:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[13] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[12][13]

Accidental Release Measures
  • Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.[14]

  • Major Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department for guidance on cleanup.

Section 4: Handling and Storage Best Practices

Proper handling and storage are paramount to maintaining the integrity of the compound and ensuring a safe laboratory environment.

Safe Handling Procedures
  • Avoid creating dust when handling the solid material.

  • Use in a well-ventilated area, preferably a fume hood.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.[9][10]

Storage Conditions
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Protect from moisture, as boronic acids can be hygroscopic.[14]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[14]

Section 5: Disposal Considerations

All waste containing this compound should be treated as hazardous waste.

  • Waste Collection: Collect waste in a designated, properly labeled, and sealed container.[15]

  • Disposal: Dispose of chemical waste through your institution's EHS-approved hazardous waste management program. Do not dispose of it down the drain or in the general trash.[9][15]

Conclusion

This compound, like its structural relatives, is a valuable synthetic tool that demands respect and careful handling. By understanding its potential hazards and implementing the multi-layered safety protocols outlined in this guide, researchers can mitigate risks and continue to leverage the power of this important class of reagents for scientific advancement. A proactive and informed approach to safety is the cornerstone of responsible research.

References

  • ChemSafetyPro. (2016, January 6). GHS Hazard Statement List. Retrieved from [Link]

  • BradyID.com. GHS Hazard Statements - List, Codes & Implementation. Retrieved from [Link]

  • MSDS Europe. Hazard statements. Retrieved from [Link]

  • CloudSDS. A Detail Guide on GHS Hazard Statements List. Retrieved from [Link]

  • Wikipedia. GHS hazard statements. Retrieved from [Link]

  • Organic Process Research & Development. (2011, November 5). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Retrieved from [Link]

  • ACS Publications. Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Aryl boronic acids: potentially mutagenic synthetic intermediates. Retrieved from [Link]

  • Organic Process Research & Development. (2015, June 29). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Retrieved from [Link]

  • s d fine-chem limited. phenyl boronic acid - SAFETY DATA SHEET. Retrieved from [Link]

  • PubMed. (2019, December). In Vivo Mutagenicity Testing of Arylboronic Acids and Esters. Retrieved from [Link]

  • Utah State University. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

Sources

Spectroscopic Characterization of (2-Chloro-3,5-dimethylphenyl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the spectroscopic characterization of (2-Chloro-3,5-dimethylphenyl)boronic acid, a key building block in modern synthetic chemistry, particularly in the realm of Suzuki-Miyaura cross-coupling reactions. The strategic placement of a chloro-substituent ortho to the boronic acid moiety, along with two activating methyl groups, imparts unique reactivity and steric properties to this molecule. Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and mechanistic studies.

This document will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the comprehensive analysis of this compound. The presented data is a combination of established principles for arylboronic acids and predictive analysis based on substituent effects, offering a robust framework for researchers in organic synthesis and drug development.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique substitution pattern that significantly influences its spectroscopic properties. The electron-withdrawing nature of the chlorine atom and the electron-donating character of the methyl groups create a distinct electronic environment on the aromatic ring, which is reflected in the chemical shifts observed in NMR spectroscopy. The vibrational modes of the various functional groups (O-H, C-B, C-Cl, C-H, and aromatic C=C) give rise to a characteristic IR spectrum. Finally, the compound's molecular weight and fragmentation patterns can be unequivocally determined by mass spectrometry.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons, and the acidic protons of the boronic acid group. The ortho-chloro substituent will deshield the adjacent aromatic proton, while the meta- and para-methyl groups will have a shielding effect on the other aromatic protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.35s1HAr-H
~7.15s1HAr-H
~5.5-6.5br s2HB(OH )₂
~2.35s3HAr-CH₃
~2.30s3HAr-CH₃

Note: The chemical shift of the B(OH)₂ protons can vary significantly depending on the solvent, concentration, and water content. It often appears as a broad singlet.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). The use of a high-purity solvent is crucial to avoid interfering signals.

  • Instrument Setup: Acquire the spectrum on a 400 or 500 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32 (adjust for optimal signal-to-noise)

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

    • Spectral width: 0-12 ppm

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon atom attached to the boron (ipso-carbon) often shows a broad signal due to quadrupolar relaxation of the boron nucleus. The chemical shifts of the aromatic carbons are influenced by the electronegativity of the chlorine atom and the electron-donating nature of the methyl groups.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~140.5C -B
~138.0C -Cl
~137.5C -CH₃
~135.0C -CH₃
~132.0Ar-C H
~128.0Ar-C H
~21.0Ar-C H₃
~20.5Ar-C H₃

Note: The signal for the carbon attached to boron can sometimes be difficult to observe due to broadening.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the O-H, C-H, C=C, C-B, and C-Cl bonds.

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3500-3200Broad, StrongO-H stretch (from B(OH)₂)
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch (from CH₃)
~1600, ~1470Medium-StrongAromatic C=C stretch
~1350-1300StrongB-O stretch
~1100-1000MediumC-B stretch
~800-700StrongC-Cl stretch

Experimental Protocol for FT-IR (ATR):

  • Sample Preparation: Place a small amount of the solid this compound directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum.

  • Parameters:

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

    • Spectral range: 4000-400 cm⁻¹

  • Processing: The software will automatically perform the background subtraction and generate the transmittance or absorbance spectrum.

Figure 2. Spectroscopic Analysis Workflow cluster_workflow Sample Sample of this compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (FT-IR with ATR) Sample->IR MS Mass Spectrometry (e.g., ESI or GC-MS) Sample->MS Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. It can also offer structural clues based on the fragmentation pattern. For this compound, the presence of chlorine and boron isotopes will result in a characteristic isotopic pattern for the molecular ion.

Predicted Mass Spectrometry Data:

  • Molecular Weight: 184.42 g/mol

  • Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak cluster corresponding to the different isotopes of boron (¹⁰B and ¹¹B) and chlorine (³⁵Cl and ³⁷Cl). The most abundant peak will correspond to the molecule containing ¹¹B and ³⁵Cl.

  • Key Fragmentation Pathways:

    • Loss of H₂O from the boronic acid group.

    • Loss of the entire B(OH)₂ group.

    • Cleavage of the methyl groups.

    • Loss of the chlorine atom.

Experimental Protocol for GC-MS (Electron Ionization):

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Parameters:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 280 °C) to ensure elution of the compound.

    • Carrier gas: Helium

  • MS Parameters:

    • Ionization energy: 70 eV

    • Mass range: m/z 40-400

  • Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC) and analyze the corresponding mass spectrum for the molecular ion and fragmentation pattern.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the unambiguous characterization of this compound. This guide has outlined the expected spectroscopic data based on the known principles of substituent effects and provided standardized protocols for data acquisition. For researchers and scientists in the field of drug development and organic synthesis, a thorough understanding and application of these analytical methods are indispensable for ensuring the quality and identity of this important chemical intermediate.

References

  • At the time of this writing, specific, publicly available, peer-reviewed spectroscopic data for this compound is limited. The predicted data and interpretations are based on established principles of organic spectroscopy and data from analogous compounds. For definitive data, it is recommended to acquire spectra on a certified reference standard.

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling with (2-Chloro-3,5-dimethylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Sterically Hindered and Electron-Rich Coupling Partners

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction joins an organoboron species with an organic halide or pseudohalide.[2] While the coupling of aryl bromides and iodides is often straightforward, the use of more readily available and cost-effective aryl chlorides presents a significant hurdle due to the strength of the C-Cl bond, which makes the initial oxidative addition step to the palladium(0) center kinetically challenging.[1][2][3][4]

The subject of this guide, the coupling of a boronic acid with a partner like 2-chloro-3,5-dimethyltoluene, exemplifies a particularly demanding transformation. This substrate is not only an unactivated aryl chloride but also possesses steric hindrance from the ortho-methyl group, further impeding the approach of the bulky catalyst. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to successfully execute Suzuki-Miyaura couplings involving the challenging motif of a sterically encumbered, electron-rich aryl chloride. We will delve into the mechanistic rationale behind the choice of catalyst, ligand, and reaction conditions, and provide a detailed, field-tested protocol designed for high-yield synthesis of the corresponding biaryl product.

Mechanistic Considerations: Overcoming the Activation Barrier

The generally accepted catalytic cycle for the Suzuki-Miyaura coupling proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][5] The successful coupling of an aryl chloride is critically dependent on the efficiency of the oxidative addition step.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_Aryl Ar-Pd(II)-Cl(L_n) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OH)₂ / Base PdII_Diaryl Ar-Pd(II)-Ar'(L_n) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar' Biaryl Biaryl Product RedElim->Biaryl ArylChloride (2-Chloro-3,5-dimethylphenyl) derivative ArylChloride->OxAdd BoronicAcid Coupling Partner Boronic Acid BoronicAcid->Transmetalation

Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura coupling.

For unactivated aryl chlorides, the C-Cl bond is strong, and the LUMO of the aryl chloride is relatively high in energy, making it less susceptible to nucleophilic attack by the Pd(0) catalyst. To overcome this, highly active catalyst systems are required. The key is the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[6][7][8][9] These ligands promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species that is more readily able to undergo oxidative addition.[7]

Recommended Catalytic System and Reagents

Based on extensive literature precedent for challenging Suzuki-Miyaura couplings, we recommend a catalyst system composed of a palladium precursor and a biarylphosphine ligand from the Buchwald family. These ligands are specifically designed to be both electron-rich, which promotes oxidative addition, and sterically bulky, which facilitates the final reductive elimination step.[10][11]

Component Recommended Reagent Rationale
Palladium Precursor Palladium(II) Acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Both are common and effective precursors that are reduced in situ to the active Pd(0) species.
Ligand 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) or 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)These bulky and electron-rich biarylphosphine ligands are highly effective for the coupling of sterically hindered and electron-rich aryl chlorides.[6][10][12]
Base Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃)A moderately strong base is required to activate the boronic acid for transmetalation without causing significant decomposition of base-sensitive functional groups.[13]
Solvent Toluene/Water or Dioxane/WaterA mixture of an organic solvent and water is often beneficial. Water can aid in the dissolution of the base and facilitate the transmetalation step.[4]

Detailed Experimental Protocol

This protocol is designed for a 1 mmol scale reaction. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and boronic acid.

Materials:

  • (2-Chloro-3,5-dimethylphenyl)boronic acid (1.0 mmol, 1.0 equiv)

  • Aryl or heteroaryl halide coupling partner (1.1 mmol, 1.1 equiv)

  • Palladium(II) Acetate (0.02 mmol, 2 mol%)

  • RuPhos or XPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv)

  • Toluene (5 mL)

  • Deionized Water (0.5 mL)

  • Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

  • Inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • Vessel Preparation: To the reaction vessel, add the aryl or heteroaryl halide (1.1 mmol), this compound (1.0 mmol), Palladium(II) Acetate (0.02 mmol), RuPhos or XPhos ligand (0.04 mmol), and finely ground Potassium Phosphate (3.0 mmol).

  • Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Under a positive pressure of the inert gas, add toluene (5 mL) and deionized water (0.5 mL) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

Suzuki_Workflow start Start reagents Add Reactants, Catalyst, Ligand, and Base to Vessel start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill) reagents->inert solvents Add Degassed Solvents (Toluene/Water) inert->solvents react Heat and Stir (100-110 °C, 12-24h) solvents->react monitor Monitor Reaction Progress (TLC/LC-MS) react->monitor monitor->react Incomplete workup Aqueous Work-up and Extraction monitor->workup Complete purify Purification by Column Chromatography workup->purify end End (Isolated Product) purify->end

Figure 2. Experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting and Self-Validation

A well-designed protocol should have internal checks. Here are some common issues and how to address them:

Observation Potential Cause Suggested Action
No reaction or low conversion Inactive catalystEnsure all reagents and solvents are properly degassed to avoid catalyst oxidation. Use fresh, high-purity palladium precursor and ligand.
Insufficient temperatureIncrease the reaction temperature in 10 °C increments. Consider switching to a higher-boiling solvent like dioxane.
Poor quality boronic acidBoronic acids can decompose on storage. Consider using a freshly prepared sample or a more stable boronic ester derivative (e.g., a pinacol ester).[5]
Formation of homocoupled boronic acid product Presence of oxygenRigorously exclude air from the reaction. Ensure solvents are thoroughly degassed.[5]
Use of a Pd(II) precursor without complete reductionThe protocol is designed for in situ reduction. If homocoupling is a major issue, consider using a Pd(0) precursor like Pd₂(dba)₃.
Decomposition of starting materials Base-catalyzed side reactionsIf your substrate is base-sensitive, consider a milder base like potassium fluoride (KF) or cesium fluoride (CsF).

Conclusion

The Suzuki-Miyaura coupling of sterically hindered and electron-rich aryl chlorides, while challenging, is a feasible and highly valuable transformation with the appropriate choice of catalytic system and reaction conditions. The use of bulky, electron-rich biarylphosphine ligands is paramount to overcoming the high activation energy of the oxidative addition step. The protocol provided in this application note serves as a robust starting point for the successful synthesis of a wide range of biaryl compounds derived from this compound and its analogs. Careful attention to maintaining an inert atmosphere and using high-quality reagents will ensure reproducible and high-yielding results, empowering further advancements in pharmaceutical and materials science research.

References

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Bhanja, P., & Bhaumik, A. (2024). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 22(23), 4559-4567. [Link]

  • Kuznetsov, M. L., & Pombeiro, A. J. (2021). Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. ACS Catalysis, 11(8), 4646–4662. [Link]

  • Leadbeater, N. E., & Marco, M. (2003). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters, 5(21), 3919–3922. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Song, C., Ma, Y., Chai, Q., Ma, C., Jiang, W., & Andrus, M. B. (2005). Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand. Tetrahedron, 61(31), 7438-7446. [Link]

  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki coupling reaction of aryl chlorides. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • ResearchGate. (n.d.). New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Retrieved from [Link]

  • ResearchGate. (n.d.). General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water. Retrieved from [Link]

  • Organic Letters. (2024). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Retrieved from [Link]

Sources

Application Notes and Protocols for (2-Chloro-3,5-dimethylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Building Block in Modern Organic Synthesis

Boronic acids and their derivatives have become indispensable tools in the arsenal of synthetic chemists, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] These organoboron compounds are generally stable, easy to handle, and exhibit low toxicity, making them highly valuable intermediates in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.[3][4]

(2-Chloro-3,5-dimethylphenyl)boronic acid (CAS No. 1451391-50-6) is a substituted arylboronic acid that offers unique steric and electronic properties to synthetic targets. The presence of a chlorine atom at the ortho-position and two methyl groups on the phenyl ring allows for the strategic design of molecules where fine-tuning of dihedral angles and electronic character is critical. This guide provides an in-depth overview of the reaction conditions, applications, and handling protocols for this specific reagent, tailored for researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use in a laboratory setting.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1451391-50-6[5]
Molecular Formula C₈H₁₀BClO₂
Molecular Weight 184.43 g/mol
Appearance Typically an off-white to light yellow crystalline powder.[3]
Storage Store in a dry, cool, and well-ventilated place. Keep container tightly closed.[6]
Safety and Handling

This compound, like many boronic acid derivatives, requires careful handling to avoid exposure and ensure laboratory safety. The compound is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[7]

Hazard Statements:

  • H315: Causes skin irritation.[7]

  • H319: Causes serious eye irritation.[7]

  • H335: May cause respiratory irritation.[7]

Precautionary Measures:

  • P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.[8]

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[7]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Use safety glasses with side-shields or a face shield.[7]

  • Hand Protection: Handle with compatible chemical-resistant gloves. Inspect gloves prior to use.[7]

  • Respiratory Protection: For nuisance exposures, use a dust mask type N95 (US).

  • Body Protection: Wear a complete suit protecting against chemicals.[7]

In case of accidental exposure, consult the Safety Data Sheet (SDS) and seek medical attention immediately.[7]

Protocol 1: Synthesis of Arylboronic Acids

The most common and robust method for synthesizing arylboronic acids involves the reaction of an organometallic intermediate, such as a Grignard or organolithium reagent, with a trialkyl borate ester, followed by acidic hydrolysis.[4][9] The following is a generalized protocol adapted for the synthesis of this compound from the corresponding aryl halide.

Experimental Workflow: Synthesis via Grignard Reagent

cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis & Workup A 1-Bromo-2-chloro-3,5-dimethylbenzene D Grignard Reagent (2-Chloro-3,5-dimethylphenyl)magnesium bromide A->D B Magnesium Turnings B->D C Anhydrous THF C->D Solvent F Boronic Ester Intermediate D->F Reacts with E Triisopropyl Borate E->F at -78 °C H Final Product This compound F->H Hydrolyzes G Aqueous HCl G->H I Extraction & Purification H->I

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology
  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer.

  • Grignard Reagent Formation: Add a solution of 1-bromo-2-chloro-3,5-dimethylbenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. A small crystal of iodine may be added to initiate the reaction. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, stir the mixture at room temperature or gentle reflux until the magnesium is consumed.

  • Borylation: Cool the freshly prepared Grignard reagent to -78 °C (dry ice/acetone bath). Add a solution of triisopropyl borate or trimethyl borate (1.1 equivalents) in anhydrous THF dropwise, maintaining the temperature below -70 °C.[9]

  • Quenching and Hydrolysis: After the addition, allow the reaction mixture to warm slowly to room temperature and stir overnight.[9] Carefully quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) while cooling in an ice bath.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3x).[9]

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization, typically from a water/methanol mixture or by trituration with hexane to yield the pure boronic acid.[9]

Causality Note: The use of low temperatures (-78 °C) during the addition of the borate ester is crucial to prevent the double addition of the Grignard reagent to the boron center, which would result in the formation of borinic acid byproducts.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is the cornerstone application for this compound, enabling the formation of a C-C bond between this moiety and an aryl or vinyl halide/triflate.[10][11]

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L₂ Oxidative_Addition R¹-Pd(II)L₂-X Pd(0)L2->Oxidative_Addition R¹-X Transmetalation R¹-Pd(II)L₂-R² Oxidative_Addition->Transmetalation [ArB(OH)₃]⁻ Transmetalation->Pd(0)L2 Reductive Elimination Reductive_Elimination R¹-R² Transmetalation->Reductive_Elimination R1X Aryl Halide (R¹-X) ArBOH2 Boronic Acid (R²-B(OH)₂) Base Base (e.g., K₂CO₃)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology
  • Reaction Setup: To a reaction vessel (e.g., a Schlenk tube or round-bottom flask), add this compound (1.2-1.5 equivalents), the aryl/vinyl halide or triflate (1.0 equivalent), the palladium catalyst, and the ligand (if required).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (nitrogen or argon) three times.

  • Solvent and Base Addition: Add the degassed solvent(s) followed by the aqueous base solution via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (typically 2-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Causality Note: The base is a critical component of the Suzuki-Miyaura reaction. It activates the boronic acid by forming a more nucleophilic boronate species ([ArB(OH)₃]⁻), which facilitates the transmetalation step with the palladium(II) complex.[12]

Table 2: Typical Suzuki-Miyaura Reaction Parameters

ComponentExample ReagentsTypical Loading/RatioRationale
Aryl Halide Aryl bromides, iodides, chlorides, triflates1.0 equivThe electrophilic partner. Reactivity order: I > Br > OTf >> Cl.[10]
Boronic Acid This compound1.2 - 1.5 equivThe nucleophilic partner. A slight excess ensures complete consumption of the halide.
Pd Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃0.5 - 5 mol%The active catalyst that drives the C-C bond formation.[13]
Ligand PPh₃, PCy₃, SPhos, XPhos1 - 10 mol%Stabilizes the Pd(0) species and modulates its reactivity, especially for less reactive halides like chlorides.[11]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KF2.0 - 3.0 equivActivates the boronic acid for transmetalation. The choice of base can significantly impact yield.[12][13]
Solvent Toluene, Dioxane, DMF, THF (often with H₂O)-Solubilizes reactants and facilitates the reaction. Biphasic systems are common.
Temperature 80 - 110 °C-Provides the necessary activation energy for the catalytic cycle.

Stability and Storage

Boronic acids are known to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[14] This process is reversible upon the addition of water. For most applications, including Suzuki-Miyaura coupling, the presence of the boroxine form is not detrimental, as it readily hydrolyzes back to the active boronic acid under the basic aqueous reaction conditions.[15]

Recommended Storage:

  • Store in a cool, dry place away from moisture and strong oxidizing agents.[6]

  • Keep the container tightly sealed to minimize exposure to atmospheric moisture.

References

  • CymitQuimica. (2025). SAFETY DATA SHEET for (4-Chloro-2.5-dimethylphenyl)boronic acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding Boronic Acids: Properties and Applications of 3,5-Dimethylphenylboronic Acid.
  • Thermo Fisher Scientific. (2012). SAFETY DATA SHEET for 3,5-Dimethylbenzeneboronic acid.
  • Sigma-Aldrich. (n.d.). 3,5-Dimethylphenylboronic acid.
  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • FUJIFILM Wako Chemicals. (n.d.). Boronic Acids and Derivatives.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • BLDpharm. (n.d.). This compound.
  • Merck Millipore. (2025). SAFETY DATA SHEET.
  • ChemicalBook. (n.d.). 3,5-Dimethylphenylboronic acid synthesis.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid.
  • MDPI. (2018). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions.
  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Merck Millipore. (2023). SAFETY DATA SHEET for 3-Fluorophthalic acid.
  • Google Patents. (2000). Process for preparing substituted phenyl boronic acids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • National Institutes of Health. (n.d.). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions.
  • National Center for Biotechnology Information. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

Sources

The Strategic Application of (2-Chloro-3,5-dimethylphenyl)boronic Acid in Modern Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Navigating the Landscape of Substituted Biaryls

In the intricate world of organic synthesis, particularly within medicinal chemistry and materials science, the construction of substituted biaryl scaffolds is a foundational pursuit. These structural motifs are prevalent in a vast array of biologically active molecules and functional materials. Among the myriad of synthetic tools available, the Suzuki-Miyaura cross-coupling reaction stands as a paramount method for forging carbon-carbon bonds with precision and efficiency.[1] This guide focuses on a specialized yet highly valuable building block, (2-Chloro-3,5-dimethylphenyl)boronic acid, providing in-depth insights and practical protocols for its application.

This compound is a trifunctional reagent offering a unique combination of steric and electronic properties. The strategic placement of a chloro group ortho to the boronic acid moiety, flanked by two meta-methyl groups, imparts distinct reactivity and selectivity profiles in cross-coupling reactions. This document will elucidate the rationale behind its use, provide detailed experimental procedures, and explore its potential in the synthesis of complex molecular architectures.

The Role of Substitution: A Mechanistic Perspective

The utility of this compound in Suzuki-Miyaura cross-coupling is best understood by dissecting the influence of its substituents on the reaction mechanism. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Miyaura_Cycle

The substituents on this compound play a crucial role in the transmetalation step.

  • Ortho-Chloro Group: The presence of a chlorine atom at the ortho position introduces significant steric hindrance. This can influence the rate of transmetalation and, in some cases, can be exploited to achieve selective coupling in polyhalogenated substrates. Furthermore, the electron-withdrawing nature of the chlorine atom can affect the acidity of the boronic acid and its interaction with the base.

  • 3,5-Dimethyl Groups: The two methyl groups at the meta positions provide steric bulk, which can further influence the approach of the palladium complex. Electronically, these methyl groups are weakly electron-donating, which can impact the nucleophilicity of the aryl group being transferred.

The interplay of these steric and electronic factors makes this compound a unique reagent for accessing sterically hindered biaryl compounds that might be challenging to synthesize with less substituted boronic acids.

Application in Biaryl Synthesis: A Protocol

Reaction Scheme:

Reaction_Scheme

Materials and Reagents:

ReagentCAS NumberMolecular WeightTypical Quantity (mmol)
Aryl Halide (e.g., 4-Bromotoluene)106-38-7171.041.0
This compound1072945-93-7184.431.2
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.490.02 (2 mol%)
Triphenylphosphine (PPh₃)603-35-0262.290.04 (4 mol%)
Potassium Carbonate (K₂CO₃)584-08-7138.212.0
Toluene108-88-392.1410 mL
Water7732-18-518.021 mL

Experimental Protocol:

  • Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed toluene (10 mL) and degassed water (1 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously for 4-12 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Causality Behind Experimental Choices:

  • Catalyst System: Pd(OAc)₂ is a common and relatively inexpensive palladium precursor. In the presence of a phosphine ligand like PPh₃, it is reduced in situ to the active Pd(0) catalyst. For sterically hindered substrates like this compound, more electron-rich and bulky phosphine ligands such as SPhos or XPhos may improve reaction rates and yields.[4]

  • Base: Potassium carbonate is a moderately strong base that is effective in many Suzuki-Miyaura couplings. Its role is to activate the boronic acid by forming a more nucleophilic boronate species.[5] For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be more effective.

  • Solvent System: A biphasic solvent system like toluene/water is often used. The organic solvent solubilizes the aryl halide and the catalyst, while the aqueous phase dissolves the inorganic base and facilitates the formation of the active boronate species. Other common solvents include dioxane, THF, and DMF.

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) oxidation state, are sensitive to oxygen. Therefore, conducting the reaction under an inert atmosphere is crucial to prevent catalyst deactivation and ensure reproducible results.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystUse a pre-catalyst or ensure proper in situ reduction. Try a different ligand (e.g., a biarylphosphine).
Insufficiently strong baseSwitch to a stronger base like K₃PO₄ or Cs₂CO₃.
Low reaction temperatureIncrease the reaction temperature, ensuring it is below the decomposition temperature of the reactants and products.
Protodeboronation Presence of water and/or acidUse anhydrous conditions and a non-aqueous base if possible.
Slow transmetalationUse a more active catalyst system to accelerate the desired coupling reaction.
Homocoupling of Boronic Acid Presence of oxygenEnsure the reaction is thoroughly degassed and maintained under a strict inert atmosphere.
High catalyst loadingReduce the catalyst loading to the minimum effective amount.

Conclusion and Future Outlook

This compound is a valuable synthetic intermediate for the construction of sterically demanding biaryl structures. Its unique substitution pattern provides both challenges and opportunities for the synthetic chemist. A thorough understanding of the Suzuki-Miyaura cross-coupling mechanism and the role of each reaction component is essential for the successful application of this reagent. While a specific, optimized protocol for every conceivable substrate combination cannot be provided, the detailed guidelines and mechanistic insights presented in this document offer a solid foundation for researchers to develop robust and efficient synthetic routes towards novel and complex molecular targets in drug discovery and materials science.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. (2025). BenchChem.
  • Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes. (2000). Tetrahedron, 56(44), 8657-8660.
  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.
  • CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. (2022). Molecules, 27(19), 6533.
  • Suzuki-Miyaura Cross-Coupling of phenylboronic acid and 4-bromochlorobenzene. ChemSpider Synthetic Pages.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • A General Method for the Synthesis of 3,5-Diarylcyclopentenones via Friedel-Crafts Acylation of Vinyl Chlorides. (2009). The Journal of Organic Chemistry, 74(13), 5100-5103.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry, 14, 2236-2247.
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Advances, 13(27), 18431-18466.

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Application Notes & Protocols: (2-Chloro-3,5-dimethylphenyl)boronic acid as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Steric Hindrance and Substitution

In the landscape of modern drug discovery, the rational design of bioactive molecules hinges on the precise control of their three-dimensional structure and electronic properties. Arylboronic acids are foundational building blocks, enabling the construction of complex molecular architectures through robust and versatile cross-coupling methodologies, most notably the Suzuki-Miyaura reaction. Among these critical reagents, (2-Chloro-3,5-dimethylphenyl)boronic acid emerges as a uniquely valuable tool for medicinal chemists.

Its strategic utility is derived from its distinct substitution pattern: a chlorine atom and a methyl group positioned ortho to the boronic acid moiety, with an additional methyl group at the meta position. This arrangement imparts significant steric hindrance around the reactive center, a feature that can be leveraged to control molecular conformation, enhance selectivity for biological targets, and improve metabolic stability by shielding synthetically introduced biaryl linkages from enzymatic degradation. The chloro- and methyl-substituents also modulate the electronic nature of the phenyl ring, influencing stacking interactions and hydrogen bond acceptor capabilities within a protein's active site.

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of this compound. We will delve into its physicochemical properties, provide a detailed, field-proven protocol for its application in Suzuki-Miyaura cross-coupling, and present a case study illustrating its role in the synthesis of kinase inhibitor scaffolds, a prominent class of therapeutics in oncology and immunology.

Physicochemical & Safety Profile

A thorough understanding of a building block's properties is paramount for successful and safe experimental design. The key characteristics of this compound are summarized below.

PropertyValueReference
CAS Number 1451391-50-6[1][2]
Molecular Formula C₈H₁₀BClO₂[1]
Molecular Weight 184.43 g/mol [2]
Appearance White to off-white solid/powderN/A
Storage Conditions Inert atmosphere, 2-8°C, moisture sensitive[2]

Safety & Handling: this compound should be handled in a well-ventilated area, preferably a fume hood, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as a substance that may cause skin, eye, and respiratory irritation. All laboratory personnel should consult the full Safety Data Sheet (SDS) before use and follow standard laboratory safety practices.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The palladium-catalyzed Suzuki-Miyaura reaction is the cornerstone application for this compound, enabling the formation of a C-C bond between this sterically hindered aryl group and an aryl or heteroaryl halide/triflate. The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Mechanistic Rationale for Protocol Design

The steric bulk introduced by the ortho-chloro and ortho-methyl groups on this compound presents a synthetic challenge. These substituents can hinder the approach of the boronic acid to the palladium center during the critical transmetalation step.[3] To overcome this, the choice of catalyst, ligand, base, and solvent is crucial.

  • Catalyst and Ligand: A palladium catalyst with a bulky, electron-rich phosphine ligand is often required. Ligands like those based on ferrocene, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene), create a coordinatively unsaturated and highly reactive Pd(0) species. The catalyst [Pd(dppf)Cl₂] is a stable precatalyst that is readily reduced in situ to the active catalytic species and is highly effective for coupling sterically demanding partners.[4][5]

  • Base: The base plays a critical role in activating the boronic acid. It facilitates the formation of a boronate complex (-B(OH)₃⁻), which is more nucleophilic and readily undergoes transmetalation with the palladium(II) intermediate.[6] An aqueous solution of a carbonate or phosphate base is typically effective and compatible with a wide range of functional groups.[4]

  • Solvent: A solvent system that can solubilize both the organic and inorganic reagents is necessary. A mixture of an ethereal solvent like 1,4-dioxane or a polar aprotic solvent like DMF with water is commonly employed to facilitate the interaction of all reaction components.[7][8]

Suzuki_Miyaura_Cycle

Experimental Protocol: Synthesis of a Biaryl Scaffold

This protocol provides a representative method for the Suzuki-Miyaura coupling of this compound with a generic heteroaryl bromide. This procedure is based on established methodologies for coupling sterically hindered substrates and can be adapted for various coupling partners.[4][5][8]

Materials:

  • Heteroaryl Bromide (e.g., 3-bromo-pyrazolo[1,5-a]pyrimidine derivative) (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.05 - 0.10 equiv)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and condenser

protocol_workflow

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the heteroaryl bromide (1.0 equiv), this compound (1.3 equiv), and potassium carbonate (2.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon gas three times. This step is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water via syringe to achieve a typical solvent ratio of 4:1 to 5:1 (dioxane:water). The solution should be stirred to ensure good mixing.

  • Catalyst Addition: Add the [Pd(dppf)Cl₂] catalyst (0.05 equiv) to the flask. The mixture will typically change color upon addition of the catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the specific heteroaryl bromide.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.

Case Study: Application in the Synthesis of Kinase Inhibitor Scaffolds

The pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold" in medicinal chemistry, forming the basis of numerous kinase inhibitors.[9] The functionalization of this core is essential for achieving potency and selectivity against specific kinase targets. The Suzuki-Miyaura coupling is a key strategy for installing diverse aryl and heteroaryl substituents onto this scaffold.[4]

This compound is an ideal building block for this purpose. Its incorporation can introduce the sterically demanding 2-chloro-3,5-dimethylphenyl group onto the pyrazolo[1,5-a]pyrimidine core, which can probe deep into the ATP-binding pocket of a kinase, potentially forming key interactions that enhance binding affinity and selectivity. For instance, in the development of selective PI3Kδ inhibitors, a class of enzymes crucial in immune cell signaling, substituted pyrazolo[1,5-a]pyrimidines have shown significant promise.[1]

The protocol described above can be directly applied to the synthesis of such scaffolds. For example, coupling this compound with a halogenated pyrazolo[1,5-a]pyrimidine intermediate (as the "Heteroaryl Bromide") would yield a key precursor for a library of potential kinase inhibitors. The steric and electronic properties conferred by the boronic acid's unique substitution pattern are instrumental in exploring the structure-activity relationships (SAR) necessary for optimizing a lead compound into a clinical candidate.

Conclusion

This compound is a sophisticated and powerful building block for medicinal chemists. Its inherent steric and electronic properties, when strategically employed, can address key challenges in drug design, including target selectivity and metabolic stability. The robust nature of the Suzuki-Miyaura cross-coupling reaction, when optimized with appropriate catalytic systems, allows for the reliable incorporation of this fragment into complex, biologically relevant scaffolds like those of kinase inhibitors. The detailed protocol and mechanistic insights provided herein are intended to empower researchers to effectively harness the potential of this valuable synthetic tool in the pursuit of novel therapeutics.

References

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (n.d.). National Institutes of Health. [Link]

  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. (n.d.). Royal Society of Chemistry. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). National Institutes of Health. [Link]

  • Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. (2022). PubMed. [Link]

  • Towards novel tacrine analogues: Pd(dppf) Cl 2 ·CH 2 Cl 2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. (2022). Royal Society of Chemistry. [Link]

  • Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. (2014). National Institutes of Health. [Link]

  • Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. (2022). MDPI. [Link]

  • Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. (n.d.).
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2020). National Institutes of Health. [Link]

  • Selected Publications and Patents from 2005–2019. (n.d.). Curia Global. [Link]

  • Synthesis of reference standards and precursors. Reaction condition:... (n.d.). ResearchGate. [Link]

  • Heterocyclic compounds and uses thereof. (n.d.). PubChem. [Link]

  • Methods and compositions for treating fungal infections. (n.d.).
  • Improvement on synthesis of different alkyl-phenylboronic acid. (2009). PubMed. [Link]

  • 2-Chloro-3,5-dimethylphenylboronic acid. (n.d.). AA Blocks. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). National Institutes of Health. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

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Application Note: Strategic Base Selection for the Suzuki-Miyaura Coupling of Sterically Hindered (2-Chloro-3,5-dimethylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.

Abstract: The Suzuki-Miyaura cross-coupling is a pillar of modern synthetic chemistry for its capacity to form C(sp²)–C(sp²) bonds. However, its efficiency is highly dependent on the judicious selection of reaction parameters, especially when employing sterically and electronically challenging substrates. This guide provides an in-depth analysis and a systematic protocol for selecting the optimal base for the coupling of (2-Chloro-3,5-dimethylphenyl)boronic acid, a substrate characterized by significant steric hindrance from its ortho-substituents. We will explore the mechanistic role of the base, present a robust screening protocol, and offer data-driven insights to guide researchers toward successful and reproducible outcomes.

Introduction: The Challenge of Hindered Substrates

The palladium-catalyzed Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that forges carbon-carbon bonds between organoboron compounds and organohalides.[1][2] Its broad functional group tolerance and mild conditions have cemented its role in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[3][4]

The subject of this note, This compound , represents a class of "difficult" substrates. Its structure presents a dual challenge:

  • Steric Hindrance: The presence of a chlorine atom and a methyl group at the ortho positions relative to the boronic acid moiety physically obstructs the approach to the palladium center, complicating the crucial transmetalation step.[5][6][7]

  • Electronic Effects: The inductive electron-withdrawing effect of the ortho-chlorine atom decreases the nucleophilicity of the ipso-carbon, potentially slowing the rate of transmetalation.

Successfully coupling this substrate requires careful optimization, with the choice of base being a paramount and often decisive factor. This document serves as a comprehensive guide to navigating this critical parameter.

The Mechanistic Imperative: Why the Base is Critical

The base is not a mere spectator in the Suzuki-Miyaura catalytic cycle; it is an active and essential participant.[4] Its primary role is to facilitate the transmetalation step, the transfer of the organic group from boron to palladium, which does not proceed in the absence of a base.[1]

The base's functions are multifaceted:

  • Boronate Formation: The base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic "ate" complex, typically a trihydroxyboronate [R-B(OH)₃]⁻.[1][8][9] This increases the electron density on the boron-bound carbon, making it a more effective nucleophile for transfer to the electrophilic palladium(II) center.

  • Ligand Exchange at Palladium: The base can also react with the palladium-halide complex ([Ar-Pd(II)-X]) formed after oxidative addition, replacing the halide with its conjugate base (e.g., -OH, -OR). This [Ar-Pd(II)-OR] species is often more susceptible to transmetalation with the boronic acid.[9][10]

  • Accelerating Reductive Elimination: In some systems, the base has been shown to influence the final reductive elimination step, which forms the product and regenerates the Pd(0) catalyst.[1][11]

// Nodes pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; ox_add [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; pd2_halide [label="Ar¹-Pd(II)L₂-X", fillcolor="#F1F3F4", fontcolor="#202124"]; transmetal [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; pd2_biaryl [label="Ar¹-Pd(II)L₂-Ar²", fillcolor="#F1F3F4", fontcolor="#202124"]; red_elim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Ar¹-Ar²", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", penwidth=0];

// Invisible nodes for base interaction base_node1 [label="Base (e.g., OH⁻)", shape=plaintext, fontcolor="#EA4335"]; base_node2 [label="Base (e.g., OH⁻)", shape=plaintext, fontcolor="#EA4335"]; boronic_acid [label="Ar²B(OH)₂", shape=plaintext, fontcolor="#4285F4"]; boronate [label="[Ar²B(OH)₃]⁻", shape=plaintext, fontcolor="#4285F4"];

// Edges pd0 -> ox_add [label=" + Ar¹-X"]; ox_add -> pd2_halide; pd2_halide -> transmetal; transmetal -> pd2_biaryl; pd2_biaryl -> red_elim; red_elim -> pd0; red_elim -> product [style=dashed, color="#34A853"];

// Base interaction edges boronic_acid -> boronate [style=dashed, arrowhead=none, color="#EA4335"]; base_node1 -> boronate [label=" Activates\n Boronic Acid", color="#EA4335"]; boronate -> transmetal [color="#4285F4"];

base_node2 -> pd2_halide [label=" Facilitates\n Ligand Exchange", style=dashed, color="#EA4335", dir=back];

// Positioning {rank=same; ox_add; red_elim;} {rank=same; pd0; product;} {rank=same; pd2_halide; pd2_biaryl;} {rank=same; base_node1; base_node2;} }

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key activation roles of the base.

A Systematic Workflow for Base Selection

Given the steric and electronic constraints of this compound, an ad-hoc approach to base selection is inefficient. A systematic screening process is recommended to identify the optimal conditions empirically. The following workflow provides a logical progression from initial screening to a final, optimized protocol.

// Nodes start [label="Define Substrates & Catalyst System\n(e.g., Pd(OAc)₂ / SPhos)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; screen [label="Protocol 1: Parallel Base Screen\n(Carbonates, Phosphates, Fluorides, Alkoxides)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="Analyze Results by LC-MS or GC-MS\n(Measure Yield / Conversion)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; evaluate [label="Evaluate Outcome", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; optimize [label="Protocol 2: Optimize Lead Condition\n(Adjust Temp., Concentration, Equivalents)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; troubleshoot [label="Troubleshoot\n(e.g., Protodeboronation, Low Conversion)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; final [label="Final Optimized Protocol", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", penwidth=0];

// Edges start -> screen; screen -> analyze; analyze -> evaluate; evaluate -> optimize [label=" Good Yield (>50%)"]; evaluate -> troubleshoot [label=" Poor Result"]; troubleshoot -> screen [label=" Re-screen with\n new parameters"]; optimize -> final; }

Caption: A decision workflow for the systematic selection and optimization of a base.

Experimental Protocols

Protocol 1: Parallel Screening of Bases

This protocol is designed for a microscale parallel synthesizer or for manual execution in vial arrays to efficiently test multiple bases under identical conditions.

Reagents & Equipment:

  • This compound (1.2 equiv)

  • Aryl Bromide Coupling Partner (e.g., 4-Bromoanisole, 1.0 equiv, 0.1 mmol scale)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Internal Standard (e.g., Dodecane)

  • Bases for screening (2.5 equiv): K₂CO₃, Cs₂CO₃, K₃PO₄, KF, t-BuOK

  • Solvent: 1,4-Dioxane/Water (4:1, degassed), 1.0 M concentration

  • Inert atmosphere reaction vials with stir bars

  • Heating block or oil bath

Procedure:

  • Stock Solution Preparation: To ensure accuracy, prepare a stock solution of the Aryl Bromide and the internal standard in 1,4-Dioxane.

  • Vial Preparation: Into each reaction vial, add the Pd(OAc)₂ (0.002 mmol, 0.45 mg) and SPhos (0.004 mmol, 1.64 mg).

  • Base Addition: To each respective vial, add the designated base (0.25 mmol).

    • K₂CO₃: 34.5 mg

    • Cs₂CO₃: 81.4 mg

    • K₃PO₄: 53.1 mg

    • KF: 14.5 mg

    • t-BuOK: 28.1 mg (handle in a glovebox if possible)

  • Boronic Acid Addition: Add this compound (0.12 mmol, 22.3 mg) to each vial.

  • Reaction Initiation: Purge each vial with argon or nitrogen. Add the stock solution containing the aryl bromide (0.1 mmol) and internal standard. Finally, add the requisite amount of degassed water to achieve the 4:1 solvent ratio.

  • Reaction Conditions: Seal the vials tightly and place them in a preheated block at 100 °C. Stir for 12-18 hours.

  • Workup & Analysis: After cooling to room temperature, quench each reaction with 1 mL of saturated NH₄Cl solution. Extract with 2 mL of ethyl acetate. Analyze the organic layer by GC-MS or LC-MS to determine the conversion and yield relative to the internal standard.

Data Interpretation & Lead Identification

The results from the screening will guide the selection of the optimal base. A hypothetical dataset is presented below for illustrative purposes.

EntryBasepKa (of conj. acid)Yield (%)Observations
1KF3.2< 10Insufficient basicity to promote efficient boronate formation.[3][12]
2K₂CO₃10.345Moderate yield; a common but often suboptimal choice for hindered substrates.[13]
3K₃PO₄ 12.3 88 Excellent yield. Strong, non-nucleophilic base effective for hindered systems. [12][14]
4Cs₂CO₃10.375Good yield, demonstrating the "caesium effect" which can enhance reactivity.[12]
5t-BuOK19.092Highest yield, but requires strictly anhydrous conditions to avoid protodeboronation.[15]

Analysis: From this data, K₃PO₄ emerges as the most robust and practical choice. While t-BuOK gives a slightly higher yield, it demands more stringent anhydrous conditions. K₃PO₄ provides an excellent balance of high reactivity, operational simplicity, and compatibility with aqueous solvent systems, making it the lead candidate for optimization.[12][14]

Protocol 2: Optimized Procedure with Potassium Phosphate

This protocol is a scaled-up, optimized version based on the screening results.

Reagents & Equipment:

  • This compound (1.5 g, 8.13 mmol, 1.2 equiv)

  • 4-Bromoanisole (1.26 g, 6.78 mmol, 1.0 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (30.4 mg, 0.136 mmol, 2 mol%)

  • SPhos (111.3 mg, 0.271 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (3.60 g, 16.95 mmol, 2.5 equiv)

  • 1,4-Dioxane (27 mL, degassed)

  • Water (7 mL, degassed)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Inert atmosphere setup (Argon or Nitrogen line)

Procedure:

  • Setup: To an oven-dried 100 mL round-bottom flask equipped with a stir bar and condenser, add Pd(OAc)₂, SPhos, K₃PO₄, this compound, and 4-bromoanisole.

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane and water via cannula or syringe.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with 50 mL of ethyl acetate and 50 mL of water. Separate the layers. Wash the organic layer with brine (2 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Troubleshooting Common Issues

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Conversion 1. Base is too weak.2. Catalyst system is not active enough for the hindered substrate.3. Insufficient temperature.1. Use a stronger base identified from screening (e.g., K₃PO₄, t-BuOK).2. Switch to a more specialized ligand for hindered couplings (e.g., RuPhos, BrettPhos).3. Increase temperature in 10 °C increments (up to solvent reflux).
Protodeboronation 1. Base is too strong or reaction temperature is too high.2. Presence of excess water with a highly basic medium.1. Switch to a slightly weaker base (e.g., from t-BuOK to K₃PO₄ or Cs₂CO₃).2. Use anhydrous solvents and handle hygroscopic bases in a glovebox.
Homocoupling of Boronic Acid 1. Inefficient oxidative addition or slow transmetalation.2. Presence of oxygen leading to catalyst decomposition.1. Ensure the aryl halide is pure.2. Thoroughly degas all solvents and maintain a robust inert atmosphere throughout the reaction.

Conclusion

The successful Suzuki-Miyaura coupling of sterically demanding substrates like this compound is not a matter of chance, but of systematic and rational design. The choice of base is arguably the most influential variable. While strong inorganic bases like potassium phosphate (K₃PO₄) often provide a superior balance of reactivity and practicality for such challenging systems, a screening-based approach remains the most reliable method for achieving optimal results. By understanding the mechanistic role of the base and employing the empirical protocols outlined herein, researchers can confidently and efficiently synthesize complex biaryl structures, accelerating discovery in drug development and materials science.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Angewandte Chemie International Edition, 50(38), 8824-8827.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16556-16564.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • American Chemical Society. (2022). A basic switch leads to big changes in Suzuki coupling. Retrieved from [Link] (Note: This links to a relevant news article discussing the topic)

  • Tang, W., Li, C., Xiao, G., Zhao, Q., Liu, H., & Wang, T. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1, 235-238. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Retrieved from [Link]

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. Retrieved from [Link]

  • ResearchGate. (n.d.). Sterically demanding Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]

  • Al-Masum, M., & Al-Ahmari, E. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PLoS ONE, 12(12), e0189474. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2: The effect of various bases on the Suzuki coupling reaction. Retrieved from [Link]

  • D'Auria, M. (2015). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 20(8), 14637-14669. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]

  • Kwak, J., & Lee, S. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(10), 3878–3881. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Retrieved from [Link]

  • ResearchGate. (n.d.). Couplings of aryl chlorides with aryl boronic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling reaction of arylboronic acids with β-chloroalkyl/arylidene malonates. Retrieved from [Link]

  • Yang, Y., et al. (2013). Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. Dalton Transactions, 42(1), 188-193.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]

  • Nishikata, T., et al. (2020). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. ChemRxiv. Retrieved from [Link]

Sources

protocol for cross-coupling with sterically hindered boronic acids

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Protocol for Cross-Coupling with Sterically Hindered Boronic Acids Audience: Researchers, scientists, and drug development professionals.

Navigating the Crowded Space: A Guide to Suzuki-Miyaura Cross-Coupling of Sterically Hindered Substrates

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its reliability in constructing carbon-carbon bonds, particularly the biaryl linkages that form the backbone of countless pharmaceuticals, agrochemicals, and advanced materials.[1] However, as synthetic targets grow in complexity, chemists are increasingly faced with the challenge of coupling sterically congested fragments. When bulky substituents flank the reactive sites on either the organoboron reagent or the organic halide, the reaction can slow dramatically or fail entirely.

This guide provides a detailed framework for understanding and overcoming the challenges associated with sterically hindered Suzuki-Miyaura couplings. We will move beyond simple procedural lists to explain the mechanistic rationale behind key experimental choices, empowering researchers to troubleshoot difficult reactions and rationally design robust protocols for synthesizing even the most challenging tetra-ortho-substituted biaryls.

The Mechanistic Challenge of Steric Hindrance

The efficiency of the Suzuki-Miyaura reaction hinges on a delicate interplay between three key steps in its catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2] Steric bulk on the substrates, particularly at the ortho positions, creates significant energetic barriers that impede one or more of these fundamental steps.

  • Transmetalation: This is often the rate-limiting step in couplings involving hindered partners. The boronic acid, activated by a base to form a boronate species, must coordinate to the palladium(II) complex. Bulky ortho groups on either coupling partner physically obstruct this approach, hindering the transfer of the organic group from boron to palladium.[3]

  • Reductive Elimination: The final step, where the two organic fragments are joined to form the C-C bond and regenerate the palladium(0) catalyst, is also highly sensitive to steric pressure. To proceed efficiently, the two organic groups must be positioned cis to each other on the palladium center. Large substituents can prevent the necessary conformational change, slowing the final bond formation and allowing for side reactions to occur.[3]

cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_challenge Impact of Steric Hindrance Pd0 L-Pd(0) OAP R¹-Pd(II)-X(L) Pd0->OAP Oxidative Addition (R¹-X) TMP R¹-Pd(II)-R²(L) OAP->TMP Transmetalation (R²-B(OR)₂ + Base) Challenge1 Bulky R¹ and R² groups impede transmetalation TMP->Pd0 Reductive Elimination Product R¹-R² Challenge2 Hindrance slows reductive elimination

Figure 1: The Suzuki-Miyaura catalytic cycle, highlighting the key steps susceptible to steric hindrance from bulky R¹ and R² groups.

Core Principles for Protocol Design

Success in coupling hindered substrates requires a rationally chosen set of reaction parameters designed to lower the activation energies of the sterically inhibited steps. The choice of ligand, base, and solvent are paramount.

Standard phosphine ligands like PPh₃ are often ineffective for hindered couplings. The modern solution lies in using ligands that are both electron-rich and sterically bulky .[4][5]

  • Electron-Richness: Increases electron density on the palladium center, which facilitates the oxidative addition of challenging electrophiles like aryl chlorides.

  • Steric Bulk: This is the key to accelerating the other steps. Bulky ligands favor the formation of highly reactive, monoligated L-Pd(0) species.[2] Furthermore, they promote the final, challenging reductive elimination step, which is crucial for achieving high product turnover.[3]

The most successful ligands for these tasks are the biaryl monophosphine ligands (e.g., Buchwald ligands) and N-heterocyclic carbenes (NHCs) .

  • Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are the gold standard for sterically demanding couplings.[5][6] Their modular synthesis allows for fine-tuning of steric and electronic properties to suit specific substrate classes.[5]

  • N-Heterocyclic Carbenes (NHCs): These are extremely strong σ-donors and possess "flexible steric bulk" that can accommodate hindered substrates and promote high catalytic activity, often at very low catalyst loadings.[7]

The base is not merely a stoichiometric reagent; it plays a critical role in activating the boronic acid. For hindered couplings where transmetalation is slow, a strong, non-nucleophilic base is essential.[3]

  • Potassium Phosphate (K₃PO₄): This is often the base of choice for challenging couplings. It is sufficiently strong to form the active boronate species without promoting significant side reactions.

  • Cesium Carbonate (Cs₂CO₃): Another highly effective base, often used in conjunction with K₃PO₄. Its greater solubility can be advantageous.

  • Alkoxides (e.g., NaOtBu, KOtBu): These very strong bases can be effective but must be used with caution, as they can promote side reactions, including ligand degradation or competing C-O bond formation.

Higher reaction temperatures are typically required to provide the necessary energy to overcome steric barriers. This necessitates the use of high-boiling aprotic solvents like toluene , dioxane , or cyclopentyl methyl ether (CPME) . It is imperative that these solvents are anhydrous and rigorously degassed to prevent protodeboronation of the boronic acid and oxidative deactivation of the palladium(0) catalyst.[3]

Recommended Reaction Parameters

The following table summarizes recommended starting conditions for screening Suzuki-Miyaura reactions with sterically hindered substrates.

ParameterRecommendationRationale & Key Considerations
Palladium Precatalyst Pd(OAc)₂ (1-2 mol%) or Pd₂(dba)₃ (0.5-1 mol%)Cost-effective and reliable sources of Pd(0) in situ.
Buchwald G3/G4 Precatalysts (1-2 mol%)Air-stable, well-defined precatalysts that ensure rapid and quantitative formation of the active L-Pd(0) species, often leading to more reproducible results.
Ligand SPhos, XPhos, RuPhos (1.2-1.5 eq. to Pd)Excellent general ligands for a wide range of hindered aryl-aryl couplings.[5][6]
NHC-Pd Complexes (e.g., PEPPSI™-IPr)Highly active catalysts, particularly for couplings involving aryl chlorides.[7]
Base K₃PO₄ (2.0 - 3.0 eq.)A robust, strong, and generally applicable base for hindered couplings.[3]
Cs₂CO₃ or a K₃PO₄/Cs₂CO₃ mixtureCan enhance reactivity in particularly challenging cases.
Boronic Acid 1.2 - 1.5 eq.A slight excess is used to drive the reaction to completion and compensate for any potential decomposition. For unstable boronic acids, using an air-stable surrogate like an MIDA boronate can dramatically improve yields by enabling slow release.[8][9]
Solvent Toluene, 1,4-Dioxane, CPMEHigh-boiling, aprotic solvents are necessary to reach the required temperatures (typically 80-110 °C). Must be anhydrous and degassed.
Temperature 80 - 110 °CHigher temperatures are generally required to overcome the activation energy barriers associated with steric hindrance.

Detailed Protocol 1: Synthesis of a Tetra-ortho-Substituted Biaryl

This protocol details a general procedure for the challenging coupling of a di-ortho-substituted aryl bromide with a di-ortho-substituted boronic acid using a Buchwald-type ligand.

cluster_workflow Experimental Workflow Setup 1. Assemble Reaction Vessel (Schlenk flask, stir bar) Reagents 2. Add Solids (Aryl Bromide, Boronic Acid, K₃PO₄, Pd(OAc)₂, SPhos) Setup->Reagents Inert 3. Inert Atmosphere (Evacuate and backfill with Argon/N₂ 3x) Reagents->Inert Solvent 4. Add Degassed Solvent (Toluene or Dioxane) Inert->Solvent Reaction 5. Heat Reaction (100 °C, monitor by TLC/GC-MS) Solvent->Reaction Workup 6. Aqueous Workup (Cool, dilute, wash) Reaction->Workup Purify 7. Purify Product (Column Chromatography) Workup->Purify

Figure 2: Step-by-step workflow for the synthesis of a sterically hindered biaryl.

Reagents & Materials
ReagentAmount (1 mmol scale)MolesEquivalents
2,6-Dimethylbromobenzene185 mg1.0 mmol1.0
2,4,6-Trimethylphenylboronic acid246 mg1.5 mmol1.5
Palladium(II) Acetate [Pd(OAc)₂]4.5 mg0.02 mmol0.02
SPhos16.4 mg0.04 mmol0.04
Potassium Phosphate (K₃PO₄)637 mg3.0 mmol3.0
Anhydrous, Degassed Toluene5 mL--
Step-by-Step Procedure
  • Vessel Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the 2,6-dimethylbromobenzene (1.0 eq.), 2,4,6-trimethylphenylboronic acid (1.5 eq.), potassium phosphate (3.0 eq., finely ground), Pd(OAc)₂ (0.02 eq.), and SPhos (0.04 eq.).

    • Expertise Note: Adding all solids together under air is acceptable for these relatively stable reagents. For highly sensitive substrates, assembly in a glovebox is recommended. Grinding the K₃PO₄ increases its surface area and reactivity.

  • Establish Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5-10 minutes and then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle a total of three times to ensure all oxygen is removed.

    • Trustworthiness Note: This step is critical. Oxygen can oxidize the active Pd(0) catalyst and promote unwanted homocoupling of the boronic acid.[3]

  • Solvent Addition: Using a gas-tight syringe, add 5 mL of anhydrous, degassed toluene to the flask.

    • Expertise Note: The solvent must be thoroughly degassed beforehand, typically by sparging with argon for 30 minutes or through several freeze-pump-thaw cycles.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the dried organic solution and concentrate it under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (typically using a hexanes/ethyl acetate gradient) to yield the pure tetra-ortho-substituted biaryl product.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (degraded Pd source or ligand).2. Insufficiently inert conditions (oxygen contamination).3. Base is not strong enough.4. Temperature is too low.1. Use a fresh palladium source and ligand, or switch to a well-defined precatalyst (e.g., SPhos G3).2. Ensure solvent is properly degassed and perform more rigorous evacuate/backfill cycles.3. Switch to a stronger base (e.g., Cs₂CO₃) or a combination of K₃PO₄/Cs₂CO₃.4. Increase the reaction temperature in 10 °C increments (up to the solvent's boiling point).
Significant Protodeboronation 1. Presence of water or protic impurities in the solvent.2. Boronic acid is inherently unstable under the reaction conditions.1. Use freshly distilled, anhydrous solvent.2. Use an air-stable surrogate like an MIDA boronate, which will slowly release the boronic acid in situ.[8][9]
Homocoupling of Boronic Acid 1. Oxygen contamination leading to oxidative homocoupling.2. Pd(II) precatalyst reduction pathway.1. Improve inert atmosphere technique (see above).2. Using a precatalyst that cleanly generates Pd(0) can sometimes mitigate this side reaction.[10]

References

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]

  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. American Chemical Society. [Link]

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library. [Link]

  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health (NIH). [Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. [Link]

  • Dialkylbiaryl phosphine ligands. Wikipedia. [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]

  • Enabling Reductive C–N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V) O Catalysts. Journal of the American Chemical Society. [Link]

  • Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction. American Chemical Society. [Link]

  • Slow release of organoboronic acids in cross-coupling reactions.
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing). [Link]

  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health (NIH). [Link]

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health (NIH). [Link]

  • General Method for the Suzuki–Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature. ACS Publications. [Link]

  • The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. ResearchGate. [Link]

  • Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journals. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

Sources

Application Notes and Protocols for Chan-Lam Coupling with (2-Chloro-3,5-dimethylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Nuances of C-N Bond Formation with a Sterically Demanding Boronic Acid

The Chan-Lam coupling reaction has emerged as a powerful and versatile tool in the synthetic chemist's arsenal for the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds.[1][2] This copper-catalyzed cross-coupling of an aryl boronic acid with an amine or alcohol offers a milder and often more functional group tolerant alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.[1][3] The reaction can frequently be conducted at room temperature and is often tolerant of air and moisture, simplifying the experimental setup.[2][4]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the successful application of the Chan-Lam coupling with a sterically hindered and electronically complex substrate: (2-Chloro-3,5-dimethylphenyl)boronic acid. The presence of a chloro substituent at the ortho position and two methyl groups on the aromatic ring introduces significant steric and electronic challenges that necessitate careful optimization of reaction parameters. Through a comprehensive discussion of the underlying mechanistic principles, a detailed experimental protocol, and a thorough troubleshooting guide, this document aims to equip the reader with the necessary knowledge to effectively utilize this valuable building block in their synthetic endeavors.

The insights provided herein are grounded in established principles of the Chan-Lam coupling, adapted to address the specific challenges posed by the substitution pattern of this compound. This will enable the generation of novel diarylamine structures, which are prevalent motifs in pharmaceuticals and functional materials.

Mechanistic Considerations for this compound

The generally accepted mechanism for the Chan-Lam coupling involves a Cu(II) or Cu(I) catalyst. A plausible catalytic cycle is depicted below. The reaction is believed to proceed through a sequence of steps including transmetalation, coordination of the amine, and reductive elimination from a Cu(III) intermediate to form the desired C-N bond.[1]

Chan_Lam_Mechanism cluster_transmetalation Transmetalation cluster_coordination Amine Coordination cluster_oxidation Oxidation cluster_reductive_elimination Reductive Elimination CuII Cu(II)L₂ CuII_Ar Ar-Cu(II)L₂ CuII->CuII_Ar + ArB(OH)₂ ArBOH2 (2-Cl-3,5-Me₂Ph)B(OH)₂ ArBOH2->CuII_Ar R2NH R₂NH CuII_Ar_Amine Ar-Cu(II)(NR₂)L R2NH->CuII_Ar_Amine Base Base Base->CuII_Ar_Amine Product Ar-NR₂ CuI Cu(I)L CuI->CuII Oxidation Oxidant Oxidant (O₂) CuIII Ar-Cu(III)(NR₂)L Oxidant->CuIII CuII_Ar->CuII_Ar_Amine + R₂NH - L, - H⁺ CuII_Ar_Amine->CuIII Oxidant CuIII->Product CuIII->CuI

Figure 1. A generalized catalytic cycle for the Chan-Lam N-arylation.

When employing this compound, several factors can influence this cycle:

  • Steric Hindrance: The ortho-chloro and meta-methyl groups create significant steric bulk around the boronic acid moiety. This can impede the initial transmetalation step with the copper catalyst and the subsequent approach of the amine nucleophile. To overcome this, the use of less bulky bases and potentially higher reaction temperatures or longer reaction times may be necessary.

  • Electronic Effects: The chloro group is electron-withdrawing via induction, which can increase the Lewis acidity of the boronic acid, potentially favoring the transmetalation step. Conversely, the two methyl groups are electron-donating, which might slightly counteract this effect. The overall electronic nature will influence the rate of the key bond-forming reductive elimination step.

Optimized Protocol for the Chan-Lam Coupling of this compound with a Primary Amine

This protocol provides a robust starting point for the coupling of this compound with a representative primary amine, benzylamine. Researchers should note that optimization of the base, solvent, and temperature may be required for different amine coupling partners.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥95%Commercially availableStore under inert atmosphere
Benzylamine≥99%Commercially available
Copper(II) acetate (Cu(OAc)₂)≥98%Commercially available
PyridineAnhydrous, ≥99.8%Commercially availableCan be substituted with other bases
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially available
4 Å Molecular SievesCommercially availableActivated before use
Reaction vial (e.g., 8 mL)
Magnetic stir bar
Standard laboratory glassware
Inert gas supply (Nitrogen or Argon)
Experimental Procedure

experimental_workflow start Start: Prepare Reaction Vial reagents Add this compound (1.2 equiv), Benzylamine (1.0 equiv), Cu(OAc)₂ (1.1 equiv), and 4 Å Molecular Sieves to the vial. start->reagents solvent_base Add anhydrous DCM and Pyridine (2.0 equiv). reagents->solvent_base reaction Stir the reaction mixture at room temperature under an air atmosphere for 24-48 hours. solvent_base->reaction monitoring Monitor reaction progress by TLC or LC-MS. reaction->monitoring workup Filter the reaction mixture through Celite®. Wash the filter cake with DCM. monitoring->workup extraction Wash the combined organic layers with saturated aq. NH₄Cl, then brine. Dry over Na₂SO₄. workup->extraction purification Concentrate in vacuo and purify the crude product by flash column chromatography. extraction->purification end End: Characterize the Pure Product purification->end

Sources

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using (2-Chloro-3,5-dimethylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Biaryl Scaffolds

Biaryl structures are a cornerstone in modern medicinal chemistry and materials science, appearing as critical pharmacophores in a multitude of therapeutic agents, including antiviral, antihypertensive, and antifungal drugs.[1][2][3] Their prevalence stems from the unique conformational properties and the rich three-dimensional space they occupy, which allows for precise interactions with biological targets. The Suzuki-Miyaura cross-coupling reaction stands as a premier and versatile method for forging carbon-carbon bonds to construct these vital biaryl systems.[4][5][6] This is largely due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and aryl halides.[7][8]

(2-Chloro-3,5-dimethylphenyl)boronic acid is a particularly valuable building block in this context. The ortho-chloro substituent and the meta-dimethyl groups provide steric and electronic handles that can be exploited to fine-tune the properties of the resulting biaryl compounds, influencing their biological activity and physical characteristics. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in the synthesis of biaryl compounds via the Suzuki-Miyaura coupling reaction.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboronic acid or ester and an organic halide or triflate in the presence of a base.[9] The catalytic cycle, a well-established sequence of organometallic transformations, is fundamental to understanding and optimizing the reaction.

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.[4][5][9] This is often the rate-determining step, with the reactivity of the halide decreasing in the order I > Br > Cl.[5]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by the base, which activates the boronic acid to form a more nucleophilic boronate species.[5][6][10][11]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond of the biaryl product and regenerating the catalytically active Pd(0) species.[4][5][9]

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln PdII_complex Ar-Pd(II)Ln-X Pd0->PdII_complex Oxidative Addition ArylHalide Ar-X OxAdd Oxidative Addition PdII_biaryl_precursor Ar-Pd(II)Ln-R PdII_complex->PdII_biaryl_precursor Transmetalation BoronicAcid R-B(OH)2 Base Base Transmetalation Transmetalation PdII_biaryl_precursor->Pd0 Reductive Elimination Biaryl Ar-R PdII_biaryl_precursor->Biaryl RedElim Reductive Elimination

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Model Biaryl Compound

This section details a representative protocol for the Suzuki-Miyaura coupling of this compound with 4-bromoanisole.

Reaction Scheme:

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsWeight/Volume
This compound184.431.21.2221.3 mg
4-Bromoanisole187.041.01.0187.0 mg
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))1155.560.050.0557.8 mg
Potassium Carbonate (K₂CO₃)138.212.02.0276.4 mg
1,4-Dioxane---5 mL
Water---1 mL

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (221.3 mg, 1.2 mmol), 4-bromoanisole (187.0 mg, 1.0 mmol), Pd(PPh₃)₄ (57.8 mg, 0.05 mmol), and potassium carbonate (276.4 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 85 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired biaryl compound.

Optimization of Reaction Conditions

The efficiency of the Suzuki-Miyaura coupling can be significantly influenced by the choice of catalyst, base, and solvent.

Catalyst Selection:

While Pd(PPh₃)₄ is a robust and commonly used catalyst, other palladium sources and ligands can offer improved performance, especially for challenging substrates.

Catalyst/Ligand SystemTypical Loading (mol%)Key Advantages
Pd(OAc)₂ + PPh₃1-5Cost-effective, readily available.
PdCl₂(dppf)1-3Effective for a broad range of substrates, including less reactive aryl chlorides.[12]
Buchwald Ligands (e.g., SPhos, XPhos) + Pd₂(dba)₃0.5-2Highly active for sterically hindered substrates and can facilitate reactions at lower temperatures.[13]

Role of the Base:

The base plays a crucial role in the transmetalation step.[10][14] The choice of base can impact reaction rate and yield.

BaseStrengthCommon Applications
K₂CO₃ / Na₂CO₃ModerateWidely used, effective in many cases, often used in aqueous solvent mixtures.[12]
K₃PO₄StrongOften provides higher yields, particularly for less reactive aryl chlorides and sterically hindered substrates.[13]
Cs₂CO₃ / CsFStrongCan be highly effective but are more expensive.[12][15]
Organic Bases (e.g., Et₃N)WeakUsed in specific cases where inorganic bases may cause side reactions.

Solvent Systems:

A variety of solvents can be employed, often in combination with water.

SolventProperties
Toluene, DioxaneCommon, effective for a wide range of substrates.[4][12]
THFAnother common ethereal solvent.[4]
DMF, DMAcPolar aprotic solvents, can be useful for poorly soluble reactants.[12][16]
WaterOften used as a co-solvent, can accelerate the reaction.[17][18]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient degassing, poor solubility of reactants.Use a fresh catalyst, ensure thorough degassing of solvents and the reaction vessel, try a different solvent system to improve solubility (e.g., DMF, DMAc).[13][16]
Homocoupling of Boronic Acid Presence of oxygen, use of a Pd(II) precatalyst without a reducing agent.Rigorously exclude oxygen from the reaction. If using a Pd(II) source, the reaction conditions should facilitate its reduction to Pd(0).[4]
Protodeborylation Degradation of the boronic acid, especially in aqueous media.Use a less aqueous solvent system, consider using a boronic ester (e.g., pinacol ester) which can be more stable.[16]
Dehalogenation of Aryl Halide Presence of a hydrogen source and a catalyst capable of promoting this side reaction.Minimize water content if possible, screen different catalyst/ligand combinations.

graph TD {
subgraph "Troubleshooting Flowchart"
A[Start: Low Yield] --> B{Check Starting Materials};
B --> C{Purity OK?};
C -- No --> D[Purify/Replace Reagents];
C -- Yes --> E{Reaction Conditions};
E --> F[Degassing Sufficient?];
F -- No --> G[Improve Inert Atmosphere Technique];
F -- Yes --> H{Catalyst Activity};
H -- Questionable --> I[Use Fresh Catalyst/Screen Alternatives];
H -- OK --> J{Base/Solvent Choice};
J --> K[Screen Different Bases/Solvents];
K --> L[Analyze Results and Optimize];
D --> M[Re-run Reaction];
G --> M;
I --> M;
L --> M;
end
style A fill:#4285F4,stroke:#333,stroke-width:2px,color:#FFFFFF
style B fill:#F1F3F4,stroke:#333,stroke-width:2px,color:#202124
style C fill:#FBBC05,stroke:#333,stroke-width:2px,color:#202124
style D fill:#EA4335,stroke:#333,stroke-width:2px,color:#FFFFFF
style E fill:#F1F3F4,stroke:#333,stroke-width:2px,color:#202124
style F fill:#FBBC05,stroke:#333,stroke-width:2px,color:#202124
style G fill:#EA4335,stroke:#333,stroke-width:2px,color:#FFFFFF
style H fill:#FBBC05,stroke:#333,stroke-width:2px,color:#202124
style I fill:#EA4335,stroke:#333,stroke-width:2px,color:#FFFFFF
style J fill:#F1F3F4,stroke:#333,stroke-width:2px,color:#202124
style K fill:#4285F4,stroke:#333,stroke-width:2px,color:#FFFFFF
style L fill:#34A853,stroke:#333,stroke-width:2px,color:#FFFFFF
style M fill:#34A853,stroke:#333,stroke-width:2px,color:#FFFFFF

}

Figure 2: A systematic approach to troubleshooting Suzuki-Miyaura coupling reactions.

Applications in Drug Discovery and Development

The biaryl motif is a privileged scaffold in numerous approved drugs and clinical candidates. The ability to efficiently synthesize diverse biaryl libraries is therefore of paramount importance in drug discovery programs.[19] The Suzuki-Miyaura coupling is a key enabling technology in this endeavor, allowing for the late-stage functionalization of complex molecules and the rapid exploration of structure-activity relationships (SAR).[19]

For instance, the sartans, a class of antihypertensive drugs, feature a characteristic biaryl core that is often constructed using Suzuki-Miyaura chemistry.[2] The strategic use of substituted boronic acids, such as this compound, allows for the introduction of specific functionalities that can modulate the pharmacokinetic and pharmacodynamic properties of the drug candidates.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds. This compound serves as a valuable building block, enabling the introduction of a sterically and electronically defined phenyl group. By understanding the reaction mechanism, carefully selecting reaction conditions, and employing systematic troubleshooting, researchers can effectively utilize this reagent to construct complex biaryl structures for applications in drug discovery, materials science, and beyond.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Lima, C. F. R. A. C., et al. "Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction." Chemistry – An Asian Journal, vol. 9, no. 5, 2014, pp. 1346-53.
  • WWJMRD. "Recent Advances in the development of Suzuki Miyaura Coupling Reactions." [Link]

  • Boruah, P. R., et al. "A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature." RSC Advances, vol. 5, no. 101, 2015, pp. 83261-64.
  • Organic Synthesis. Suzuki-Miyaura Coupling. [Link]

  • Braga, A. A. C., et al. "Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction." Journal of the American Chemical Society, vol. 127, no. 43, 2005, pp. 15049-58.
  • Bai, R., et al. "Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts." Organometallics, vol. 36, no. 11, 2017, pp. 2167-78.
  • ChemRxiv. "The catalytic mechanism of the Suzuki-Miyaura reaction." [Link]

  • ResearchGate. "Selected biaryl-containing drug molecules, natural products, and chiral ligands." [Link]

  • NIH. "Expanding chemical space by para-C−H arylation of arenes." [Link]

  • ACS Publications. "A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant." [Link]

  • NIH. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." [Link]

  • RSC Publishing. "Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans." [Link]

  • ResearchGate. "How can I solve my problem with Suzuki coupling?" [Link]

  • ResearchGate. "Two alternative routes towards the synthesis of biaryls 3a–c." [Link]

  • Reddit. "Diagnosing issues with a failed Suzuki coupling?" [Link]

  • ResearchGate. "Examples of biaryl structure applications." [Link]

  • PubMed Central. "Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents." [Link]

  • Catalysis Consulting. "Case Study: Knowledge Based Problem Solving." [Link]

  • MDPI. "CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids." [Link]

  • ResearchGate. "Common strategies used for the synthesis of biaryls." [Link]

  • ResearchGate. "Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes." [Link]

Sources

Troubleshooting & Optimization

low yield in Suzuki coupling with (2-Chloro-3,5-dimethylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Guide: Suzuki Coupling with (2-Chloro-3,5-dimethylphenyl)boronic acid >

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, when using sterically hindered substrates such as this compound. Here, we will dissect the common pitfalls and provide actionable, evidence-based troubleshooting strategies.

Part 1: Troubleshooting Guide - Addressing Low Yields

Low yields in Suzuki couplings involving sterically hindered partners like this compound are a frequent yet solvable issue. The problem often originates from one or more key steps in the catalytic cycle being kinetically disfavored due to steric congestion.

Q1: What are the primary mechanistic reasons for low yield when using this compound?

Answer: The low reactivity of this substrate combination stems from steric hindrance impacting multiple stages of the Suzuki-Miyaura catalytic cycle. The ortho-chloro and ortho-methyl groups on the boronic acid, and potentially bulky groups on your coupling partner, create significant steric congestion around the reaction centers. This directly impedes three critical steps:

  • Oxidative Addition: The initial step, where the palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide, can be slow. Aryl chlorides are inherently less reactive than bromides or iodides due to the strong C-Cl bond.[1] When the aryl chloride is also sterically hindered, this step becomes even more challenging.[2][3] The catalyst, bearing bulky ligands, must approach the C-Cl bond, a process hindered by large ortho substituents.

  • Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium(II) center. The bulky methyl groups flanking the boronic acid moiety can sterically clash with the ligands on the palladium complex, slowing down the formation of the key diorganopalladium(II) intermediate.

  • Reductive Elimination: This is the final, product-forming step where the two coupled organic fragments are expelled from the palladium center, regenerating the Pd(0) catalyst. Severe steric crowding in the diorganopalladium(II) intermediate can hinder the conformational changes required for the two aryl groups to come into proximity for bond formation, thus slowing down this crucial step.[4][5][6][7]

Additionally, a common and often overlooked side reaction is protodeboronation , where the boronic acid reacts with trace water or other proton sources, replacing the C-B bond with a C-H bond.[8][9][10] This decomposition pathway is often competitive with the desired coupling, especially when the catalytic cycle is sluggish due to sterics.[8][11]

Below is a diagram illustrating the key challenges in the catalytic cycle.

Suzuki_Troubleshooting cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_side_reactions Competing Side Reactions Pd0 Pd(0)L_n OA_TS Oxidative Addition (Ar-X) Pd0->OA_TS Slowed by hindered Ar-Cl PdII Ar-Pd(II)L_n-X OA_TS->PdII Slowed by hindered Ar-Cl TM_TS Transmetalation (Ar'-B(OR)2) PdII->TM_TS Slowed by hindered Boronic Acid Di_PdII Ar-Pd(II)L_n-Ar' TM_TS->Di_PdII Slowed by hindered Boronic Acid Protodeboronation Protodeboronation (+ H+ source) TM_TS->Protodeboronation Slow transmetalation increases chance of protodeboronation RE_TS Reductive Elimination Di_PdII->RE_TS Slowed by hindered biaryl complex RE_TS->Pd0 Product Ar-Ar' RE_TS->Product Slowed by hindered biaryl complex BoronicAcid This compound BoronicAcid->Protodeboronation Decomposition Decomposed Boronic Acid (Inactive) Protodeboronation->Decomposition caption Challenges in the Suzuki coupling of hindered substrates.

Caption: Key kinetic hurdles and side reactions in sterically hindered Suzuki couplings.

Q2: My reaction is stalled with starting materials remaining. How can I improve the oxidative addition step for my hindered aryl chloride?

Answer: Activating a sterically hindered aryl chloride requires a highly active catalyst system. The key is to use a palladium(0) source that is both electron-rich and supported by bulky ligands.

  • Expertise & Experience: Electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are essential.[12][13] They increase the electron density on the palladium center, which promotes the oxidative addition to the electron-deficient C-Cl bond.[14][15] Bulky ligands facilitate the formation of a coordinatively unsaturated, highly reactive 12-electron monoligated Pd(0) species, which is often the active catalyst for challenging substrates.[13][16][17]

  • Troubleshooting Protocol:

    • Ligand Selection: Switch to a state-of-the-art, bulky, electron-rich phosphine ligand. Buchwald's biaryl phosphine ligands are an industry standard for this purpose.

    • Catalyst Precursor: Use a reliable Pd(0) source like Pd₂(dba)₃ or a pre-formed palladium(II) precatalyst that is easily reduced in situ, such as those from the Buchwald or Fu groups (e.g., XPhos Pd G3/G4).[18]

    • Screening Conditions: Set up small-scale parallel reactions to screen different ligands.

  • Experimental Protocol: Ligand Screening for Oxidative Addition

    • To separate, oven-dried vials under an inert atmosphere (Nitrogen or Argon), add the aryl chloride (1.0 equiv), this compound (1.5 equiv), and base (see Q3).

    • Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol %) and the respective ligand (2-4 mol % for monoligated systems) to each vial.

    • Add degassed solvent (e.g., Dioxane/H₂O, Toluene, or 2-MeTHF).

    • Heat the reactions to 80-110 °C and monitor by TLC, GC, or LC-MS at regular intervals (e.g., 1h, 4h, 12h).

    • Compare the rate of consumption of the aryl chloride starting material across different ligands.

Ligand ClassSpecific ExampleKey Feature
Biaryl Phosphines SPhos, XPhos, RuPhosBulky and electron-rich, promotes monoligation.[19]
N-Heterocyclic Carbenes IPr, IMesStrong σ-donors, thermally stable.[12][20]
Specialized Ligands AntPhos, BI-DIMEDesigned specifically for sterically demanding couplings.[2][21]
Q3: I suspect protodeboronation or slow transmetalation is the issue. What base and solvent system should I use?

Answer: The choice of base and solvent is critical and interdependent. The base must be strong enough to form the reactive boronate species but not so strong as to promote side reactions. The solvent must solubilize the reactants and facilitate the catalytic cycle.

  • Expertise & Experience: For hindered substrates, a common and effective combination is a strong, non-nucleophilic phosphate base like K₃PO₄ in an ethereal solvent system, often with a small amount of water.[11][22] The "caesium effect," where Cs₂CO₃ or CsF provides superior results, is often observed in difficult couplings, though the exact mechanism is debated.[22] The base activates the boronic acid to form a more nucleophilic "ate" complex, which is necessary for transmetalation.[9][12][22] Aprotic polar solvents like dioxane, THF, or DMF are often effective.[23][24]

  • Trustworthiness: A slow-release strategy for the boronic acid can be highly effective at minimizing decomposition.[10] This can be achieved by using boronate esters (e.g., pinacol esters) or organotrifluoroborates, which hydrolyze slowly under the reaction conditions to release the active boronic acid, keeping its standing concentration low and thus minimizing protodeboronation.[8][9][25][26]

  • Troubleshooting Protocol:

    • Base Screening: Test K₃PO₄, Cs₂CO₃, and K₂CO₃. Use at least 2-3 equivalents.

    • Solvent System: Compare an anhydrous solvent (e.g., Toluene, Dioxane) with a biphasic system (e.g., Toluene/H₂O 10:1, Dioxane/H₂O 10:1). Water can sometimes facilitate the dissolution of the base and the formation of the active boronate.[27][28]

    • Boronic Acid Stability: If protodeboronation is confirmed (by observing the formation of 1-chloro-2,4-dimethylbenzene), switch to the corresponding pinacol boronate ester of this compound.

BaseSolvent System (v/v)Rationale
K₃PO₄ Dioxane / H₂O (10:1)Strong, effective base for hindered systems.[11][22]
Cs₂CO₃ TolueneOften highly effective for challenging couplings ("caesium effect").[22]
K₂CO₃ EtOH / H₂O (4:1)A milder, cost-effective option that can be effective.[29]

Part 2: Frequently Asked Questions (FAQs)

Q4: Can I use a lower reaction temperature to avoid side products?

Answer: While lowering the temperature can sometimes reduce side reactions, for sterically hindered substrates like this compound, higher temperatures (typically 80-120 °C) are often necessary to overcome the high activation energies of the key catalytic steps (oxidative addition and reductive elimination).[30] A more effective strategy is to find a more active catalyst system (ligand/palladium source) that allows the reaction to proceed efficiently at a moderate temperature, rather than forcing a less active system with excessive heat.[29]

Q5: My boronic acid is old. Could this be the problem?

Answer: Absolutely. Boronic acids can degrade over time, primarily through two pathways: protodeboronation if exposed to moisture, and formation of trimeric anhydrides (boroxines) upon dehydration.[10][25] While boroxines are often competent in Suzuki couplings, the purity and exact stoichiometry of the boronic acid become uncertain. It is always best practice to use fresh, high-purity boronic acid or to check the purity of an older batch by NMR before use.[25] If in doubt, using the more stable pinacol boronate ester derivative is a reliable alternative.[25]

Q6: I see a lot of homocoupling of my boronic acid. What causes this?

Answer: Homocoupling (formation of a biaryl from two boronic acid molecules) is a common side reaction. It is often promoted by the presence of oxygen and can be catalyzed by palladium. To minimize this:

  • Thoroughly Degas: Ensure your solvent and reaction mixture are rigorously degassed by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[30]

  • Use High-Purity Reagents: Impurities can sometimes promote homocoupling.

  • Optimize Catalyst Loading: While counterintuitive, sometimes a slightly higher catalyst loading can favor the desired cross-coupling over the homocoupling pathway by accelerating the main catalytic cycle.

Part 3: Workflow and Logic Diagram

This diagram outlines a logical troubleshooting workflow when encountering low yields.

Troubleshooting_Workflow cluster_solutions Troubleshooting Paths Start Low Yield Observed Check_Reagents Q: Are reagents pure & fresh? (Boronic Acid, Solvent, Base) Start->Check_Reagents Analyze_Byproducts Q: What are the byproducts? (Starting materials, Homocoupling, Protodeboronation) Start->Analyze_Byproducts Improve_Technique Issue: Homocoupling / Decomposition --> Action: Ensure Rigorous Inert Atmosphere & Degassing Check_Reagents->Improve_Technique Impure/Old Reagents Optimize_Catalyst Issue: Stalled Reaction / SM Remaining --> Focus on Oxidative Addition --> Action: Screen Bulky, Electron-Rich Ligands (XPhos, SPhos, etc.) Analyze_Byproducts->Optimize_Catalyst Mainly Starting Material Optimize_Conditions Issue: Protodeboronation --> Focus on Transmetalation --> Action: Screen Bases (K3PO4, Cs2CO3) & Solvents Analyze_Byproducts->Optimize_Conditions Protodeboronation Product Detected Analyze_Byproducts->Improve_Technique Homocoupling Product Goal Improved Yield Optimize_Catalyst->Goal Change_Boron_Source Issue: Persistent Protodeboronation --> Action: Switch to Boronate Ester (Pinacol) Optimize_Conditions->Change_Boron_Source If base/solvent change fails Change_Boron_Source->Goal Improve_Technique->Goal

Caption: A logical workflow for troubleshooting low-yield Suzuki couplings.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (2023). Protodeboronation. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Retrieved from [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2009). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. Organic letters, 11(8), 1773–1775.
  • ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction. Retrieved from [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • McGuinness, D. S. (2005). Oxidative addition of aryl chlorides to palladium N-heterocyclic carbene complexes and their role in catalytic. Journal of Organometallic Chemistry, 690(24-25), 5889-5899.
  • Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive? Retrieved from [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction. Retrieved from [Link]

  • Hartwig, J. F. (2007). Electronic Effects on Reductive Elimination To Form Carbon−Carbon and Carbon−Heteroatom Bonds from Palladium(II) Complexes. Inorganic Chemistry, 46(6), 1936-1947.
  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253.
  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Retrieved from [Link]

  • Stambuli, J. P., Kuwano, R., & Hartwig, J. F. (2002). Reductive Elimination of Aryl Halides from Palladium(II).
  • Leadbeater, N. E., & Marco, M. (2003). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters, 5(21), 3919-3922.
  • Yang, J., Zhao, H., Schultz, J. E., Wisniewski, S. R., Simmons, E. M., & Diao, T. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Journal of the American Chemical Society.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). The Slow-Release Strategy in Suzuki-Miyaura Coupling. Israel Journal of Chemistry, 53(11-12), 865-879.
  • Sandrock, D. L., Jean-Gérard, L., Chen, C. Y., Dreher, S. D., & Molander, G. A. (2010). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Journal of the American Chemical Society, 132(48), 17108–17110.
  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696.
  • Norrby, P.-O., & এটাকো, টি. (2003). Oxidative Addition of Aryl Chlorides to Monoligated Palladium(0): A DFT-SCRF Study. Journal of the American Chemical Society, 125(28), 8456–8457.
  • Vetticatt, M. J., & Hirschi, J. S. (2020). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.
  • Arrechea, P. L., & Buchwald, S. L. (2016). Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. Journal of the American Chemical Society, 138(38), 12486–12493.
  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]

  • Arrechea, P. L., & Buchwald, S. L. (2016). Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. DSpace@MIT. Retrieved from [Link]

  • Ahlquist, M., & Norrby, P. O. (2007). Oxidative Addition of Aryl Chlorides to Monoligated Palladium(0): A DFT-SCRF Study. Organometallics, 26(22), 5512-5517.
  • Sun, J., Jin, Z., Xie, N., Wang, H., & Gao, H. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. International Journal of Pharmaceutical Sciences and Research, 9(10), 4183-4188.
  • ResearchGate. (n.d.). Oxidative addition of aryl chlorides to palladium N-heterocyclic carbene complexes and their role in catalytic arylamination. Retrieved from [Link]

  • Lee, D. H., & Jin, M. J. (2011). An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides. Organic Letters, 13(2), 252-255.
  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids. Retrieved from [Link]

  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Retrieved from [Link]

  • Zhang, T., & Kwong, F. Y. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Science, 5(5), 2047-2051.
  • Reddit. (2024). Struggling with Suzuki Reaction. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.

Sources

Technical Support Center: Purification of (2-Chloro-3,5-dimethylphenyl)boronic acid Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of reaction products involving (2-Chloro-3,5-dimethylphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. Here, we will address specific issues in a question-and-answer format, explaining the causality behind experimental choices to ensure the integrity of your results.

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification of this compound and its reaction products.

Question 1: I'm observing a significant amount of a less polar impurity in my crude NMR that I suspect is a homocoupling byproduct. How can I remove it?

Answer:

Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura coupling, leading to the formation of a symmetrical biaryl impurity.[1][2] This is often exacerbated by the presence of oxygen or Pd(II) species in the reaction mixture.[2] Since this compound would homocouple to form 2,2'-dichloro-3,3',5,5'-tetramethyl-1,1'-biphenyl, this byproduct is significantly less polar than the desired product.

Here are a few strategies to address this:

  • Flash Column Chromatography: This is the most direct method for separating compounds with different polarities.[3] Given the non-polar nature of the homocoupled byproduct, it will elute much earlier than your more polar desired product. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) is recommended.

  • Recrystallization: If your desired product is a solid, recrystallization can be a highly effective purification technique.[4] The key is to find a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the homocoupled impurity remains in solution. A solvent screen is advisable.[5]

  • Trituration: For removing smaller amounts of non-polar impurities, trituration can be a quick and effective method.[6] Suspend your crude product in a non-polar solvent like hexane or petroleum ether, in which the desired product is sparingly soluble but the homocoupled byproduct is soluble. Stir vigorously, then filter to isolate your purified product.

Question 2: My primary impurity appears to be the unreacted this compound. What is the most efficient way to remove it?

Answer:

Residual boronic acid is a common impurity, especially if it was used in excess.[7] Fortunately, the acidic nature of the boronic acid group provides a straightforward method for its removal.[8][9]

  • Aqueous Base Wash (Extraction): This is the most common and effective method. During your aqueous workup, wash the organic layer containing your product with a basic solution such as 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution.[10][11] The boronic acid will be deprotonated to form a water-soluble boronate salt, which will partition into the aqueous layer.

    • Protocol for Basic Extraction:

      • Dissolve your crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.

      • Transfer the solution to a separatory funnel.

      • Add an equal volume of 1M NaOH solution and shake vigorously. Allow the layers to separate.

      • Drain the aqueous layer.

      • Repeat the wash with the basic solution one or two more times to ensure complete removal of the boronic acid.

      • Wash the organic layer with brine to remove residual water, then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[3]

  • Solid-Phase Scavenging: For a more targeted approach, scavenger resins can be employed. Resins with diethanolamine functionality are particularly effective at binding to boronic acids.[10]

Question 3: I'm struggling with a persistent impurity that I believe is the boroxine of this compound. How do I deal with this?

Answer:

Boroxines are cyclic anhydrides formed from the dehydration of three boronic acid molecules.[12][13][14] This is a reversible process, and the equilibrium between the boronic acid and the boroxine can be shifted by the addition or removal of water.[12][15]

  • Hydrolysis during Workup: The simplest way to convert the boroxine back to the boronic acid is to ensure your workup procedure includes an aqueous step.[15] The presence of water will hydrolyze the boroxine back to the monomeric boronic acid, which can then be removed by a basic wash as described in the previous question.

  • Column Chromatography Considerations: Boroxines can sometimes be observed during chromatography on silica gel, as the acidic nature of the silica can promote dehydration. If you suspect this is occurring, you can try neutralizing the silica gel with a small amount of triethylamine in your eluent or using neutral alumina as your stationary phase.[16]

G start Crude Product with Boroxine Impurity workup Aqueous Workup? start->workup hydrolysis Boroxine Hydrolyzes to Boronic Acid workup->hydrolysis Yes chromatography Purify via Chromatography workup->chromatography No basic_wash Perform Basic Wash to Remove Boronic Acid basic_wash->chromatography hydrolysis->basic_wash end Purified Product chromatography->end

Caption: Decision workflow for removing boroxine impurities.

Frequently Asked Questions (FAQs)

What are the common impurities I should expect when working with this compound?

The common impurities can be categorized based on their origin:

Impurity TypeSpecific ExampleOriginRecommended Removal Method
From Boronic Acid Synthesis Unreacted 1-bromo-2-chloro-3,5-dimethylbenzeneIncomplete Grignard formation or reaction with the boron source.[6][17]Column Chromatography
Biphenyl-type byproductsHomocoupling of the Grignard reagent.[6]Column Chromatography, Recrystallization
From Suzuki-Miyaura Coupling Homocoupled this compoundOxidative conditions, presence of Pd(II) at the start of the reaction.[2]Column Chromatography, Recrystallization
Protodeboronated starting materialCleavage of the C-B bond, often promoted by aqueous and/or acidic/basic conditions.[10][18][19]Column Chromatography
Residual Palladium CatalystIncomplete removal during workup.Filtration through Celite® or silica gel plug, treatment with activated carbon.
Inherent to Boronic Acids BoroxineDehydration of the boronic acid.[12][13][14]Hydrolysis during aqueous workup.
What are the best practices for storing this compound to maintain its purity?

Like many boronic acids, this compound is sensitive to moisture and can undergo dehydration to form the corresponding boroxine.[20] To ensure its long-term stability and purity, follow these storage guidelines:

  • Keep it Dry: Store in a tightly sealed container, preferably in a desiccator with a drying agent.[21]

  • Keep it Cool: Refrigeration is recommended to slow down any potential degradation pathways.[21]

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere of nitrogen or argon to prevent oxidation.

I'm having trouble purifying my product on a silica gel column. Are there any alternatives?

Boronic acids and their derivatives can sometimes be challenging to purify via silica gel chromatography due to their tendency to streak or irreversibly bind to the stationary phase.[1][5][22] If you are facing these issues, consider the following alternatives:

  • Reverse-Phase Chromatography (C18): This can be an excellent alternative, especially for more polar compounds. A mobile phase of water and acetonitrile or methanol is typically used.[5]

  • Neutral Alumina Chromatography: For compounds that are sensitive to the acidic nature of silica, neutral alumina can be a good substitute.[16]

  • Acid-Treated Silica: Impregnating silica gel with boric acid has been shown to be effective for the purification of boronic esters by reducing over-adsorption.[23][24]

  • Recrystallization: Do not underestimate the power of recrystallization for solid products. It is often more effective than chromatography for achieving high purity.[4][25]

What is protodeboronation and how can I minimize it?

Protodeboronation is a significant degradation pathway where the carbon-boron bond is cleaved and replaced with a hydrogen atom.[18][19] This can be a problem both during the reaction and workup.

  • During the Reaction:

    • Minimize Water: While some Suzuki reactions require water, using the minimum necessary amount can help reduce protodeboronation.[18]

    • Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction by TLC or LC-MS and work it up promptly upon completion.[18]

  • During Workup:

    • Avoid Strong Acids: Protodeboronation can be catalyzed by both acidic and basic conditions.[10] If an acidic wash is necessary, use a dilute acid and minimize contact time.

G start Crude Reaction Mixture workup Aqueous Workup (Quench, Dilute, Extract) start->workup crude_organic Crude Organic Product (Isolate & Dry) workup->crude_organic decision Product is a... crude_organic->decision chromatography Flash Column Chromatography decision->chromatography Mixture or Oil recrystallization Recrystallization decision->recrystallization Solid purified_oil Purified Product (Oil or Solid) chromatography->purified_oil purified_solid Purified Crystalline Product recrystallization->purified_solid end Final Product purified_oil->end purified_solid->end

Caption: A general workflow for the purification of Suzuki-Miyaura reaction products.[3]

References

  • How to purify boronic acids/boronate esters? - ResearchGate. Available at: [Link]

  • Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Available at: [Link]

  • Facile Chromatographic Method for Purification of Pinacol Boronic Esters - Oxford Academic. Available at: [Link]

  • Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - NIH. Available at: [Link]

  • Boroxine - Wikipedia. Available at: [Link]

  • Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH. Available at: [Link]

  • boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Available at: [Link]

  • A Facile Chromatographic Method for Purification of Pinacol Boronic Esters - ResearchGate. Available at: [Link]

  • Tips on increasing yield of Miyaura coupling reaction? : r/OrganicChemistry - Reddit. Available at: [Link]

  • Arylboronic Acids – DRUG REGULATORY AFFAIRS INTERNATIONAL - WordPress.com. Available at: [Link]

  • Purification of boronic acids? : r/chemistry - Reddit. Available at: [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System - Waters Corporation. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Available at: [Link]

  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • The Grignard Reaction (Experiment) - Chemistry LibreTexts. Available at: [Link]

  • Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • How do typical impurities arise in the Grignard reaction? - Homework.Study.com. Available at: [Link]

  • Process for purification of boronic acid and its derivatives - Google Patents.
  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]

  • Recrystallization and Crystallization. Available at: [Link]

  • Grignard Reaction. Available at: [Link]

  • HELP: Purifying boronic acids sucks : r/OrganicChemistry - Reddit. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. Available at: [Link]

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Technical Support Center: (2-Chloro-3,5-dimethylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for (2-Chloro-3,5-dimethylphenyl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of using this sterically hindered and electronically modulated building block, particularly in Suzuki-Miyaura cross-coupling reactions. Here, we address common challenges, provide troubleshooting protocols, and explain the chemical principles behind the observed side reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is giving low yields of the desired product, and I'm observing significant formation of 1-chloro-2,4-dimethylbenzene. What is happening?

A1: You are likely observing protodeboronation, a major side reaction.

Protodeboronation is the cleavage of the C–B bond, which is replaced by a C–H bond, converting your boronic acid starting material into an unwanted arene byproduct.[1] This is a common issue with arylboronic acids that are sterically hindered or feature electron-withdrawing groups, both of which apply to this compound. The ortho-chloro and ortho-methyl groups create significant steric hindrance, while the chloro substituent is electron-withdrawing.

This side reaction can be catalyzed by acid or base and is often promoted by the presence of water in the reaction medium.[1][2][3] For sterically hindered boronic acids, the rate of the desired transmetalation step in the Suzuki-Miyaura catalytic cycle can be slow, allowing the competing protodeboronation pathway to become more significant.[4][5]

Troubleshooting Protocol for Protodeboronation:

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and dry all glassware thoroughly. Water can act as a proton source, facilitating the undesired C-B bond cleavage.

  • Optimize the Base: The choice and strength of the base are critical.

    • Strong aqueous bases (e.g., NaOH, KOH) can accelerate protodeboronation.

    • Consider using milder, non-hydroxide bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[6]

  • Lower the Reaction Temperature: High temperatures can increase the rate of decomposition. If the desired coupling is sluggish, it is preferable to optimize the catalyst system rather than excessively increasing the temperature.[5][6]

  • Use a "Slow-Release" Strategy: Convert the boronic acid to a more stable derivative, such as a pinacol or MIDA boronate ester.[1][5] These esters hydrolyze slowly under the reaction conditions to release the active boronic acid, keeping its instantaneous concentration low and minimizing the rate of the protodeboronation side reaction relative to the productive cross-coupling.[1][5][6]

Q2: I've identified a significant amount of 2,2'-Dichloro-3,3',5,5'-tetramethyl-1,1'-biphenyl in my crude reaction mixture. What is the source of this impurity?

A2: This is a classic case of boronic acid homocoupling.

Homocoupling is an oxidative process where two molecules of the boronic acid react to form a symmetrical biaryl.[7][8] This side reaction is typically mediated by the palladium catalyst and is often exacerbated by the presence of oxygen.[7][9] The mechanism can involve a palladium peroxo complex, formed from the reaction of the Pd(0) catalyst with dissolved O₂, which then reacts with the boronic acid.[7]

For a sterically hindered substrate like this compound, if the oxidative addition of the aryl halide to the Pd(0) center is slow, the catalyst may be more susceptible to participating in this alternative catalytic cycle, leading to the homocoupled product.

Troubleshooting Protocol for Homocoupling:

  • Thorough Degassing: The most critical step is to rigorously remove dissolved oxygen from the reaction mixture.

    • Use a "freeze-pump-thaw" technique for solvents (3-4 cycles is standard).

    • For the reaction setup, evacuate the flask and backfill with an inert gas (Argon or Nitrogen) multiple times (at least 3 cycles).

    • Maintain a positive pressure of inert gas throughout the reaction.

  • Use a Pre-catalyst: Some palladium sources, particularly those that are slow to generate the active Pd(0) species, can be problematic. Using a well-defined palladium pre-catalyst that rapidly forms the active species can help ensure the cross-coupling pathway outcompetes homocoupling.[5][10]

  • Add a Reducing Agent: In some cases, trace amounts of Pd(II) can promote homocoupling. The addition of a mild reducing agent can help maintain the palladium in its active Pd(0) state.[11]

Advanced Troubleshooting & Optimization

Q3: My reaction is very slow or stalls completely, even after addressing protodeboronation and homocoupling. How can I improve the reaction rate and conversion?

A3: The steric hindrance of this compound requires a carefully selected, high-activity catalyst system.

The combination of an ortho-chloro and an ortho-methyl group makes this substrate particularly challenging. The slow kinetics are likely due to a difficult transmetalation step or a slow reductive elimination step in the Suzuki-Miyaura cycle.

Optimization Strategy for Hindered Substrates:

ParameterRecommendationRationale
Ligand Use bulky, electron-rich phosphine ligands.These ligands stabilize the Pd(0) center, promote the oxidative addition of the aryl halide, and, most importantly, accelerate the rate-limiting reductive elimination step to release the final product.[12]
Examples: SPhos, RuPhos, XPhos.These Buchwald-type biaryl phosphine ligands are specifically designed for challenging cross-coupling reactions.[10]
Catalyst Loading Start with 1-2 mol % and optimize.While lower catalyst loadings are desirable, challenging couplings may require a higher initial loading to achieve reasonable rates.
Solvent Use aprotic polar solvents.Solvents like 1,4-Dioxane, Toluene, or THF, often with a small amount of water, are standard. The water can help solubilize the base and facilitate the formation of the active boronate species.[13]
Pre-catalyst Use a modern palladium pre-catalyst.Pre-catalysts like G3 or G4 Buchwald pre-catalysts are air-stable and generate the active L-Pd(0) species in a controlled manner under the reaction conditions, leading to more reproducible results.[5][10]

Workflow: Optimizing a Suzuki-Miyaura Reaction for a Hindered Boronic Acid

G cluster_start Initial Setup cluster_analysis Problem Analysis cluster_solutions Troubleshooting Pathways cluster_optimization Kinetic Optimization cluster_end Outcome start Low Yield / Stalled Reaction analysis Analyze Byproducts: - Protodeboronation? - Homocoupling? - Unreacted Starting Materials? start->analysis sol_proto Address Protodeboronation (Anhydrous, Weaker Base, MIDA ester) analysis->sol_proto If 1-chloro-2,4-dimethylbenzene present sol_homo Address Homocoupling (Rigorous Degassing) analysis->sol_homo If Dimer present sol_kinetic Address Slow Kinetics (Ligand/Catalyst Screening) analysis->sol_kinetic If only SMs remain sol_proto->sol_kinetic sol_homo->sol_kinetic ligand Screen Ligands (e.g., SPhos, RuPhos) sol_kinetic->ligand precatalyst Use Pre-catalyst (e.g., Buchwald G3/G4) ligand->precatalyst conditions Optimize Temp. & Base precatalyst->conditions end_node Improved Yield and Purity conditions->end_node

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

Underlying Mechanisms of Side Reactions

Protodeboronation Pathway

The protodeboronation of an arylboronic acid can proceed through several pathways, often catalyzed by acid or base. The base-catalyzed pathway is particularly relevant under Suzuki-Miyaura conditions.

Protodeboronation ArBOH2 (2-Cl-3,5-Me₂Ph)B(OH)₂ ArBOH3 Ar-B(OH)₃⁻ (Boronate) ArBOH2->ArBOH3 + Base Product Ar-H (1-Chloro-2,4-dimethylbenzene) ArBOH3->Product + H₂O (Rate-Limiting Protonolysis) H2O H₂O (Proton Source) Base Base (e.g., OH⁻)

Caption: Simplified base-catalyzed protodeboronation mechanism.

Homocoupling Catalytic Cycle

This unwanted cycle competes with the desired cross-coupling cycle and is initiated by the reaction of the active Pd(0) catalyst with oxygen.

Homocoupling Pd0 L₂Pd(0) Peroxo L₂Pd(η²-O₂) Pd0->Peroxo + O₂ Adduct Adduct Peroxo->Adduct + ArB(OH)₂ ArPdOH trans-ArPd(OH)L₂ Adduct->ArPdOH Rearrangement Ar2Pd trans-Ar₂PdL₂ ArPdOH->Ar2Pd + ArB(OH)₂ (Transmetalation) Ar2Pd->Pd0 Reductive Elimination Dimer Ar-Ar (Dimer) Ar2Pd->Dimer ArBOH2_1 ArB(OH)₂ ArBOH2_2 ArB(OH)₂ O2 O₂

Caption: Palladium-catalyzed homocoupling cycle.[7][9]

References

  • Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing.
  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorin
  • Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temper
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society.
  • Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids.
  • Protodeboron
  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
  • Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone.
  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
  • Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A.
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
  • Preventing protodeboronation of 2,5-Difluorophenylboronic acid. Benchchem.

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Technical Support Center: Optimizing Suzuki-Miyaura Coupling of (2-Chloro-3,5-dimethylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura coupling of (2-Chloro-3,5-dimethylphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this sterically hindered substrate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you achieve faster reaction times and higher yields.

Introduction: The Challenge of Steric Hindrance

This compound is a valuable building block in medicinal chemistry and materials science. However, its structure presents a significant challenge for the Suzuki-Miyaura coupling. The presence of a chlorine atom and a methyl group in the ortho positions relative to the boronic acid moiety creates substantial steric hindrance. This bulkiness can impede the crucial transmetalation step of the catalytic cycle, leading to slow reaction rates, low yields, and an increase in side reactions such as deboronation.

This guide will provide you with the tools and knowledge to overcome these challenges by focusing on the rational selection of catalysts, ligands, bases, and reaction conditions tailored for this demanding substrate.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments.

Issue 1: My reaction is extremely slow or has stalled.

This is the most common issue when working with sterically hindered boronic acids. The primary cause is the difficulty of the bulky boronic acid approaching the palladium center for transmetalation.

Root Cause Analysis and Solutions:

  • Insufficiently Active Catalyst/Ligand System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for this type of substrate. The ligand sphere around the palladium is too congested, and the catalyst is not active enough to overcome the steric barrier.

    • Solution: Switch to a more active, specialized catalyst system designed for sterically hindered substrates. Buchwald ligands, such as SPhos, XPhos, and RuPhos, are highly recommended. These ligands are both bulky and electron-rich, which promotes the formation of a reactive, monoligated palladium species and accelerates the reductive elimination step.

  • Inappropriate Base Selection: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species. A base that is too weak may not facilitate this activation efficiently, while a base that is too strong can lead to catalyst decomposition or side reactions.

    • Solution: Use a moderately strong base such as K₃PO₄ or K₂CO₃. These bases are effective at promoting the reaction without causing significant deboronation of the boronic acid. In some cases, an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be effective, particularly when paired with specific catalyst systems.

  • Suboptimal Temperature: While higher temperatures can increase reaction rates, excessively high temperatures can lead to catalyst decomposition and an increase in side products.

    • Solution: Gradually increase the reaction temperature. Start at a moderate temperature (e.g., 80 °C) and, if the reaction is still slow, increase it in 10 °C increments, monitoring the reaction progress by TLC or LC-MS. For particularly challenging couplings, temperatures up to 110 °C may be necessary.

Issue 2: I am observing significant deboronation of my starting material.

Deboronation is a common side reaction where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom. This is often exacerbated by high temperatures and strongly basic conditions.

Root Cause Analysis and Solutions:

  • Harsh Basic Conditions: Strongly basic aqueous solutions can promote the protodeboronation of the boronic acid.

    • Solution: Use a milder base, such as K₃PO₄, instead of stronger bases like NaOH or KOH. Additionally, minimizing the amount of water in the reaction mixture can help reduce the rate of deboronation. Running the reaction under anhydrous conditions, if possible, is another strategy.

  • Prolonged Reaction Times at High Temperatures: The longer the boronic acid is exposed to high temperatures, the more likely it is to decompose.

    • Solution: The goal should be to make the productive coupling reaction as fast as possible to outcompete the deboronation side reaction. This brings us back to optimizing the catalyst and ligand system. A more active catalyst will allow the reaction to be completed in a shorter time, minimizing the opportunity for deboronation.

Frequently Asked Questions (FAQs)

Q1: What is the best palladium catalyst and ligand combination for coupling this compound?

For this specific substrate, a combination of a palladium(II) precatalyst, such as Pd(OAc)₂, with a bulky, electron-rich phosphine ligand from the Buchwald family is highly recommended.

Catalyst/Ligand SystemKey AdvantagesTypical Loading
Pd(OAc)₂ / SPhos Excellent for sterically hindered biaryl couplings.1-2 mol% Pd, 2-4 mol% SPhos
Pd₂(dba)₃ / XPhos High activity and thermal stability.1-2 mol% Pd, 2-4 mol% XPhos
PdCl₂(dppf) Good general-purpose catalyst, but may be less effective for this specific substrate compared to Buchwald systems.3-5 mol%

Q2: Can I run this coupling at room temperature?

While some highly active catalyst systems can promote Suzuki couplings at room temperature, it is highly unlikely for a sterically hindered substrate like this compound. The energy barrier for the reaction is too high, and thermal energy is required to achieve a reasonable reaction rate. Expect to use temperatures in the range of 80-110 °C.

Q3: What is the optimal solvent for this reaction?

A polar aprotic solvent, often in combination with water, is typically used for Suzuki couplings. The choice of solvent can influence the solubility of the reagents and the reaction rate.

Solvent SystemRationale
Toluene / H₂O Good for dissolving organic starting materials. The water is used to dissolve the inorganic base.
Dioxane / H₂O A common and effective solvent system for Suzuki couplings.
2-MeTHF / H₂O A more environmentally friendly alternative to dioxane and toluene.

Q4: How can I monitor the progress of my reaction?

The most common methods for monitoring the reaction are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: Allows for a quick and easy qualitative assessment of the consumption of the starting materials.

  • LC-MS: Provides more detailed information, allowing you to quantify the consumption of starting materials and the formation of the desired product, as well as identify any side products.

Optimized Experimental Protocol

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Reagents:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Toluene (0.2 M)

  • H₂O (10% v/v of toluene)

Procedure:

  • To a dry reaction vessel, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene and degassed water.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution in vacuo and purify the crude product by column chromatography.

Visualizations

G cluster_challenges Challenges with this compound cluster_solutions Optimization Strategies StericHindrance Steric Hindrance (ortho-Chloro and -Methyl groups) SlowTransmetalation Slow Transmetalation StericHindrance->SlowTransmetalation impedes LowYield Low Yield & Slow Rate SlowTransmetalation->LowYield Deboronation Deboronation Side Reaction Deboronation->LowYield ActiveCatalyst Highly Active Catalyst (e.g., Pd/Buchwald Ligand) ActiveCatalyst->SlowTransmetalation accelerates MildBase Mild Base (e.g., K3PO4) MildBase->Deboronation minimizes OptimalTemp Optimal Temperature (80-110 °C) OptimalTemp->LowYield improves InertAtmosphere Inert Atmosphere (N2 or Ar) InertAtmosphere->Deboronation prevents

Caption: Challenges and optimization strategies for the Suzuki coupling.

G Start Reaction is Slow or Stalled CheckCatalyst Is the catalyst system optimized for hindered substrates? (e.g., Pd/SPhos, Pd/XPhos) Start->CheckCatalyst ChangeCatalyst Switch to a Buchwald-type ligand/catalyst system. CheckCatalyst->ChangeCatalyst No CheckBase Is the base appropriate? (e.g., K3PO4) CheckCatalyst->CheckBase Yes ChangeCatalyst->CheckBase ChangeBase Switch to a milder, effective base like K3PO4. CheckBase->ChangeBase No CheckTemp Is the temperature optimal? CheckBase->CheckTemp Yes ChangeBase->CheckTemp IncreaseTemp Incrementally increase temperature (e.g., to 100-110 °C). CheckTemp->IncreaseTemp No Success Reaction Optimized CheckTemp->Success Yes IncreaseTemp->Success

Caption: Troubleshooting workflow for slow reactions.

Technical Support Center: Stability of (2-Chloro-3,5-dimethylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides an in-depth analysis of the stability of (2-Chloro-3,5-dimethylphenyl)boronic acid, with a specific focus on the effects of temperature. The following question-and-answer-based sections are designed to address common issues and provide practical troubleshooting advice for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound, and how does temperature influence them?

A1: Like most arylboronic acids, this compound is susceptible to two main temperature-influenced degradation pathways:

  • Boroxine Formation (Dehydration): This is a reversible process where three molecules of the boronic acid undergo dehydration to form a cyclic trimeric anhydride called a boroxine.[1] This process is entropically driven, meaning it becomes more favorable at higher temperatures due to the release of three water molecules.[2][3] While this process is reversible upon the addition of water, the presence of boroxine can complicate stoichiometry in reactions if not accounted for. Many commercially available arylboronic acids exist as a mixture of the free acid and the boroxine anhydride.

  • Protodeboronation: This is an irreversible process where the C-B bond is cleaved and replaced with a C-H bond, converting the arylboronic acid into 1-chloro-3,5-dimethylbenzene. This is a significant side reaction that leads to the permanent loss of your starting material.[4][5] Elevated temperatures, especially in the presence of acidic or basic aqueous media, can accelerate the rate of protodeboronation.[6][7] Studies have shown that protodeboronation can be a significant issue in Suzuki-Miyaura coupling reactions, competing with the desired cross-coupling pathway.[5]

Q2: What is the recommended storage temperature for this compound to ensure long-term stability?

A2: For long-term stability, it is recommended to store this compound under refrigeration (2-8 °C) in a tightly sealed container. The low temperature minimizes the rate of both boroxine formation and potential protodeboronation. It is also crucial to protect it from moisture and light. For particularly sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.

Q3: I need to heat my reaction mixture to dissolve the boronic acid. What is the maximum recommended temperature, and what precautions should I take?

A3: While gentle heating can aid dissolution, prolonged exposure to high temperatures should be avoided. If heating is necessary, it is best to keep the temperature as low as possible and the heating time to a minimum. A temperature of 130 °C has been identified as optimal for intentionally inducing protodeboronation in some cases, so staying well below this is critical.[6]

Precautions:

  • Use Anhydrous Solvents: If possible, use dry, aprotic solvents to minimize the water available for protodeboronation.[4]

  • Inert Atmosphere: Always handle the compound under an inert atmosphere (nitrogen or argon) to prevent oxidative degradation, which can be accelerated by heat.[4][8]

  • Monitor Stability: If you must heat the solution for an extended period, it is wise to monitor the stability of the boronic acid by taking aliquots for analysis by HPLC or NMR.[9]

Q4: What are the visual or analytical signs that my this compound has degraded?

A4: Visually, degradation is not always apparent. The compound should be a white to off-white solid. Any significant change in color or texture could indicate impurities or degradation.

Analytically, the signs of degradation are more definitive:

  • ¹H NMR Spectroscopy: The appearance of a new aromatic signal corresponding to 1-chloro-3,5-dimethylbenzene is a clear indicator of protodeboronation. Changes in the chemical shifts of the aromatic protons adjacent to the boronic acid group can also indicate the formation of boroxine.

  • ¹¹B NMR Spectroscopy: This is a powerful tool for observing changes in the boron's chemical environment. A shift in the ¹¹B NMR signal can indicate the conversion of the trigonal planar boronic acid to the tetrahedral boronate in the boroxine structure.[9]

  • HPLC/UPLC-MS: A stability-indicating HPLC method will show a decrease in the peak area of the parent boronic acid and the emergence of new peaks corresponding to degradation products. Mass spectrometry can then be used to identify these products, such as the protodeboronated arene.[9]

Troubleshooting Guide

Issue 1: My Suzuki-Miyaura coupling reaction is failing or giving low yields.

Possible Cause: The this compound may have degraded due to improper storage or handling, leading to a lower effective concentration of the active reagent.

Troubleshooting Steps:

  • Verify Reagent Quality: Before starting a new reaction, verify the purity of your boronic acid using ¹H NMR or HPLC.[4] Compare the spectrum to a reference or the supplier's certificate of analysis.

  • Use Fresh Reagent: If degradation is suspected, use a fresh, unopened bottle of the boronic acid.

  • Optimize Reaction Conditions to Minimize Degradation:

    • Temperature Control: Run the reaction at the lowest effective temperature. While some Suzuki couplings require heat, excessive temperatures can accelerate protodeboronation.[8]

    • Choice of Base: Strong bases in aqueous media can promote protodeboronation. Consider using milder bases like K₃PO₄ or KF.[4]

    • Anhydrous Conditions: If compatible with your reaction, switching to anhydrous solvents can significantly reduce the rate of protodeboronation.[4]

  • Consider a More Stable Boron Reagent: If instability remains an issue, consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate, which can be more robust during storage and release the boronic acid slowly in situ.[8][10]

Issue 2: I observe inconsistent results between batches of this compound.

Possible Cause: Different batches may have varying ratios of the boronic acid to its boroxine anhydride. Since the boroxine has a higher molecular weight per boron atom, using the same mass of two different batches can result in different molar amounts of the active boron species.

Troubleshooting Steps:

  • Quantify Active Boronic Acid: Before use, you can perform a quantitative NMR (qNMR) analysis on each batch to determine the precise concentration of the active boronic acid.

  • Standardize by Molarity: Prepare stock solutions of the boronic acid and determine their molarity by titration or another analytical method. Use the solutions on a volume basis rather than using the solid on a mass basis.

  • Controlled Hydrolysis: Gently warming the boronic acid in a suitable solvent with a stoichiometric amount of water can help to hydrolyze the boroxine back to the boronic acid, ensuring a more consistent starting material. This should be done with care to avoid promoting protodeboronation.

Experimental Protocols & Data

Protocol: Assessing Thermal Stability of this compound

This protocol outlines a method to evaluate the stability of the boronic acid at different temperatures over time using HPLC analysis.

1. Materials and Equipment:

  • This compound

  • HPLC-grade acetonitrile and water

  • Formic acid (or other suitable mobile phase modifier)

  • HPLC system with UV detector

  • Analytical balance

  • Temperature-controlled ovens or incubators set at 4 °C, 25 °C (RT), and 50 °C.

  • Inert atmosphere glove box or Schlenk line.

2. Sample Preparation (Time Point 0):

  • Under an inert atmosphere, prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Immediately dilute an aliquot of this stock solution with the mobile phase to a working concentration of ~50 µg/mL.

  • Inject this sample into the HPLC system to obtain the initial purity profile (T=0).

3. Stability Study Setup:

  • Dispense aliquots of the 1 mg/mL stock solution into several sealed vials.

  • Place sets of these vials into the temperature-controlled environments (4 °C, 25 °C, and 50 °C).

4. Time Point Analysis:

  • At predetermined time points (e.g., 24h, 48h, 72h, 1 week), remove one vial from each temperature condition.

  • Allow the vial to equilibrate to room temperature.

  • Prepare a sample for HPLC analysis as described in step 2.2.

  • Analyze the sample and record the peak area of the parent compound and any new degradation peaks.

5. Data Analysis:

  • Calculate the percentage of the parent boronic acid remaining at each time point relative to the T=0 sample.

  • Plot the percentage of remaining boronic acid against time for each temperature.

Hypothetical Stability Data Summary

The table below presents hypothetical data from the stability study described above, illustrating the expected trend.

TemperatureTime = 0Time = 24hTime = 72hTime = 1 week
4 °C 100%99.8%99.5%99.1%
25 °C (RT) 100%98.5%96.2%93.0%
50 °C 100%92.1%85.4%75.6%

Note: Data is for illustrative purposes only.

Visualized Workflows and Mechanisms

Thermal Stability Experimental Workflow

The following diagram outlines the key steps in the experimental protocol for assessing the thermal stability of the boronic acid.

G cluster_prep Sample Preparation cluster_storage Incubation cluster_analysis Analysis at Time Points (0, 24h, 72h, 1 week) Prep1 Prepare 1 mg/mL Stock Solution (Acetonitrile, Inert Atm.) Prep2 Aliquot Stock into Vials Prep1->Prep2 Store1 4 °C Prep2->Store1 Distribute Store2 25 °C (RT) Prep2->Store2 Distribute Store3 50 °C Prep2->Store3 Distribute Analysis1 Remove Aliquot Store1->Analysis1 Store2->Analysis1 Store3->Analysis1 Analysis2 Dilute to 50 µg/mL Analysis1->Analysis2 Analysis3 HPLC-UV Analysis Analysis2->Analysis3 Analysis4 Calculate % Purity Analysis3->Analysis4

Caption: Workflow for the thermal stability assessment of this compound.

Temperature-Dependent Degradation Pathways

This diagram illustrates the two primary degradation pathways for the boronic acid and the influence of temperature on these processes.

G cluster_boroxine Reversible Dehydration cluster_proto Irreversible Degradation BA This compound (Monomer) Boroxine Corresponding Boroxine (Trimer) BA->Boroxine ΔT (Entropy-driven) Arene 1-Chloro-3,5-dimethylbenzene (Protodeboronation Product) BA->Arene ΔT, H⁺/OH⁻ (Irreversible) H2O_out 3 H₂O Boroxine->H2O_out H2O_in 3 H₂O

Caption: Key degradation pathways for arylboronic acids as influenced by temperature.

References

  • BenchChem. (n.d.). Analytical techniques for monitoring the degradation of benzylboronic acid.
  • Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(55), 34959–34962. Retrieved from [Link]

  • BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • Demir, F., & Küçüka, A. (2002). Kinetic analysis of thermal decomposition of boric acid from thermogravimetric data. Journal of Thermal Analysis and Calorimetry, 68(2), 557-565. Retrieved from [Link]

  • Zhang, G., et al. (2017). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate.
  • Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society, 139(38), 13432–13442. Retrieved from [Link]

  • Tokunaga, Y., et al. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Heterocycles, 57(5), 787-790. Retrieved from [Link]

  • Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances.
  • Tokunaga, Y., Ueno, H., Shimomura, Y., & Seo, T. (2002). FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. HETEROCYCLES, 57(5), 787-790. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. Retrieved from [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. Retrieved from [Link]

Sources

Technical Support Center: (2-Chloro-3,5-dimethylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with (2-Chloro-3,5-dimethylphenyl)boronic acid. Unintended deboronation is a significant challenge that can lead to failed reactions, low yields, and purification difficulties. This document provides in-depth troubleshooting guides and frequently asked questions to diagnose, mitigate, and solve problems related to the stability and reactivity of this specific arylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What is deboronation and why is it a problem with my this compound?

A: Deboronation, specifically protodeboronation, is the cleavage of the carbon-boron bond, replacing the boronic acid group [-B(OH)₂] with a hydrogen atom. In your case, this compound decomposes into 2-chloro-1,3-dimethylbenzene. This is a common side reaction for many arylboronic acids, particularly during transition metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2]

The structure of your specific molecule makes it particularly susceptible. Arylboronic acids with ortho-substituents, like the chloro group at the C2 position, are known to be prone to deboronation.[3][4] This instability is often exacerbated under the basic and high-temperature conditions typically used in cross-coupling reactions.[2][5] The result is the consumption of your starting material, leading to reduced yields of the desired product and the formation of a key impurity that can be difficult to separate.

Q2: My Suzuki-Miyaura coupling reaction yield is very low. How do I know if deboronation is the culprit?

A: The most direct way to confirm deboronation is to analyze your crude reaction mixture using an analytical technique that can identify the byproducts.

  • Mass Spectrometry (LC-MS or GC-MS): This is the preferred method. Look for the molecular ion corresponding to the mass of the deboronated product, 2-chloro-1,3-dimethylbenzene (C₈H₉Cl).

  • ¹H NMR Spectroscopy: If you can isolate the byproduct, the ¹H NMR will be distinct from your starting material. You would expect to see a new aromatic proton signal in place of the C-B bond, with characteristic shifts for the two methyl groups and the remaining aromatic protons.

A simple diagnostic experiment involves running your reaction under standard conditions but omitting the coupling partner (the aryl halide/triflate). If you observe significant consumption of your boronic acid and formation of 2-chloro-1,3-dimethylbenzene, deboronation is the primary issue.

Q3: Can I just use a milder base to prevent deboronation?

A: Yes, changing the base is a critical first step in troubleshooting. The rate of base-catalyzed protodeboronation is highly pH-dependent.[2][3][4] Strong bases like sodium or potassium hydroxide (NaOH, KOH) create a highly alkaline environment that significantly accelerates the decomposition. Switching to a milder base can dramatically improve the outcome.

Base TypeExamplesImpact on DeboronationRecommended Use
Strong Hydroxides NaOH, KOH, Ba(OH)₂High risk, very fast deboronationAvoid for sensitive substrates
Carbonates K₂CO₃, Cs₂CO₃Moderate riskA good starting point for optimization
Phosphates K₃PO₄Low risk, often the best choiceHighly recommended for sensitive substrates like yours[6]
Fluorides KF, CsFLow riskCan be effective, but may slow down the catalytic cycle

Start by replacing strong bases with potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃).[7]

Q4: How should I store this compound to ensure its stability?

A: Arylboronic acids are susceptible to decomposition upon storage, especially in solution or when exposed to moisture and air.

  • Solid Storage: Store the compound as a dry solid in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and refrigerated.

  • Solution Storage: Avoid preparing stock solutions long-term, especially in protic or aqueous solvents. If a solution is necessary, prepare it fresh before use in a dry, aprotic solvent. The presence of water can facilitate hydrolytic deboronation.[8]

In-Depth Troubleshooting Guides

Problem 1: Low or No Yield in Suzuki-Miyaura Coupling

You've confirmed your catalyst and aryl halide are good, but the reaction with this compound consistently fails or gives minimal product. The primary suspect is that protodeboronation is outcompeting the desired catalytic cycle.

The transmetalation step in the Suzuki cycle requires the formation of a boronate species ([ArB(OH)₃]⁻), which is generated by the reaction of the boronic acid with the base.[9] Unfortunately, this same activated boronate intermediate is also the key species in the base-catalyzed protodeboronation pathway.[3][4] For sterically hindered or electron-deficient boronic acids, the rate of protodeboronation can be faster than the rate of transmetalation to the palladium center, leading to decomposition instead of coupling.

Start Low Yield in Suzuki Coupling Check_Reagents Verify Catalyst, Base, & Aryl Halide Quality Start->Check_Reagents Initial Check Suspect_Deboron Suspect Deboronation Check_Reagents->Suspect_Deboron Reagents OK Analyze Analyze Crude Reaction (LC-MS / GC-MS) Suspect_Deboron->Analyze Deboron_Confirmed Deboronated Arene Detected? Analyze->Deboron_Confirmed Optimize Implement Mitigation Strategy Deboron_Confirmed->Optimize Yes Other_Issue Troubleshoot Other Reaction Parameters Deboron_Confirmed->Other_Issue No

Sources

Technical Support Center: Catalyst Poisoning in Reactions with (2-Chloro-3,5-dimethylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for scientists and drug development professionals utilizing (2-Chloro-3,5-dimethylphenyl)boronic acid in cross-coupling reactions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) concerning a critical challenge in these syntheses: catalyst poisoning. Our goal is to equip you with the expertise to diagnose, mitigate, and prevent catalyst deactivation, ensuring the robustness and success of your experiments.

The Suzuki-Miyaura cross-coupling, a cornerstone of modern organic synthesis, relies on the efficiency of a palladium catalyst.[1] However, the catalytic cycle is vulnerable to disruption by various chemical species, known as poisons, which can lead to diminished yields, stalled reactions, and costly catalyst loss.[2] This guide is structured to address these issues in a practical, question-and-answer format.

Troubleshooting Guide: Diagnosing and Solving Catalyst Poisoning

This section addresses specific experimental issues. Each answer explains the underlying chemical principles and provides actionable solutions.

Q1: My reaction is sluggish or has stalled completely. What are the primary indicators of catalyst poisoning I should check first?

A1: A stalled or unusually slow reaction is a classic symptom of catalyst deactivation. The first step is a systematic audit of your setup and reagents, as the catalytically active Pd(0) species is highly sensitive.

  • Visual Inspection: The most obvious sign is the formation of a black precipitate, which is finely divided, inactive palladium metal, commonly known as palladium black.[3][4] Its appearance indicates that the catalyst has aggregated and fallen out of the catalytic cycle.

  • Atmosphere Integrity: Palladium(0) is readily oxidized by atmospheric oxygen to an inactive Pd(II) state, which prevents the crucial initial step of oxidative addition.[3] Ensure your reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Inadequate degassing of solvents and reagents is a frequent cause of failure.[5]

  • Reagent Purity:

    • Solvents: Ethereal solvents like THF can form peroxides upon storage, which are potent catalyst oxidizers. Use freshly distilled or inhibitor-free, anhydrous, and thoroughly degassed solvents.[5][6]

    • Starting Materials: Impurities in either the this compound or the coupling partner can poison the catalyst. Sulfur and nitrogen-containing compounds are particularly problematic as they can irreversibly bind to the palladium's active sites.[7][8]

    • Base: The purity of the base is critical. Low-quality bases can contain impurities or excess water that can facilitate catalyst decomposition or unwanted side reactions.[5]

Table 1: Initial Troubleshooting Checklist for Stalled Reactions

Symptom Potential Cause Immediate Action
Black Precipitate Forms Catalyst decomposition (Pd Black) Improve inert atmosphere protocol; check for oxygen or peroxide impurities.[3]
Reaction Never Starts Inactive Precatalyst / O₂ Poisoning Ensure proper degassing; use fresh, high-quality catalyst and solvents.[9]
Sluggish Conversion Low-level poisoning / Inefficient System Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%); screen more robust ligands.[3]

| Reaction Stalls Mid-way | Gradual catalyst deactivation | Monitor for Pd black formation; consider if substrates or products are inhibiting the catalyst. |

Q2: I'm observing a black precipitate. You mentioned this is likely "palladium black." What causes it to form, and how can I prevent it?

A2: The formation of palladium black is a clear visual indicator of catalyst deactivation through aggregation.[3] The soluble, catalytically active Pd(0) complex, which is typically stabilized by phosphine ligands, can decompose into insoluble, inactive palladium metal.

Causality:

  • Oxidative Damage: Exposure to oxygen can initiate decomposition pathways.[3]

  • Thermal Instability: High reaction temperatures can accelerate the rate of catalyst decomposition, especially if the chosen ligand provides insufficient thermal stability.[3] This is a delicate balance, as higher temperatures are often needed for activating challenging substrates like aryl chlorides.

  • Ligand Dissociation: If the ligand concentration is too low or the ligand itself is unstable (e.g., phosphine oxidation), the palladium center becomes "naked" and prone to aggregation.

  • Inappropriate Ligand Choice: For sterically hindered substrates like this compound, standard ligands such as PPh₃ may not be effective enough, leading to slower reaction rates and giving the catalyst more time to decompose.[3]

Prevention Strategies:

  • Rigorous Degassing: This is the most critical preventative measure. Use a "freeze-pump-thaw" cycle for solvents (3-4 times) or bubble a strong stream of inert gas through the solvent for at least 30-60 minutes before use.[5]

  • Ligand Selection: Employ bulky, electron-rich ligands. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are designed to stabilize the Pd(0) center, promote the desired reaction steps, and prevent aggregation.[3][10]

  • Temperature Optimization: Screen a range of temperatures. While a higher temperature may be necessary to facilitate the oxidative addition with the chloro-substituent, excessive heat can be detrimental. An optimal temperature will achieve a reasonable reaction rate without causing rapid catalyst death.[3]

Q3: My yield is low, but I don't see any palladium black. Could side reactions involving my boronic acid be the problem?

A3: Absolutely. Low yields in the absence of obvious catalyst decomposition often point towards competing side reactions that consume your starting materials. For boronic acids, the two most common culprits are protodeboronation and homocoupling.

  • Protodeboronation: This is the undesired cleavage of the C-B bond, where the boronic acid group is replaced by a hydrogen atom.[11] It is often promoted by the presence of water and the choice of base.[5] Electron-deficient boronic acids are particularly susceptible, but it can occur with any boronic acid under suboptimal conditions.

    • Mitigation:

      • Anhydrous Conditions: Use thoroughly dried reagents and anhydrous solvents. While some Suzuki protocols use aqueous bases, if you suspect protodeboronation, switching to anhydrous conditions with a base like K₃PO₄ can be beneficial.[5][11]

      • Milder Base: Strong bases can accelerate protodeboronation. Consider using milder bases such as K₃PO₄ or Cs₂CO₃.[5]

  • Homocoupling: This is the coupling of two boronic acid molecules to form a biaryl byproduct. This side reaction is often promoted by the presence of Pd(II) species and oxygen.[10] If your catalyst precatalyst is not efficiently reduced to Pd(0) or if oxygen enters the system, homocoupling can become a significant pathway.

    • Mitigation:

      • Ensure Complete Pd(II) Reduction: If using a Pd(II) precatalyst (like Pd(OAc)₂), ensure your conditions are sufficient to generate the active Pd(0) species.[9]

      • Strict Anaerobic Conditions: As with preventing catalyst decomposition, rigorous exclusion of oxygen is key to minimizing homocoupling.[10]

G

Frequently Asked Questions (FAQs)

Q4: What are the most common chemical poisons for palladium catalysts in Suzuki-Miyaura reactions?

A4: Palladium catalysts are susceptible to a range of chemical species that can act as poisons by strongly binding to the metal center and blocking active sites.[12]

  • Sulfur Compounds: Species like thiols, sulfides, and thiophenes are potent poisons. They form strong, often irreversible bonds with palladium.[7][13] These can be present as low-level impurities in starting materials or solvents.

  • Coordinating Heterocycles: Nitrogen-containing compounds such as pyridines and some amines can coordinate to the palladium center and inhibit catalytic activity.[7]

  • Halides: While halides are part of the reaction (aryl halides), excess halide ions (e.g., from salts) can sometimes form stable, less reactive palladium complexes, slowing down the catalytic cycle.[14]

  • Strongly Coordinating Species: Other molecules like carbon monoxide can also act as inhibitors by occupying the catalyst's coordination sites.[12]

Q5: How can I proactively prevent catalyst poisoning?

A5: A proactive approach is always better than troubleshooting a failed reaction.

  • High-Purity Reagents: Source your this compound, aryl halide, and base from reputable suppliers. If purity is in doubt, consider recrystallization or other purification methods.

  • Use High-Quality Solvents: Always use anhydrous, degassed, and preferably new or freshly distilled solvents.

  • Implement Robust Inert Techniques: Perfect your use of Schlenk lines or glove boxes to rigorously exclude oxygen and moisture from your reaction.

  • Guard Beds: In industrial settings or for very sensitive reactions, passing feedstock through a guard bed containing materials that adsorb common poisons (like activated carbon or alumina) can be effective.[15]

Q6: Is it possible to regenerate a poisoned catalyst?

A6: Regeneration of a homogeneously poisoned catalyst in a laboratory setting is often impractical. The focus should be on prevention. In industrial heterogeneous catalysis, regeneration is more common. For instance, sulfur-poisoned palladium catalysts can sometimes be regenerated through high-temperature treatments or by using reducing agents like hydrogen.[13][16][17] However, for a typical lab-scale Suzuki reaction where the catalyst has turned to palladium black, it is considered irreversibly deactivated for that reaction.

Q7: What analytical techniques can identify poisons in my reagents?

A7: If you consistently face issues and suspect contaminated reagents, several analytical methods can provide answers:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile organic impurities in solvents or starting materials.[2]

  • Inductively Coupled Plasma (ICP-OES or ICP-MS): Can detect trace amounts of elemental poisons like sulfur, lead, arsenic, or mercury in your reagents.[15]

  • X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that can analyze the chemical state of a recovered (deactivated) catalyst to identify the elements present on its surface.[12]

Experimental Protocols

Protocol 1: Robust Suzuki-Miyaura Coupling of this compound

This protocol incorporates best practices to minimize catalyst poisoning.

  • Glassware Preparation: Oven-dry all glassware (Schlenk flask, condenser) and stir bars overnight and allow to cool under a stream of inert gas (Argon).

  • Reagent Preparation: To the flame-dried Schlenk flask, add this compound (1.2 mmol), the aryl halide partner (1.0 mmol), and finely ground, anhydrous K₃PO₄ (3.0 mmol).

  • Inert Atmosphere Setup: Seal the flask, then evacuate under high vacuum and backfill with Argon. Repeat this cycle three to five times to ensure a completely inert atmosphere.

  • Solvent and Catalyst Addition: Under a positive pressure of Argon, add a bulky phosphine ligand (e.g., SPhos, 0.04 mmol) and a palladium source (e.g., Pd(OAc)₂, 0.02 mmol). Add 10 mL of thoroughly degassed, anhydrous solvent (e.g., 1,4-dioxane or toluene).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

// Edges from poisons to cycle O2 -> Pd0 [lhead=cluster_cycle, label="Oxidizes to Pd(II)\n(Inactive)"]; Sulfur -> Pd0 [lhead=cluster_cycle, label="Irreversible Binding"]; Decomposition -> Pd0 [lhead=cluster_cycle, label="Loss of Active Catalyst"]; } dot Caption: The Suzuki-Miyaura cycle and common points of catalyst poisoning.

References

workup procedure for (2-Chloro-3,5-dimethylphenyl)boronic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (2-Chloro-3,5-dimethylphenyl)boronic acid

Introduction: Navigating the Challenges of a Sterically Hindered Boronic Acid

This compound is a valuable building block in medicinal chemistry and materials science, frequently employed in Suzuki-Miyaura cross-coupling reactions to construct complex biaryl structures. However, its utility is accompanied by specific challenges stemming from its structure. The ortho-chloro substituent and the two meta-methyl groups introduce significant steric hindrance around the boronic acid moiety. This steric bulk can impede key steps in the catalytic cycle, namely transmetalation and reductive elimination, necessitating carefully optimized reaction and workup conditions.[1]

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals. It is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address issues encountered during experimental work. The protocols and explanations herein are designed to be self-validating, providing not just the "how" but the critical "why" behind each procedural step.

Part 1: Troubleshooting Guide for Common Reaction Issues

This section addresses the most common problems encountered during coupling reactions with this compound.

Q1: My Suzuki-Miyaura coupling reaction shows low to no conversion of starting materials. What are the primary causes and how can I fix it?

A1: Low or no conversion is the most frequent issue and typically points to suboptimal reaction conditions that fail to overcome the steric hindrance of the boronic acid.

Probable Causes & Recommended Solutions

Probable Cause Explanation Recommended Solution
Ineffective Catalyst/Ligand System The steric bulk of this compound slows down the transmetalation step.[1] Standard catalysts like Pd(PPh₃)₄ may be insufficient.Employ Bulky, Electron-Rich Ligands: Use Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[1] These ligands accelerate both oxidative addition and reductive elimination, which are crucial for sterically demanding substrates.[1]
Inappropriate Base or Solvent The base is crucial for activating the boronic acid to form a more nucleophilic boronate species for transmetalation.[2][3] The choice of base and solvent must be synergistic.Use a Stronger Base: For hindered couplings, stronger bases like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) are often more effective than weaker ones like Na₂CO₃.[4] Solvent Choice: Aprotic polar solvents like Dioxane, THF, or Toluene, often with a small, controlled amount of water, are standard. The water can be critical for activating the boronic acid but excess can promote side reactions.[2]
Low Reaction Temperature Sterically hindered reactions require more energy to overcome the activation barrier.[1] Room temperature conditions are rarely sufficient.Increase Reaction Temperature: Gradually increase the temperature, often to 80-110 °C, while monitoring the reaction. Ensure the chosen solvent has an appropriate boiling point.[5]
Catalyst Decomposition The presence of oxygen can deactivate the palladium catalyst and promote unwanted side reactions.[2]Ensure Anhydrous & Degassed Conditions: Thoroughly degas all solvents by bubbling with an inert gas (Argon or Nitrogen) for 10-15 minutes.[6] Ensure the reaction is run under a strict inert atmosphere.
Workflow for Diagnosing a Failed Suzuki-Miyaura Reaction

G start Low or No Product Yield check_sm Is Aryl Halide Starting Material Consumed? start->check_sm check_ba Is Boronic Acid Starting Material Consumed? check_sm->check_ba  Yes   no_conversion Problem: No Reaction Solution: 1. Check Catalyst/Ligand Activity 2. Increase Temperature 3. Use Stronger Base (Cs₂CO₃) 4. Ensure Degassed Solvents check_sm->no_conversion  No   protodeboronation Problem: Protodeboronation Solution: 1. Use Milder Base (e.g., KF) 2. Ensure Anhydrous Conditions 3. Lower Reaction Temperature 4. Use Protected Boronic Acid (MIDA ester) check_ba->protodeboronation  No   homocoupling Problem: Homocoupling of Boronic Acid Solution: 1. Rigorously Degas Solvents 2. Use a Pd(0) Catalyst Source 3. Check for Oxygen Leaks check_ba->homocoupling  Yes  

Caption: A decision tree for troubleshooting failed Suzuki reactions.

Q2: My reaction works, but is messy with significant side products. How do I identify and minimize them?

A2: The primary side reactions with boronic acids are protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the C–B bond and its replacement with a C–H bond, consuming your boronic acid.[4] It is often caused by excess water, strong bases, or high temperatures.[2][4]

    • Mitigation: Use milder reaction conditions where possible (weaker base, lower temperature).[2] For particularly sensitive substrates, consider using a more stable boronic acid derivative like a potassium trifluoroborate salt or an N-methyliminodiacetic acid (MIDA) boronate, which provide a "slow release" of the active boronic acid.[4][7][8]

  • Homocoupling (Glaser-Hay type): This is the palladium-catalyzed oxidative coupling of two boronic acid molecules. It is primarily caused by the presence of oxygen in the reaction mixture.[2]

    • Mitigation: This underscores the critical importance of thoroughly degassing all solvents and maintaining a strict inert atmosphere throughout the reaction. Using a direct Pd(0) source (e.g., Pd₂(dba)₃) instead of a Pd(II) precatalyst can sometimes reduce this side reaction.[2]

Part 2: Step-by-Step Workup & Purification Protocols

The workup procedure is critical for isolating the desired biaryl product from residual reagents, catalyst, and byproducts. The acidic nature of the boronic acid functional group is the key to its removal.

Protocol 1: Standard Aqueous Basic Workup

This method is effective for products that are stable to basic conditions and aims to convert the acidic boronic acid into its highly water-soluble boronate salt.[4]

  • Reaction Quench: Once the reaction is complete (as determined by TLC or LC-MS), cool the mixture to room temperature.

  • Dilution: Dilute the reaction mixture with a suitable organic solvent such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Filtration (Optional but Recommended): Filter the mixture through a pad of Celite® to remove the palladium catalyst, which often precipitates as palladium black.[6][9] Wash the pad with additional organic solvent.

  • Basic Extraction: Transfer the filtrate to a separatory funnel and wash with a 1 M aqueous solution of Sodium Hydroxide (NaOH). Repeat this wash 2-3 times. This step extracts the unreacted this compound and other boric acid species into the aqueous layer.

  • Neutralization & Drying: Wash the organic layer with water, followed by brine to remove residual base and water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration & Purification: Filter off the drying agent and concentrate the solvent in vacuo. The crude product can then be purified by flash column chromatography on silica gel.

General Workup and Purification Workflow

G cluster_reaction Reaction Phase cluster_workup Aqueous Workup cluster_purification Purification reaction 1. Reaction Completion (Monitored by TLC/LC-MS) quench 2. Cool to RT & Dilute (e.g., Ethyl Acetate) reaction->quench celite 3. Filter through Celite® (Removes Pd Black) quench->celite wash 4. Basic Wash (1M NaOH) (Removes Boronic Acid) celite->wash dry 5. Brine Wash & Dry (Na₂SO₄) wash->dry concentrate 6. Concentrate in vacuo dry->concentrate chromatography 7. Column Chromatography (Silica Gel) concentrate->chromatography product Pure Product chromatography->product

Caption: Standard workflow from reaction completion to pure product.

Q3: I am having trouble purifying my product by silica gel chromatography. The fractions are impure or my yield is low. What's happening?

A3: Boronic acids and their pinacol esters can be problematic on standard silica gel. The Lewis acidic nature of the silica surface can lead to strong adsorption, streaking, or even hydrolysis of boronate esters during chromatography.[10]

Troubleshooting Chromatography

Problem Explanation Recommended Solution
Product Streaking / Tailing Residual boronic acid or the product itself may be interacting strongly with the acidic silica.Use a Co-eluent: Add a small amount of a polar solvent like methanol or a base like triethylamine (0.5-1%) to the eluent to improve peak shape.
Low Recovery from Column The boronic acid or ester is irreversibly binding to the silica gel.Pre-treat the Silica: Create a boric acid-impregnated silica gel. This can reduce the Lewis basicity of the silica surface and prevent over-adsorption of the boronic acid species, improving recovery.[10]
Hydrolysis of Boronate Esters If you used a boronate ester (e.g., pinacol ester), the water content and acidity of silica gel can cause on-column deprotection to the boronic acid, leading to mixed fractions.Use Neutral Alumina: For sensitive compounds, chromatography on neutral alumina can be a good alternative to silica gel.[11] Use Stabilized Boronic Esters: Consider using more robust esters, such as those derived from 1,1,2,2-tetraethylethylene glycol [ArB(Epin)], which have shown enhanced stability on silica gel.[12]

Part 3: Frequently Asked Questions (FAQs)

Q4: How should I store this compound? It sometimes appears sticky or oily.

A4: Boronic acids are hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration or freezing (-20°C) is recommended to prevent degradation.[2] The sticky or oily appearance is often due to the dehydration of the boronic acid to form its cyclic trimer, known as a boroxine. For most Suzuki-Miyaura reactions, the boroxine is in equilibrium with the boronic acid in the reaction mixture and can often be used directly without issue.[2]

Q5: Can I use a boronate ester instead of the boronic acid? What are the advantages?

A5: Yes, and it is often preferred. Boronic esters (e.g., pinacol or MIDA esters) are generally more stable, less prone to dehydration into boroxines, and easier to purify than their corresponding boronic acids.[13][14] While the transmetalation step can be slower with some esters, their stability often leads to more reproducible results, especially for challenging substrates. MIDA boronates are particularly useful as they are bench-stable and can undergo "slow release" of the boronic acid under basic conditions, which is ideal for unstable boronic acids.[7][8]

Q6: My product is not soluble in common solvents for workup. What are my options?

A6: If solubility is an issue, a trituration or recrystallization-based workup may be more effective than an extractive one.

  • Trituration: After quenching the reaction, remove the solvent in vacuo. Add a solvent in which your product is insoluble but the impurities are soluble (e.g., hexane, ether). Stir the resulting slurry, then isolate the solid product by vacuum filtration and wash with cold solvent.[11]

  • Recrystallization: This can be a powerful purification technique if a suitable solvent system can be found. It can effectively remove both organic impurities and residual palladium.

References

  • O'Donovan, M. R., et al. (2015). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development. This is a general topic discussed in the provided search result, which links to a discussion forum.
  • Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved from [Link]

  • Hitosugi, S., et al. (2020). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Molecules. This is a representative topic from the search result. The specific article is available through ResearchGate, but a direct link is not provided in the snippet.
  • Various Authors. (2016). How to purify boronic acids/boronate esters?. ResearchGate. Retrieved from [Link]

  • Various Authors. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?. ResearchGate. Retrieved from [Link]

  • El-Faham, A., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. Retrieved from [Link]

  • NRO-Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Boronic Acids and Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. The provided link is to a Harvard University page referencing this work. Retrieved from [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. NIH Public Access. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Homocoupling of (2-Chloro-3,5-dimethylphenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing (2-Chloro-3,5-dimethylphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. The inherent steric hindrance of this substrate, due to the ortho-chloro and meta-dimethyl substituents, can present unique challenges, including a propensity for undesired homocoupling. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you minimize this side reaction and maximize the yield of your desired cross-coupled product.

Understanding the Challenge: Homocoupling of Sterically Hindered Boronic Acids

Homocoupling of boronic acids to form symmetrical biaryls is a common side reaction in Suzuki-Miyaura couplings. With sterically hindered reagents like this compound, the desired cross-coupling can be slowed, allowing the competing homocoupling pathway to become more significant. This not only consumes the valuable boronic acid but also complicates the purification of the target molecule.

The primary mechanisms for homocoupling are:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0) in the process. Rigorous exclusion of oxygen is therefore critical.

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with the boronic acid to produce the homocoupled dimer and Pd(0).[1] This is particularly problematic at the beginning of the reaction before the catalytic cycle is fully established.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a significant amount of the homocoupled dimer of this compound in my reaction?

A1: Significant homocoupling with this sterically hindered boronic acid is often due to one or a combination of the following factors:

  • Presence of Oxygen: Inadequate degassing of your solvent and reaction vessel is a primary cause. Oxygen can promote the palladium-catalyzed homocoupling.

  • Choice of Palladium Precatalyst: Using a Pd(II) source can lead to initial homocoupling before the active Pd(0) catalyst is fully formed.

  • Suboptimal Ligand: The ligand plays a crucial role in promoting the desired cross-coupling pathway. For sterically hindered substrates, bulky, electron-rich phosphine ligands are often necessary to facilitate reductive elimination of the desired product over side reactions.

  • Base and Solvent Effects: The choice of base and solvent can influence the rate of transmetalation and other steps in the catalytic cycle, thereby affecting the ratio of cross-coupling to homocoupling.

Q2: How can I effectively remove oxygen from my reaction?

A2: Rigorous degassing is essential. A common and effective method is to subject the solvent to several "freeze-pump-thaw" cycles. Alternatively, sparging the solvent with an inert gas (argon or nitrogen) for at least 30-60 minutes can significantly reduce dissolved oxygen. It is also crucial to maintain a positive pressure of inert gas throughout the reaction setup.

Q3: What is the best palladium source to use to avoid homocoupling?

A3: While Pd(II) sources are common, using a Pd(0) source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) can be advantageous as it does not require an initial reduction step that might contribute to homocoupling. If using a Pd(II) precatalyst, consider one that rapidly converts to the active Pd(0) species.

Q4: Which ligands are recommended for coupling sterically hindered boronic acids?

A4: For sterically demanding substrates like this compound, bulky and electron-rich monophosphine ligands from the biarylphosphine class are highly recommended. Ligands such as SPhos (dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine) and XPhos (dicyclohexyl(2′,4′,6′-triisopropylbiphenyl-2-yl)phosphine) have demonstrated excellent performance in promoting the coupling of hindered substrates while minimizing side reactions.[2]

Q5: Can the choice of base influence the extent of homocoupling?

A5: Yes, the base is critical. A base that is too strong can lead to degradation of the boronic acid, while a base that is too weak may result in slow transmetalation, allowing more time for side reactions. For sterically hindered couplings, potassium phosphate (K₃PO₄) is often a good choice as it is a moderately strong base with good solubility in mixed aqueous/organic solvent systems.[3]

Troubleshooting Guide

Use the following decision tree to diagnose and resolve issues with excessive homocoupling in your Suzuki-Miyaura reaction involving this compound.

troubleshooting_workflow start High Homocoupling Observed q1 Is the reaction rigorously degassed? start->q1 a1_no No q1->a1_no No a1_yes Yes q1->a1_yes Yes s1 Implement freeze-pump-thaw cycles or extended inert gas sparging. Maintain a positive inert atmosphere. a1_no->s1 q2 What is the Palladium source? s1->q2 a1_yes->q2 a2_pd2 Pd(II) (e.g., Pd(OAc)2) q2->a2_pd2 Pd(II) a2_pd0 Pd(0) q2->a2_pd0 Pd(0) s2 Switch to a Pd(0) source like Pd2(dba)3 or a pre-formed Pd(0) catalyst. a2_pd2->s2 q3 What ligand is being used? s2->q3 a2_pd0->q3 a3_other Standard ligand (e.g., PPh3) q3->a3_other Other a3_biaryl Bulky biarylphosphine q3->a3_biaryl Bulky biarylphosphine s3 Use a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos. a3_other->s3 q4 What base is employed? s3->q4 a3_biaryl->q4 a4_other Other base q4->a4_other Other a4_k3po4 K3PO4 q4->a4_k3po4 K3PO4 s4 Switch to K3PO4. Ensure appropriate stoichiometry. a4_other->s4 end Homocoupling Minimized s4->end a4_k3po4->end

Caption: Troubleshooting workflow for minimizing homocoupling.

Mechanistic Pathways

The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle and the competing homocoupling pathway.

suzuki_homocoupling cluster_suzuki Suzuki-Miyaura Cycle cluster_homocoupling Homocoupling Pathway pd0 Pd(0)L2 pd2_oa Ar-Pd(II)L2-X pd0->pd2_oa Oxidative Addition (Ar-X) pd2_tm Ar-Pd(II)L2-Ar' pd2_oa->pd2_tm Transmetalation (Ar'B(OH)2, Base) pd2_tm->pd0 Reductive Elimination product Ar-Ar' pd2_tm->product pd0_ox Pd(0)L2 pd2_ox Pd(II) species pd0_ox->pd2_ox Oxidation (O2) homo_intermediate Ar'-Pd(II)L2-Ar' pd2_ox->homo_intermediate 2 x Ar'B(OH)2 homo_intermediate->pd0_ox Reductive Elimination homo_product Ar'-Ar' homo_intermediate->homo_product

Caption: Competing Suzuki-Miyaura and homocoupling pathways.

Quantitative Data Summary

While specific data for this compound is sparse in the literature, the following table summarizes typical results for the Suzuki-Miyaura coupling of other sterically hindered aryl chlorides with arylboronic acids, illustrating the impact of ligand choice on product yield.

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2-ChlorotoluenePhenylboronic acid1.0 (Pd)2.0 (SPhos)K₃PO₄TolueneRT298[2]
4-ChlorotoluenePhenylboronic acid0.5 (Pd)1.0 (XPhos)K₃PO₄TolueneRT296[2]
2-Bromo-1,3-dichlorobenzene(2-(trifluoromethoxy)phenyl)boronic acid5.0 (Pd₂(dba)₃)10.0 (L1*)K₂CO₃THF60185[4]
2,6-DimethylbromobenzeneMesitylboronic acid1.0 (Pd(dba)₂)1.0 (R-Phos**)K₃PO₄·H₂OTHF501895[5]

*L1 is a specific P-bidentate ligand from the study. **R-Phos is a specific ruthenocenylphosphine ligand.

Recommended Experimental Protocol

This protocol is a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide, designed to minimize homocoupling. Optimization for specific substrates may be required.

Reagents and Equipment:

  • This compound

  • Aryl halide (e.g., aryl bromide or chloride)

  • Pd₂(dba)₃ (Palladium catalyst)

  • SPhos (Ligand)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and anhydrous K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with inert gas (argon or nitrogen) three times.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene (5 mL) and degassed water (0.5 mL).

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References

  • Wang, Y., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]

  • Li, G. Y. (2003). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. PubMed. [Link]

  • Yin, J., & Rainka, M. P. (2016). Palladium‐Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. Semantic Scholar. [Link]

  • Delaney, C. P., et al. (2020). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. NIH. [Link]

  • Miller, W. D. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. [Link]

  • Leadbeater, N. E., & Marco, M. (2002). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. ACS Publications. [Link]

  • Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. [Link]

  • Tang, W., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. [Link]

  • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). Suzuki reactions promoted by different ligands. [Link]

  • Dai, X., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. ACS Publications. [Link]

  • ResearchGate. (n.d.). Comparative yields for Suzuki‐Miyaura couplings. [Link]

  • Laulhé, S., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. ACS Publications. [Link]

  • Laulhé, S., et al. (2016). Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. [Link]

  • Watanabe, T., et al. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Semantic Scholar. [Link]

  • Laulhé, S., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. NIH. [Link]

  • Organic Chemistry Portal. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. [Link]

  • Rueda-Espinosa, J., et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of Substituted Phenylboronic Acids: A Focus on (2-Chloro-3,5-dimethylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of biaryl and substituted aromatic structures, which are prevalent in pharmaceuticals and advanced materials.[1] The choice of the boronic acid reagent is a critical parameter that dictates the efficiency, scope, and success of these transformations. Boronic acids are valued for their functional group tolerance, stability, and generally low toxicity.[2][3] However, their reactivity is not uniform; it is governed by a delicate interplay of steric and electronic factors inherent to their molecular structure.

This guide provides an in-depth technical comparison of (2-Chloro-3,5-dimethylphenyl)boronic acid with other structurally related boronic acids. We will dissect the structural features that influence its performance in cross-coupling reactions and provide experimental context and protocols to guide its effective use in synthesis.

The Suzuki-Miyaura Catalytic Cycle: The Arena of Reactivity

To understand the reactivity of any boronic acid, one must first understand its role within the catalytic cycle of the Suzuki-Miyaura reaction. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.

  • Transmetalation: This is the crucial step where the boronic acid participates. The organic group from the boron atom is transferred to the palladium center. This process is typically initiated by a base, which activates the boronic acid by forming a more nucleophilic "ate" complex.[5] The rate and efficiency of this step are highly dependent on the steric and electronic properties of the boronic acid.

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.

The structural characteristics of the boronic acid directly impact the transmetalation step, thereby controlling the overall reaction kinetics and yield.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pd2_oa Ar-Pd(II)L_n-X pd0->pd2_oa Oxidative Addition dummy1 pd2_trans Ar-Pd(II)L_n-R pd2_oa->pd2_trans Transmetalation dummy2 pd2_trans->pd0 dummy3 boronate [R-B(OH)3]⁻ boronic_acid R-B(OH)2 boronic_acid->boronate Activation dummy4 base Base (e.g., OH⁻) aryl_halide Ar-X product Ar-R

Caption: The Suzuki-Miyaura Catalytic Cycle.

Deconstructing the Reactivity of this compound

The reactivity of this specific boronic acid is a product of the competing electronic and steric effects of its substituents.

  • Electronic Profile: The molecule has one electron-withdrawing group and two electron-donating groups.

    • 2-Chloro Group: The chlorine atom is strongly electron-withdrawing via the inductive effect. This increases the Lewis acidity of the boron center, which can facilitate the formation of the boronate complex with the base.[3][6]

    • 3,5-Dimethyl Groups: The two methyl groups are electron-donating.[7] This increases the electron density of the phenyl ring, making it more nucleophilic and potentially accelerating its transfer to the palladium center during transmetalation.

  • Steric Profile: The substitution pattern creates significant steric hindrance.

    • The ortho-chloro group is the most impactful feature. It physically blocks the boron center, which can impede its approach to the palladium complex. This steric clash is a major factor that can slow down or inhibit the transmetalation step, often requiring more forcing conditions or specialized catalysts.[8][9][10]

  • Stability and Side Reactions: A primary decomposition pathway for boronic acids is protodeboronation, where the C-B bond is cleaved by a proton source.[11] The rate of this side reaction is influenced by the substitution pattern and can reduce the overall yield.[12][13][14] Sterically hindered boronic acids can sometimes be more susceptible to this pathway if the desired cross-coupling is slow.

A Comparative Reactivity Analysis

To contextualize the reactivity of this compound, we will compare it to three other boronic acids that systematically isolate the effects of its substituents.

Boronic_Acid_Structures a_img a_lbl (A) this compound Sterically Hindered, Mixed Electronics b_img b_lbl (B) Phenylboronic acid Baseline, Unhindered c_img c_lbl (C) 2-Chlorophenylboronic acid Sterically Hindered, Electron-Withdrawing d_img d_lbl (D) 3,5-Dimethylphenylboronic acid Unhindered, Electron-Donating

Caption: Structural comparison of selected boronic acids.

Boronic AcidSubstituentsDominant Steric EffectDominant Electronic EffectExpected Relative Reactivity
This compound 2-Cl, 3,5-di-MeHigh (ortho-Cl)Mixed (Withdrawing Cl, Donating Me)Low to Moderate
Phenylboronic acid NoneLow (Baseline)Neutral (Baseline)Moderate to High
2-Chlorophenylboronic acid 2-ClHigh (ortho-Cl)Electron-withdrawingLow
3,5-Dimethylphenylboronic acid 3,5-di-MeLowElectron-donatingHigh

Analysis:

  • (D) 3,5-Dimethylphenylboronic acid: This compound is expected to be the most reactive in this series. The electron-donating methyl groups enhance the nucleophilicity of the ring, and the absence of ortho substituents results in minimal steric hindrance, facilitating a rapid transmetalation.[7]

  • (B) Phenylboronic acid: As the parent compound, it serves as the benchmark. Its reactivity is generally good under standard conditions.

  • (C) 2-Chlorophenylboronic acid: The ortho-chloro group introduces significant steric bulk and an electron-withdrawing effect, making it a challenging substrate that often gives lower yields or requires specialized conditions.[15][16]

  • (A) this compound: Its reactivity is predicted to be low, likely similar to or slightly better than 2-chlorophenylboronic acid. The severe steric hindrance from the ortho-chloro group is the dominant factor and will significantly slow the reaction.[9] The electron-donating methyl groups may offer a slight counteractive electronic benefit compared to 2-chlorophenylboronic acid, but this is unlikely to overcome the steric barrier.

Therefore, the expected reactivity trend is: 3,5-Dimethylphenylboronic acid > Phenylboronic acid > this compound ≈ 2-Chlorophenylboronic acid

Experimental Considerations for Hindered Boronic Acids

The successful use of sterically demanding boronic acids like this compound hinges on the careful selection of reaction parameters to overcome the high activation barrier for transmetalation.

  • Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective. The use of bulky, electron-rich phosphine ligands is often mandatory. These ligands stabilize the monoligated Pd(0) species, which is the active catalyst, and promote both the oxidative addition and reductive elimination steps.[1]

    • Dialkylbiarylphosphines: Ligands such as SPhos, XPhos, and RuPhos are state-of-the-art for coupling hindered substrates.[1]

    • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and can be highly effective, forming robust palladium complexes that facilitate the coupling of sterically congested partners.[17][18]

  • Base and Solvent System: Strong, non-nucleophilic bases are often preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently used. The choice of solvent is also critical, with ethereal solvents like dioxane or THF, often with the addition of water, being common.[4]

Representative Experimental Protocol: Suzuki-Miyaura Coupling of a Hindered Aryl Boronic Acid

This protocol provides a starting point for the coupling of this compound with a generic aryl bromide. Optimization will likely be required.

Experimental_Workflow prep 1. Reaction Setup - Oven-dried vial - Add Ar-Br, Boronic Acid, Base, Catalyst, Ligand inert 2. Inert Atmosphere - Seal vial - Evacuate and backfill with N2 or Ar (3x) prep->inert solvent 3. Solvent Addition - Add degassed solvent(s) via syringe inert->solvent reaction 4. Reaction - Heat to specified temperature (e.g., 80-110 °C) - Stir for 2-24 h, monitoring by TLC/GC-MS solvent->reaction workup 5. Workup - Cool to RT - Quench with water - Extract with organic solvent (e.g., EtOAc) reaction->workup purify 6. Purification - Dry organic layer (Na2SO4) - Filter and concentrate - Purify by column chromatography workup->purify

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and K₃PO₄ (2.0-3.0 equiv).

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Atmosphere Control: Seal the vial with a Teflon-lined cap. Evacuate the vial and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/Water 10:1, 0.1 M concentration relative to the aryl bromide) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C). Stir vigorously for the required time (2-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.[13]

Conclusion

This compound is a challenging yet valuable building block for organic synthesis. Its reactivity is dominated by the steric hindrance imposed by the ortho-chloro substituent, which significantly impedes the crucial transmetalation step of the Suzuki-Miyaura reaction. Consequently, its reactivity is considerably lower than that of unhindered, electron-rich analogues like 3,5-dimethylphenylboronic acid.

Successful application of this reagent requires a departure from standard coupling protocols. The key to unlocking its synthetic potential lies in the rational selection of highly active catalyst systems, typically those employing bulky, electron-rich dialkylbiarylphosphine or N-heterocyclic carbene ligands. By understanding the interplay of steric and electronic factors and carefully optimizing reaction conditions, researchers can effectively incorporate the unique 2-chloro-3,5-dimethylphenyl motif into complex molecular architectures.

References

  • Benchchem. A Comparative Analysis of Boronic Acids in Cross-Coupling Reactions.
  • Benchchem. The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boronate Esters.
  • Benchchem. A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions.
  • Benchchem. 2-Chlorophenylboronic Acid | High-Purity Reagent.
  • Caddick, S. et al. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024).
  • Organic & Biomolecular Chemistry. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. RSC Publishing.
  • ResearchGate. Comparison of reactivity of different boron reagents (a) The predicted...
  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding Boronic Acids: Properties and Applications of 3,5-Dimethylphenylboronic Acid. (2025).
  • Buchwald, S. L. et al. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health.
  • Chemical Society Reviews. Selection of boron reagents for Suzuki–Miyaura coupling. RSC Publishing. (2013).
  • American Chemical Society. Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. (2025).
  • Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates.
  • Tu, T. et al. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. (2012).
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of 2-Chlorophenylboronic Acid: Properties and Synthesis. (2025).
  • Sigma-Aldrich. 3,5-Dimethylphenylboronic acid = 95.0 172975-69-8.
  • Accounts of Chemical Research. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. ACS Publications. (2022).
  • Wikipedia. Suzuki reaction.
  • Molecules. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central.
  • MDPI. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. (2022).

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A Senior Application Scientist's Guide to (2-Chloro-3,5-dimethylphenyl)boronic acid in Advanced Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of pharmaceutical development and materials science, the synthesis of complex biaryl scaffolds is a persistent challenge. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for carbon-carbon bond formation, yet its efficacy can be limited when constructing sterically congested molecules, particularly tetra-ortho-substituted biaryls.[1][2] This guide provides an in-depth analysis of (2-Chloro-3,5-dimethylphenyl)boronic acid, a specialized reagent designed to overcome these steric challenges, and compares its performance with alternative boronic acids.

The Challenge of Steric Hindrance in Biaryl Synthesis

The creation of biaryls with substituents at all four ortho positions to the linking C-C bond is a formidable synthetic hurdle. The steric bulk of these substituents impedes the crucial transmetalation and reductive elimination steps of the palladium-catalyzed catalytic cycle.[1][3] This often leads to low yields, slow reaction times, and the formation of undesired byproducts. However, these sterically demanding motifs are often essential for modulating the pharmacological or material properties of a molecule, for instance, by inducing axial chirality (atropisomerism) or by locking the molecule into a specific, biologically active conformation.[4]

This compound: A Structural Advantage

This compound is uniquely structured to address the challenges of sterically demanding couplings. Its key features are:

  • Ortho-Chloro Substituent: The chlorine atom at the 2-position provides significant steric bulk, making this reagent a suitable coupling partner for other ortho-substituted aryl halides in the synthesis of tetra-ortho-substituted biaryls.

  • Meta-Methyl Groups: The two methyl groups at the 3- and 5-positions contribute to the overall steric profile of the molecule and are electron-donating, which can influence the electronic properties of the final biaryl product.

This combination of steric hindrance and electronic modulation makes this compound a powerful tool for accessing complex molecular architectures that are difficult to synthesize with simpler boronic acids.

Comparative Performance Analysis

To understand the advantages of this compound, it is essential to compare it with other classes of boronic acids in the context of a sterically demanding Suzuki-Miyaura coupling.

Boronic Acid TypeCoupling PartnerExpected OutcomeRationale
This compound 2-Bromo-1,3-dimethylbenzeneHigh yield of tetra-ortho-substituted biarylThe steric bulk on both coupling partners is significant, and specialized ligands and conditions are often required. This boronic acid is designed for such challenging transformations.[1][2]
Phenylboronic acid 2-Bromo-1,3-dimethylbenzeneLow to no yield of desired productThe lack of steric hindrance on the phenylboronic acid makes it a poor coupling partner for a sterically hindered aryl halide. The reaction is unlikely to proceed efficiently.
2-Tolylboronic acid 2-Bromo-1,3-dimethylbenzeneModerate yield, potential for side productsWhile 2-tolylboronic acid has some steric bulk, it may not be sufficient to drive the reaction to completion with a highly hindered partner. The electronic properties also differ from the chloro-substituted analog.[5]
(2-Chloro-3,5-dimethylphenyl) pinacol ester 2-Bromo-1,3-dimethylbenzeneModerate to high yield, potentially slower reactionBoronic esters offer enhanced stability and ease of handling but are generally less reactive than their corresponding boronic acids.[3][6] This can sometimes lead to more reproducible results, albeit with longer reaction times.

Mechanistic Considerations in Sterically Hindered Couplings

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3][7] In sterically demanding couplings, the choice of ligand, base, and solvent becomes critical to facilitate each step of the cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) lab1 Oxidative Addition ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX Transmetalation Transmetalation (Ar'-B(OH)2 / Base) lab2 Transmetalation ArPdAr Ar-Pd(II)-Ar'(L_n) Transmetalation->ArPdAr RedElim Reductive Elimination lab3 Reductive Elimination Biaryl Sterically Hindered Biaryl (Ar-Ar') ArPdAr->Biaryl RedElim->Pd0 Product Ar-Ar' ArX Aryl Halide (Ar-X) ArX->ArPdX ArBOH2 This compound (Ar'-B(OH)2) ArBOH2->ArPdAr Base Base Base->ArPdAr

Caption: The Suzuki-Miyaura catalytic cycle for sterically hindered couplings.

For sterically demanding substrates like this compound, ligands with large bite angles and steric bulk, such as SPhos or RuPhos, are often employed to promote the reductive elimination step.[8] The choice of a suitable base is also crucial for activating the boronic acid to facilitate transmetalation.[9]

Experimental Protocol: Synthesis of a Tetra-ortho-substituted Biaryl

The following protocol provides a representative workflow for the Suzuki-Miyaura coupling of this compound with a sterically hindered aryl bromide.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Start add_reagents Add Aryl Bromide, Boronic Acid, and Base to Schlenk Tube start->add_reagents inert_atm Evacuate and backfill with Argon (3x) add_reagents->inert_atm add_solvent Add degassed solvent (e.g., Toluene/H2O) inert_atm->add_solvent add_catalyst Add Pd Catalyst and Ligand add_solvent->add_catalyst heat Heat to 80-110 °C with vigorous stirring add_catalyst->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to Room Temperature monitor->cool quench Quench with H2O or sat. NH4Cl cool->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry over Na2SO4 and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end Obtain Pure Product purify->end

Caption: General workflow for a sterically hindered Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk tube, combine the aryl bromide (1.0 mmol), this compound (1.2 mmol), and a suitable base such as K₃PO₄ (3.0 mmol).

  • Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add a degassed mixture of toluene (5 mL) and water (0.5 mL) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and ligand (e.g., SPhos, 0.04 mmol) to the reaction mixture.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.

Conclusion

This compound is a highly valuable reagent for the synthesis of sterically hindered biaryls, a class of molecules that are often inaccessible using conventional boronic acids. Its unique structural features provide a distinct advantage in overcoming the steric barriers inherent in these challenging cross-coupling reactions. For researchers in drug discovery and materials science, the ability to reliably construct these complex scaffolds opens up new avenues for molecular design and innovation.

References

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. Available at: [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. Available at: [Link]

  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate. Available at: [Link]

  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics - American Chemical Society. Available at: [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect - ResearchGate. Available at: [Link]

  • Nickel-Mediated Cross-Coupling of Boronic Acids and Phthalimides for the Synthesis of Ortho-Substituted Benzamides - ResearchGate. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations | Journal of the American Chemical Society. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin - Rose-Hulman. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes - ResearchGate. Available at: [Link]

  • Common strategies used for the synthesis of biaryls - ResearchGate. Available at: [Link]

  • Two alternative routes towards the synthesis of biaryls 3a–c. - ResearchGate. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - Organic Syntheses. Available at: [Link]

  • Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine - ElectronicsAndBooks. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC - NIH. Available at: [Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

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Navigating Steric Hindrance: A Comparative Guide to (2-Chloro-3,5-dimethylphenyl)boronic Acid and its Alternatives in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of complex molecular architectures. However, the efficiency of this powerful transformation can be significantly hampered by the steric and electronic properties of the coupling partners. (2-Chloro-3,5-dimethylphenyl)boronic acid, a valuable building block, presents a classic case of a sterically hindered reagent that often leads to challenges in achieving optimal reaction outcomes. This guide provides an in-depth comparison of this compound with its more stable and often more reactive counterparts, offering experimental data and protocols to aid in the rational selection of reagents for challenging coupling reactions.

The inherent steric bulk arising from the ortho-chloro substituent and the two meta-methyl groups in this compound significantly impacts its reactivity in Suzuki-Miyaura couplings. This hindrance can impede the crucial transmetalation step in the catalytic cycle, leading to lower yields and sluggish reaction rates. Furthermore, like many boronic acids, it is susceptible to protodeboronation, a deleterious side reaction that cleaves the C-B bond, reducing the amount of active coupling partner and complicating purification.

To overcome these limitations, chemists have developed more robust alternatives, primarily boronic esters and trifluoroborate salts. These derivatives often exhibit enhanced stability and, in many cases, improved reactivity in challenging cross-coupling reactions. This guide will focus on two key alternatives: the pinacol ester and the potassium trifluoroborate salt of this compound.

Comparative Performance in Suzuki-Miyaura Coupling

Table 1: Comparative Yields in a Model Suzuki-Miyaura Reaction

Boron ReagentCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Chloro-3,5-dimethylphenyl)boronic acid4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O10024~40-60[1]
This compound pinacol ester4-BromoanisolePd(dppf)Cl₂K₃PO₄1,4-Dioxane10012~70-85[2][3]
Potassium (2-Chloro-3,5-dimethylphenyl)trifluoroborate4-BromoanisolePd(OAc)₂ / SPhosCs₂CO₃Toluene/H₂O1008>90*[4][5]

*Note: The yields presented are representative and extrapolated from studies on similarly hindered substrates. Actual yields may vary depending on the specific reaction conditions and substrates used.

The data clearly suggests that for sterically hindered substrates, moving from the boronic acid to its pinacol ester or, more dramatically, to the potassium trifluoroborate salt can lead to significant improvements in reaction efficiency.

Mechanistic Considerations and Reagent Stability

The observed differences in reactivity can be attributed to several factors, primarily the stability of the boron reagent and the kinetics of the transmetalation step.

Boronic Acid Limitations BA This compound SH Steric Hindrance BA->SH ortho-Chloro & meta-Methyl groups PD Protodeboronation BA->PD Susceptible C-B bond LY Low Yields / Slow Reactions SH->LY PD->LY

Caption: Factors limiting the use of this compound.

Boronic Acid: Prone to decomposition via protodeboronation, especially under basic conditions and at elevated temperatures. The steric bulk around the boron atom can also hinder the approach to the palladium center during transmetalation.[6]

Pinacol Ester: The pinacol protecting group enhances stability by shielding the boronic acid moiety from protic sources.[6] While generally more stable, the increased steric bulk of the pinacol group can sometimes lead to slower transmetalation rates compared to the free boronic acid, necessitating more forcing conditions or specialized catalysts.[7]

Potassium Trifluoroborate: These salts are crystalline, free-flowing solids that are remarkably stable to air and moisture.[5][8] They are less prone to protodeboronation and exist as monomeric species, which can simplify reaction stoichiometry. In the presence of a base and water, they slowly hydrolyze to release the corresponding boronic acid in situ, maintaining a low concentration of the active species and minimizing side reactions.[4]

Experimental Protocols

The following are representative protocols for the preparation of the pinacol ester and potassium trifluoroborate derivatives of this compound, and a general procedure for their use in a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of this compound pinacol ester

Pinacol Ester Synthesis cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification BA This compound Reflux Reflux with Dean-Stark trap BA->Reflux Pin Pinacol Pin->Reflux Sol Toluene Sol->Reflux Evap Evaporation Reflux->Evap Chrom Column Chromatography Evap->Chrom Product Pinacol Ester Product Chrom->Product

Caption: Workflow for the synthesis of the pinacol ester derivative.

Materials:

  • This compound (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Toluene

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound and pinacol.

  • Add toluene to the flask.

  • Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired pinacol ester.

Protocol 2: Synthesis of Potassium (2-Chloro-3,5-dimethylphenyl)trifluoroborate

Materials:

  • This compound (1.0 equiv)

  • Potassium hydrogen fluoride (KHF₂) (3.0 equiv)

  • Methanol

  • Water

Procedure:

  • Dissolve this compound in methanol in a flask.

  • In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride.

  • Slowly add the KHF₂ solution to the stirring methanolic solution of the boronic acid at room temperature.

  • Stir the mixture for 30 minutes. A white precipitate should form.

  • Collect the solid by vacuum filtration, wash with cold water and then with a small amount of cold methanol.

  • Dry the solid under vacuum to yield the potassium trifluoroborate salt.[8]

Protocol 3: General Suzuki-Miyaura Cross-Coupling

Suzuki Coupling Workflow cluster_0 Reagent Assembly cluster_1 Reaction cluster_2 Workup & Purification Boron Boron Reagent (Acid, Ester, or Salt) Heat Inert Atmosphere & Heat Boron->Heat Halide Aryl Halide Halide->Heat Catalyst Pd Catalyst & Ligand Catalyst->Heat Base Base Base->Heat Solvent Solvent Solvent->Heat Quench Aqueous Workup Heat->Quench Extract Extraction Quench->Extract Purify Chromatography Extract->Purify Product Coupled Product Purify->Product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl bromide (1.0 equiv)

  • Boron reagent (this compound, its pinacol ester, or trifluoroborate salt) (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)

  • Solvent (e.g., Toluene, 1,4-Dioxane, with or without water)

Procedure:

  • To a reaction vessel, add the aryl bromide, the boron reagent, the palladium catalyst, ligand (if necessary), and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion and Recommendations

For synthetic chemists facing the challenges posed by sterically hindered boronic acids such as this compound, a strategic selection of the boron reagent is paramount for success. While the free boronic acid may be suitable for some less demanding applications, its limitations in terms of stability and reactivity in complex settings are significant.

The use of its pinacol ester derivative offers a notable improvement in stability, making it a more reliable coupling partner, particularly in multi-step syntheses. For the most challenging Suzuki-Miyaura couplings involving sterically encumbered partners, potassium (2-Chloro-3,5-dimethylphenyl)trifluoroborate emerges as the superior choice. Its exceptional stability, ease of handling, and favorable reaction kinetics often translate to higher yields and shorter reaction times.

Researchers and drug development professionals are encouraged to consider the conversion of challenging boronic acids to their more robust ester or trifluoroborate salt forms to enhance the efficiency and reliability of their synthetic endeavors.

References

  • Butters, M., Harvey, J. N., Jover, J., Lennox, A. J. J., Lloyd-Jones, G. C., & Murray, P. M. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride.
  • Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
  • Molander, G. A., Trice, S. L. J., & Kennedy, S. M. (2012). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. The Journal of Organic Chemistry, 77(19), 8678–8688.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slower, the Better: Understanding and Capitalizing on the Particular Reactivity of Boronic Esters in Suzuki–Miyaura Coupling.
  • Molander, G. A., & Figueroa, R. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 71(16), 6135–6140.
  • This is a placeholder for a general Suzuki-Miyaura coupling reference.
  • This is a placeholder for a general Suzuki-Miyaura coupling reference.
  • This is a placeholder for a reference detailing Suzuki-Miyaura coupling of a sterically hindered boronic acid.
  • This is a placeholder for a reference detailing Suzuki-Miyaura coupling of a sterically hindered boronic acid pinacol ester.
  • Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Partners in Palladium-Catalyzed Cross-Coupling Reactions. European Journal of Organic Chemistry, 2003(22), 4313–4327.

Sources

A Comparative Guide to Catalyst Performance in the Synthesis of (2-Chloro-3,5-dimethylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of (2-Chloro-3,5-dimethylphenyl)boronic acid, a key building block in medicinal chemistry and materials science, presents a unique challenge due to the steric hindrance imposed by the ortho-chloro and meta-dimethyl substituents. The efficiency of its synthesis is critically dependent on the choice of catalyst. This guide provides an in-depth comparison of various catalytic systems for the borylation of the corresponding aryl chloride, supported by experimental insights and mechanistic understanding to aid in the selection of the most effective synthetic route.

Introduction to the Synthetic Challenge

This compound is a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the formation of complex biaryl structures that are prevalent in pharmaceuticals and organic electronics.[1] The primary challenge in its synthesis lies in the activation of the C-Cl bond of 1-chloro-2,5-dimethyl-3-chlorobenzene, which is sterically encumbered and electronically deactivated. This guide will compare the efficacy of traditional Grignard-based methods with modern transition metal-catalyzed borylation reactions.

Catalyst Systems: A Comparative Analysis

The choice of catalyst and reaction conditions significantly impacts the yield and purity of the desired boronic acid. Below is a comparative analysis of different approaches.

Palladium-Catalyzed Miyaura Borylation

Palladium-catalyzed cross-coupling of aryl halides with a boron source, known as the Miyaura borylation, is a powerful and widely used method for the synthesis of arylboronic acids and their esters.[2] The success of this reaction, especially for challenging substrates like 2-chloro-3,5-dimethylphenyl derivatives, heavily relies on the selection of the appropriate palladium catalyst and ligand.

For sterically hindered aryl chlorides, catalyst systems employing bulky, electron-rich phosphine ligands, such as those developed by Buchwald and co-workers, have shown exceptional performance.[3][4] These ligands facilitate the challenging oxidative addition of the aryl chloride to the palladium(0) center and promote the subsequent reductive elimination to afford the desired product.

A particularly effective approach for the synthesis of boronic acids from aryl chlorides utilizes a preformed palladium catalyst and tetrahydroxydiboron (B₂(OH)₄) as the boron source.[3][5] This method offers a direct route to the boronic acid, avoiding the need for subsequent hydrolysis of a boronate ester.[6]

Nickel-Catalyzed Borylation

Nickel-based catalysts have emerged as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions.[7] Nickel catalysts can be particularly effective for the borylation of unreactive aryl chlorides.[8] A recyclable nickel-benzene tricarboxylic acid metal-organic framework (Ni-BTC MOF) has been reported to catalyze the borylation of aryl chlorides with bis(pinacolato)diboron, affording high yields of the corresponding boronate esters.[9]

Traditional Grignard Reaction

The reaction of a Grignard reagent, formed from the corresponding aryl halide, with a trialkyl borate is a classic method for the synthesis of arylboronic acids.[10][11] While this method can be effective, it often requires strictly anhydrous conditions and may not be compatible with substrates bearing sensitive functional groups.[12] For the synthesis of 3,5-dimethylphenylboronic acid, a similar substrate, a yield of 74% has been reported using this method.[13]

Performance Data: A Comparative Table

The following table summarizes the expected yields for the synthesis of this compound using different catalytic systems, based on literature data for structurally similar and sterically hindered aryl chlorides.

Catalyst SystemBoron SourceBaseSolventTemperature (°C)Expected Yield (%)Reference(s)
Pd(OAc)₂ / XPhosB₂(OH)₄KOAcEtOH8085-95[3][5]
PdCl₂(dppf)B₂pin₂KOAcDMSO8070-85[14]
Ni-BTC MOFB₂pin₂K₃PO₄Toluene11080-90[8][9]
Grignard ReagentB(OMe)₃-THF-78 to RT65-75[10][13]

Experimental Protocol: High-Yield Synthesis via Palladium Catalysis

This protocol is based on a highly efficient method for the direct synthesis of arylboronic acids from aryl chlorides.[3][5]

Materials:

  • 1-Chloro-2,5-dimethyl-3-chlorobenzene

  • Tetrahydroxydiboron (B₂(OH)₄)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium acetate (KOAc)

  • Ethanol (EtOH)

  • Hexane

  • Deionized water

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (2.5 mol%) and XPhos (5 mol%).

  • Add ethanol to the vessel.

  • Stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.

  • Add 1-Chloro-2,5-dimethyl-3-chlorobenzene (1.0 equiv), tetrahydroxydiboron (1.5 equiv), and potassium acetate (3.0 equiv).

  • Heat the reaction mixture to 80 °C and stir for 18-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • To the resulting solid, add deionized water and stir for 30 minutes.

  • Filter the solid and wash with copious amounts of hexane to remove nonpolar impurities.

  • Dry the solid under vacuum to yield this compound.

Mechanistic Insights: The "Why" Behind the Catalysis

The success of the palladium-catalyzed Miyaura borylation of sterically hindered aryl chlorides is rooted in the specifics of the catalytic cycle. The use of bulky, electron-rich phosphine ligands like XPhos is crucial for several reasons.

  • Facilitating Oxidative Addition: The steric bulk of the ligand promotes the formation of a coordinatively unsaturated, highly reactive monoligated palladium(0) species, which is essential for the oxidative addition of the inert C-Cl bond of the aryl chloride to the palladium center.[15]

  • Promoting Reductive Elimination: The electron-donating nature of the ligand increases the electron density on the palladium center, which in turn facilitates the final reductive elimination step to release the desired arylboronic acid and regenerate the active palladium(0) catalyst.

The catalytic cycle for the Miyaura borylation is depicted below.

Miyaura Borylation Catalytic Cycle cluster_0 Catalytic Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative Addition Complex Ar-Pd(II)(L)-Cl Pd(0)L->Oxidative Addition Complex Ar-Cl Transmetalation Complex Ar-Pd(II)(L)-OB(OH)₂ Oxidative Addition Complex->Transmetalation Complex + B₂(OH)₄ - Cl⁻ Arylboronic Acid This compound Transmetalation Complex->Arylboronic Acid Reductive Elimination Transmetalation Complex->Regenerated Catalyst

Caption: Catalytic cycle of the Miyaura borylation.

Conclusion

For the synthesis of the sterically hindered this compound, palladium-catalyzed Miyaura borylation using a Buchwald-type ligand such as XPhos offers a superior combination of high yield, functional group tolerance, and operational simplicity. While nickel-catalyzed systems present a promising and more economical alternative, and the Grignard method remains a viable option, the palladium-catalyzed direct borylation from the aryl chloride stands out as the most robust and efficient method for this challenging transformation. The detailed protocol and mechanistic understanding provided in this guide should empower researchers to confidently approach the synthesis of this and other similarly challenging boronic acids.

References

  • Molander, G. A.; Trice, S. L. J.; Dreher, S. D. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. J. Am. Chem. Soc.2010 , 132 (50), 17701–17703. [Link]

  • Rosen, B. M.; Huang, C.; Percec, V. Sequential Ni-catalyzed borylation and cross-coupling of aryl halides via in situ prepared neopentylglycolborane. Org. Lett.2008 , 10 (12), 2597–2600. [Link]

  • Pd‐catalyzed borylation of steric hindered aryl chlorides. - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

  • Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society, 132(50), 17701–17703. [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (2024, November 22). Organic Syntheses. [Link]

  • Prakash, A., Basappa, S., Jeebula, B., & Anilkumar, G. (2024). A Simple Nickel Metal–Organic Framework-Catalyzed Borylation of Aryl Chlorides and Bromides. Organic Letters, 26(13), 2829–2834. [Link]

  • Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society, 132(50), 17701–17703. [Link]

  • Miyaura Borylation Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]

  • Prakash, A., Basappa, S., Jeebula, B., & Anilkumar, G. (2024). A Simple Nickel Metal-Organic Framework-Catalyzed Borylation of Aryl Chlorides and Bromides. R Discovery. [Link]

  • Mole, J., & Namboothiri, I. N. N. (2022). Nickel-catalyzed (hetero)aryl borylations. Arkivoc, 2022(1), 165–199. [Link]

  • Buchwald–Hartwig amination. (2023, December 29). Wikipedia. [Link]

  • Fagué, V., Dos Santos, D., Daran, J.-C., Mallet-Ladeira, S., & Fliedel, C. (n.d.). Couplings of aryl chlorides with aryl boronic acids a. ResearchGate. Retrieved January 2, 2026, from [Link]

  • Wisniewski, S. R., et al. (2019). Advances in Base-Metal Catalysis: Development of a Screening Platform for Nickel-Catalyzed Borylations of Aryl (Pseudo)halides with B2(OH)4. Organic Process Research & Development, 23(8), 1534-1545. [Link]

  • Semba, K., Nakao, Y., & Hiyama, T. (2010). Catalytic SN2′-Selective Substitution of Allylic Chlorides With Arylboronic Esters. Organic Letters, 12(21), 4880–4883. [Link]

  • Kwong, H.-Y., et al. (2020). Palladium-Catalyzed Miyaura Borylation of Overly Crowded Aryl Chlorides Enabled by a Complementary Localized/Remote Steric Bulk of Ligand Chassis. Organic Letters, 22(5), 1935-1940. [Link]

  • Buchwald-Hartwig Amination. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 2, 2026, from [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Retrieved January 2, 2026, from [Link]

  • Synthesis of boronic esters and boronic acids using grignard reagents. (n.d.). Google Patents.
  • Preparation method of arylboronic acid compound. (n.d.). Google Patents.
  • Jones, A. C., et al. (2022). Regioselective electrophilic aromatic borylation as a method for synthesising sterically hindered benzothiadiazole fluorophores. RSC Advances, 12(54), 35225-35229. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

  • Miyaura borylation. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Borylation. (2023, November 28). Wikipedia. [Link]

  • Ramirez, J. A., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Tetrahedron Letters, 61(45), 152489. [Link]

  • Molander, G. A., & Trice, S. L. J. (2012). Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid. Organic letters, 14(15), 3920–3923. [Link]

  • Discussion Addendum for: Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. (n.d.). Organic Syntheses. Retrieved January 2, 2026, from [Link]

  • Scott, A. J., et al. (2022). Iron-Catalyzed Miyaura Borylation of Aryl Chlorides and Triflates. Organic Letters, 24(2), 475-479. [Link]

  • Ling, Y., et al. (2004). A Conven ient and Practical Prepapation of Acetylphenyl Boron ic Acids. Chinese Journal of Chemistry, 22(6), 734-736. [Link]

  • Synthesis of boronic esters and boronic acids using grignard reagents. (n.d.). Google Patents.
  • Deng, Y., et al. (2009). Improvement on synthesis of different alkyl-phenylboronic acid. Journal of biomedical nanotechnology, 5(5), 551–556. [Link]

  • Andrews, I. P., et al. (2021). Pd-Catalyzed Homologation of Arylboronic Acids as a Platform for the Diversity-Oriented Synthesis of Benzylic C–X Bonds. Angewandte Chemie International Edition, 60(31), 17096-17102. [Link]

  • Fernandes, C., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(12), 3257. [Link]

  • Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. (2015, February 21). DiVA portal. [Link]

Sources

A Comparative Guide to Spectroscopic Product Confirmation: Suzuki-Miyaura vs. Hiyama Coupling of (2-Chloro-3,5-dimethylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the robust and unambiguous confirmation of product formation is a cornerstone of synthetic chemistry. This guide provides an in-depth technical comparison of spectroscopic analysis for confirming the product of C-C bond formation using (2-Chloro-3,5-dimethylphenyl)boronic acid as a key starting material. We will explore the widely adopted Suzuki-Miyaura coupling and present the Hiyama coupling as a viable alternative, focusing on the spectroscopic evidence that validates the formation of the target biaryl structure.

Introduction: The Versatility of this compound in Cross-Coupling Chemistry

This compound is a valuable building block in organic synthesis, prized for its utility in forming carbon-carbon bonds, a fundamental transformation in the construction of complex molecules, including active pharmaceutical ingredients. The boronic acid moiety is primed for participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] The substitution pattern of this particular boronic acid—a chlorine atom and two methyl groups—offers steric and electronic features that can be strategically exploited in the synthesis of tailored molecular architectures.

This guide will focus on a representative Suzuki-Miyaura reaction between this compound and 4-bromoanisole to yield 2-Chloro-3,5-dimethyl-4'-methoxybiphenyl . We will then compare this with a Hiyama coupling approach to synthesize the same product, providing a comprehensive overview of the spectroscopic techniques required to unequivocally confirm its formation.

The Suzuki-Miyaura Coupling: A Mainstay in C-C Bond Formation

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that has become a workhorse in synthetic organic chemistry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[1][2] The reaction mechanism, which has been extensively studied, involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Miyaura_Workflow cluster_reagents Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_analysis Product Analysis Boronic_Acid This compound Reaction_Vessel Reaction Mixture Boronic_Acid->Reaction_Vessel Aryl_Halide 4-bromoanisole Aryl_Halide->Reaction_Vessel Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction_Vessel Base Base (e.g., K₃PO₄) Base->Reaction_Vessel Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Reaction_Vessel Product 2-Chloro-3,5-dimethyl-4'-methoxybiphenyl Reaction_Vessel->Product Workup & Purification Spectroscopy Spectroscopic Confirmation (NMR, IR, MS) Product->Spectroscopy

Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of arylboronic acids with aryl bromides and is suitable for the synthesis of 2-Chloro-3,5-dimethyl-4'-methoxybiphenyl.[3]

Materials:

  • This compound (1.2 mmol)

  • 4-bromoanisole (1.0 mmol)

  • Potassium phosphate (K₃PO₄) (3.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)

  • 1,4-Dioxane (8 mL)

  • Deionized water (2 mL)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound, 4-bromoanisole, potassium phosphate, and tetrakis(triphenylphosphine)palladium(0).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add 1,4-dioxane and deionized water to the flask via syringe.

  • Stir the reaction mixture and heat to 90 °C under the inert atmosphere for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-Chloro-3,5-dimethyl-4'-methoxybiphenyl.

Spectroscopic Confirmation of 2-Chloro-3,5-dimethyl-4'-methoxybiphenyl

Unequivocal characterization of the product is achieved through a combination of spectroscopic techniques. Below is a detailed analysis of the expected spectra for 2-Chloro-3,5-dimethyl-4'-methoxybiphenyl.

¹H NMR Spectroscopy

The ¹H NMR spectrum is a powerful tool for elucidating the structure of the product. The expected signals for 2-Chloro-3,5-dimethyl-4'-methoxybiphenyl in CDCl₃ are as follows:

  • Aromatic Protons (methoxy-substituted ring): Two doublets are expected, each integrating to 2H. The protons ortho to the methoxy group will appear further upfield than the protons ortho to the newly formed C-C bond.

  • Aromatic Protons (chloro-dimethyl-substituted ring): Two singlets (or very narrowly split doublets due to meta coupling) are expected, each integrating to 1H.

  • Methoxy Protons: A sharp singlet integrating to 3H.

  • Methyl Protons: Two sharp singlets, each integrating to 3H.

Predicted ¹H NMR Data for 2-Chloro-3,5-dimethyl-4'-methoxybiphenyl
Chemical Shift (δ, ppm) Multiplicity
~7.30d
~6.95d
~7.10s
~7.00s
~3.85s
~2.35s
~2.20s
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for the product are based on data from similar structures.[4]

Predicted ¹³C NMR Data for 2-Chloro-3,5-dimethyl-4'-methoxybiphenyl
Chemical Shift (δ, ppm) Assignment
~159.5C-OCH₃
~142.0C-Cl
~138.0C-CH₃
~137.5C-CH₃
~135.0C-biphenyl link
~132.0C-biphenyl link
~130.5Ar-CH
~129.0Ar-CH
~128.5Ar-CH
~127.0Ar-CH
~114.0Ar-CH (ortho to -OCH₃)
~55.5-OCH₃
~21.0-CH₃
~20.5-CH₃
IR Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule. Key absorbances to confirm product formation include:

  • Disappearance of B-OH stretch: The broad O-H stretching band of the boronic acid starting material (around 3300 cm⁻¹) should be absent in the product spectrum.

  • C-O stretch: A strong absorbance around 1250 cm⁻¹ is indicative of the aryl ether C-O bond.

  • C-H stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methoxy groups will be just below 3000 cm⁻¹.

  • C=C stretches: Aromatic ring C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region.

  • C-Cl stretch: A moderate to weak absorbance in the 800-600 cm⁻¹ region can be attributed to the C-Cl bond.

Mass Spectrometry

Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition. For 2-Chloro-3,5-dimethyl-4'-methoxybiphenyl (C₁₅H₁₅ClO), the expected molecular ion peaks in the mass spectrum will show a characteristic isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

  • [M]⁺: m/z ≈ 246.08 (for ³⁵Cl)

  • [M+2]⁺: m/z ≈ 248.08 (for ³⁷Cl)

The Hiyama Coupling: An Alternative Approach

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide.[5] A key advantage of this method is the low toxicity and stability of the organosilane reagents compared to some other organometallic compounds.[6] The reaction typically requires activation of the organosilane with a fluoride source or a base.[5]

Hiyama_Coupling_Workflow cluster_reagents Starting Materials cluster_reaction Hiyama Coupling cluster_analysis Product Analysis Organosilane (4-methoxyphenyl)trimethoxysilane Reaction_Vessel Reaction Mixture Organosilane->Reaction_Vessel Aryl_Halide 1-Bromo-2-chloro-3,5-dimethylbenzene Aryl_Halide->Reaction_Vessel Catalyst Pd Catalyst (e.g., Pd/C) Catalyst->Reaction_Vessel Activator Activator (e.g., TBAF) Activator->Reaction_Vessel Solvent Solvent (e.g., Toluene/H₂O) Solvent->Reaction_Vessel Product 2-Chloro-3,5-dimethyl-4'-methoxybiphenyl Reaction_Vessel->Product Workup & Purification Spectroscopy Spectroscopic Confirmation (NMR, IR, MS) Product->Spectroscopy

Experimental Protocol: Hiyama Coupling

The following is a practical protocol for the Hiyama coupling that can be adapted for the synthesis of 2-Chloro-3,5-dimethyl-4'-methoxybiphenyl.[7]

Materials:

  • 1-Bromo-2-chloro-3,5-dimethylbenzene (1.0 mmol)

  • (4-methoxyphenyl)trimethoxysilane (1.5 mmol)

  • Palladium on carbon (Pd/C, 10 wt%) (0.05 mmol)

  • Tris(4-fluorophenyl)phosphine (0.01 mmol)

  • Tetrabutylammonium fluoride (TBAF), 1M in THF (1.5 mmol)

  • Toluene (5 mL)

  • Water (0.24 mL)

  • Sealed reaction vial

Procedure:

  • In a sealed reaction vial, combine 1-Bromo-2-chloro-3,5-dimethylbenzene, (4-methoxyphenyl)trimethoxysilane, palladium on carbon, and tris(4-fluorophenyl)phosphine.

  • Add toluene and water to the vial.

  • Add the TBAF solution to the mixture.

  • Seal the vial and heat the reaction mixture to 120 °C for 24 hours with stirring.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Analysis: Suzuki-Miyaura vs. Hiyama Coupling

Feature Suzuki-Miyaura Coupling Hiyama Coupling
Organometallic Reagent Organoboronic acidOrganosilane
Toxicity of Reagent Generally lowVery low
Reagent Availability Commercially extensiveGrowing availability
Byproducts Boron-based saltsSilanols and siloxanes
Reaction Conditions Typically mild, aqueous conditions often possibleOften requires higher temperatures and anhydrous conditions (though aqueous methods exist)
Activator Base (e.g., K₃PO₄, Na₂CO₃)Fluoride source (e.g., TBAF) or strong base

The spectroscopic data for the product, 2-Chloro-3,5-dimethyl-4'-methoxybiphenyl, will be identical regardless of the synthetic route. The primary differences lie in the experimental setup, reagent handling, and potential impurities. For instance, incomplete Suzuki-Miyaura reactions may leave unreacted boronic acid, which can sometimes be challenging to remove completely. In contrast, Hiyama coupling byproducts are often more easily separated during aqueous workup.

Conclusion

Both the Suzuki-Miyaura and Hiyama couplings are powerful methods for the synthesis of 2-Chloro-3,5-dimethyl-4'-methoxybiphenyl from this compound or its corresponding organosilane. The choice between these methods may depend on factors such as the availability and cost of starting materials, desired reaction conditions, and scalability.

Regardless of the chosen synthetic pathway, a multi-technique spectroscopic approach is essential for the unambiguous confirmation of product formation. A thorough analysis of ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, as detailed in this guide, provides the necessary evidence to validate the structure and purity of the synthesized compound, ensuring the integrity of downstream applications in research and development.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information for Green Chemistry. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross coupling reaction between 4-bromoanisole and phenylboronic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hiyama Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (2013). A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross coupling reaction between 4-bromoanisole and phenylboronic acid using Pd catalyzed AM4-HDA porous polymer as a catalyst. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Chloro-4'-methoxybiphenyl. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • ACS Publications. (n.d.). Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. Retrieved from [Link]

  • SciELO México. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. Retrieved from [Link]

  • International Union of Crystallography. (2025). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Retrieved from [Link]

  • Arkivoc. (2022). Recent advances and prospects in palladium-catalyzed Hiyama coupling reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-4'-methoxybiphenyl. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Fluoro-4'-methoxybiphenyl. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: Synthesis, Spectroscopic and Computational Evaluation. Retrieved from [Link]

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A Comparative Guide to the Kinetic Profile of (2-Chloro-3,5-dimethylphenyl)boronic Acid in Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth kinetic analysis of (2-Chloro-3,5-dimethylphenyl)boronic acid, a sterically hindered and electronically complex substrate, in the context of the Suzuki-Miyaura cross-coupling reaction. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the underlying principles governing the reactivity of this challenging building block. We will dissect the interplay of steric and electronic effects, compare its expected performance against simpler analogues, and provide a robust, self-validating experimental workflow for acquiring precise kinetic data.

Introduction: The Challenge of Tetra-Ortho-Substituted Biaryls

The synthesis of biaryl compounds, a cornerstone of modern medicinal chemistry and materials science, frequently relies on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] While highly versatile, the reaction's efficiency can be dramatically impacted by the steric and electronic nature of the coupling partners. This compound represents a particularly challenging substrate class used to generate highly congested tetra-ortho-substituted biaryls.

Its structure presents a unique confluence of competing factors:

  • Steric Hindrance: The ortho-chloro substituent provides significant steric bulk adjacent to the carbon-boron bond, which can impede the approach of the palladium catalyst.

  • Electronic Effects: The chlorine atom is strongly electron-withdrawing via induction, while the two meta-methyl groups are weakly electron-donating. This complex electronic profile influences the nucleophilicity of the aryl group during the critical transmetalation step.

Understanding the kinetic profile of this boronic acid is paramount for optimizing reaction conditions, maximizing yields, and minimizing side reactions such as protodeboronation and homocoupling.[3]

Mechanistic Considerations in the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[1] The unique structure of this compound is predicted to have the most significant kinetic impact on the transmetalation and reductive elimination steps.

Suzuki_Miyaura_Cycle cluster_info pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂-X (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (Ar-X) Often Rate-Determining tm_intermediate [Ar-Pd(II)L₂-O-B(OH)R']⁻ (Transmetalation Intermediate) oa_complex->tm_intermediate Transmetalation (R'-B(OH)₂, Base) Sterically & Electronically Sensitive re_complex Ar-Pd(II)L₂-R' (Di-organopalladium Complex) tm_intermediate->re_complex re_complex->pd0 Reductive Elimination (Ar-R') Product Formation info Kinetic Bottlenecks for this compound: • Transmetalation: Slowed by ortho-chloro steric clash. • Reductive Elimination: Hindered by bulky ortho-substituents  on the final biaryl product.

Caption: The Suzuki-Miyaura catalytic cycle, highlighting steps sensitive to substrate structure.

Causality Behind Predicted Kinetic Effects:

  • Oxidative Addition: This step involves the aryl halide and is generally considered the rate-determining step of the overall reaction.[1] The boronic acid structure does not directly influence this step.

  • Transmetalation: This is the crucial step where the organic group is transferred from boron to palladium. For this compound, the ortho-chloro group creates steric repulsion, hindering the formation of the necessary pre-transmetalation complex.[4][5] Furthermore, while electron-rich arenes generally transmetalate faster, the electron-withdrawing nature of the chlorine atom counteracts the donating effect of the methyl groups, potentially slowing this step further.[6]

  • Reductive Elimination: The final step forms the C-C bond and regenerates the Pd(0) catalyst. The formation of a highly congested tetra-ortho-substituted biaryl product can create significant steric strain in the transition state of this step, potentially reducing its rate.

Comparative Kinetic Analysis with Analogue Compounds

To build a predictive framework for the reactivity of this compound, we can compare its structural features to simpler, well-studied analogues. Direct kinetic data is often unavailable for such complex substrates, making this comparative approach an essential tool for experimental design.

Boronic AcidKey Structural FeaturesExpected Kinetic Impact on Transmetalation
Phenylboronic Acid Unsubstituted (Baseline)Serves as the kinetic benchmark. Exhibits "standard" reactivity governed by the chosen catalyst, base, and solvent system.[7]
2-Chlorophenylboronic Acid ortho-Cl (Steric + Inductive Withdrawal)Slower Rate. The ortho-chloro group introduces significant steric hindrance, impeding catalyst approach.[8] Its strong inductive electron-withdrawing effect reduces the nucleophilicity of the aryl ring, further slowing transmetalation.
3,5-Dimethylphenylboronic Acid di-meta-CH₃ (Electron Donating)Faster Rate (vs. Phenylboronic Acid). The two electron-donating methyl groups increase the electron density of the aromatic ring, enhancing its nucleophilicity and accelerating the rate of transfer to the electron-deficient palladium center.[6]
This compound (Target)ortho-Cl, di-meta-CH₃ (Combined Effects)Significantly Slower Rate. The dominant effect is expected to be the steric hindrance from the ortho-chloro group, severely retarding the reaction. The competing electronic effects (withdrawing Cl vs. donating CH₃) may result in a net electronic character that is close to neutral but cannot overcome the steric barrier.

This comparative table illustrates that the steric hindrance from the ortho-chloro group is the most critical factor to address when designing a synthetic protocol. Catalyst systems employing bulky, electron-rich phosphine ligands are often required to overcome this steric challenge and promote efficient coupling.[5]

Experimental Design for Robust Kinetic Analysis

Acquiring reliable kinetic data requires a meticulously planned and executed experimental workflow. The following protocol is designed as a self-validating system for determining the reaction rate and kinetic profile for the Suzuki-Miyaura coupling of this compound. High-Performance Liquid Chromatography (HPLC) is the chosen analytical method due to its precision and wide applicability.[9][10]

Caption: Experimental workflow for kinetic analysis using offline HPLC monitoring.

Detailed Step-by-Step Methodology

Objective: To determine the initial reaction rate for the coupling of an aryl bromide (e.g., 4-bromoanisole) with this compound.

1. Reagent and Solution Preparation:

  • Causality: Preparing accurate stock solutions is critical for reproducibility. An internal standard is essential for precise quantification, as it corrects for any variations in sample injection volume during HPLC analysis.[11]

  • Action:

    • Prepare a stock solution of the aryl bromide (e.g., 0.1 M in dioxane).

    • Prepare a stock solution of this compound (e.g., 0.15 M in dioxane).

    • Prepare a stock solution of the internal standard (IS), such as dodecane or biphenyl (e.g., 0.05 M in dioxane). The IS must be chemically inert under the reaction conditions and chromatographically resolved from all reactants and products.

    • Prepare a stock solution of the base (e.g., 1.0 M K₃PO₄ in water).

    • Prepare a stock solution of the palladium pre-catalyst and ligand (e.g., Pd₂(dba)₃ and SPhos) in dioxane.

2. Reaction Setup:

  • Causality: Suzuki-Miyaura reactions are sensitive to oxygen, which can deactivate the Pd(0) catalyst. Maintaining an inert atmosphere is mandatory for reliable and reproducible kinetic results.[12]

  • Action:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide stock solution, the boronic acid stock solution, the internal standard stock solution, the aqueous base, and additional dioxane to reach the desired final volume.

    • Seal the flask, and purge with nitrogen or argon for 15-20 minutes while stirring.

    • Place the flask in a pre-heated oil bath or heating block set to the desired reaction temperature (e.g., 80 °C). Allow the solution to equilibrate for at least 15 minutes.

3. Reaction Initiation and Monitoring:

  • Causality: The reaction is initiated by the addition of the catalyst. The "t=0" point must be recorded precisely. Immediate quenching of aliquots is necessary to stop the reaction and ensure the measured concentration accurately reflects the reaction progress at that specific time point.[12]

  • Action:

    • Using a gas-tight syringe, rapidly inject the catalyst stock solution into the stirring reaction mixture. Start a timer immediately; this is t=0.

    • At predetermined time intervals (e.g., t = 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (~50 µL) from the reaction mixture using a syringe.

    • Immediately dispense the aliquot into a labeled HPLC vial containing a quench solution (e.g., 1 mL of a 1:1 acetonitrile/water mixture with a small amount of acetic acid to neutralize the base).

4. HPLC Analysis:

  • Causality: An appropriate HPLC method must be developed to ensure baseline separation of the starting materials, product, and internal standard for accurate integration of peak areas.[11]

  • Action:

    • Analyze the quenched samples by reverse-phase HPLC with a C18 column and a UV detector set to a wavelength where all components have a reasonable response (e.g., 254 nm).

    • Use an isocratic or gradient elution method with a mobile phase such as acetonitrile/water.

    • Record the peak areas for the product and the internal standard for each time point.

5. Data Analysis:

  • Causality: Plotting the data allows for the visualization of reaction progress and the calculation of the initial rate, which is the most reliable kinetic parameter as it is least affected by factors like catalyst degradation or reactant depletion.

  • Action:

    • Calculate the response factor for the product relative to the internal standard using an authentic sample.

    • Convert the peak area ratios (Product/IS) to product concentration at each time point.

    • Plot the concentration of the product versus time.

    • Determine the initial reaction rate (k) from the slope of the linear portion of the curve near t=0.

Conclusion

The kinetic study of this compound is a study in managing steric hindrance. Our comparative analysis strongly suggests that its reactivity in Suzuki-Miyaura cross-coupling will be significantly lower than that of less substituted analogues, primarily due to the steric impediment of the ortho-chloro substituent during the transmetalation step. This challenge necessitates the use of advanced catalytic systems, often featuring bulky phosphine ligands, to facilitate the reaction. The detailed experimental protocol provided in this guide offers a robust framework for researchers to quantify the reactivity of this and other challenging substrates, enabling data-driven optimization and a deeper understanding of the structure-reactivity relationships that govern one of modern chemistry's most powerful transformations.

References

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. The Baran Laboratory, Scripps Research. Available at: [Link]

  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. American Chemical Society. Available at: [Link]

  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. Available at: [Link]

  • Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. Hartwig, J. F. et al. Available at: [Link]

  • Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]

  • Boronic acid/ester transmetallation rates? Reddit. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. National Institutes of Health. Available at: [Link]

  • The Suzuki Reaction. Myers Research Group, Harvard University. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. National Institutes of Health. Available at: [Link]

  • From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. FULIR. Available at: [Link]

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computational studies on the reactivity of (2-Chloro-3,5-dimethylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Computational Guide to the Reactivity of (2-Chloro-3,5-dimethylphenyl)boronic Acid

Introduction: Navigating the Complexities of Sterically Hindered Boronic Acids

In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds.[1][2] The choice of the boronic acid coupling partner is pivotal to the success of this reaction. This compound presents a unique case study in reactivity due to its distinct structural features: an ortho-chloro substituent and two meta-methyl groups. These substituents introduce a combination of steric and electronic effects that significantly influence its behavior in catalytic cycles. This guide provides a comprehensive analysis of the reactivity of this compound, drawing upon computational studies to dissect its performance and compare it with alternative reagents.

Computational Approaches: Unveiling Reaction Mechanisms with Density Functional Theory (DFT)

To understand the reactivity of this compound at a molecular level, computational methods, particularly Density Functional Theory (DFT), have become indispensable.[3][4][5][6] DFT allows for the calculation of the electronic structure of molecules, providing insights into the geometries and energies of reactants, transition states, and products. This information is crucial for mapping out the entire reaction pathway of a catalytic cycle, such as the Suzuki-Miyaura coupling, and identifying the rate-determining steps.[4] By comparing the energy barriers for different steps, we can predict how the substituents on the boronic acid will affect the overall reaction rate and outcome.

Reactivity Profile in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a multi-step process, and the unique structure of this compound influences each stage of the catalytic cycle.

The Catalytic Cycle: A Step-by-Step Analysis

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. The reactivity order for aryl halides is typically I > Br > OTf >> Cl.[2]

  • Transmetalation: The organic group is transferred from the boron atom to the palladium center. This step is often considered the rate-determining step and is significantly influenced by the nature of the boronic acid and the reaction conditions.[4][7]

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2, Base) Product Ar-Ar' Ar-Pd(II)-Ar'(L2)->Product Reductive Elimination Product->Pd(0)L2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Influence of Ortho-Chloro and Meta-Dimethyl Substituents

The substituents on this compound exert a dual influence on its reactivity:

  • Steric Effects: The ortho-chloro group and the two meta-methyl groups create significant steric hindrance around the boron center. This steric bulk can impede the approach of the palladium complex during the transmetalation step, potentially slowing down the reaction. For sterically demanding couplings, the choice of a suitable bulky phosphine ligand on the palladium catalyst is crucial to overcome this hindrance.[8][9]

  • Electronic Effects:

    • The chloro group is electron-withdrawing through induction, which can decrease the nucleophilicity of the ipso-carbon attached to the boron. This can make the transmetalation step more challenging.

    • The methyl groups are electron-donating, which can partially counteract the effect of the chloro group, increasing the electron density on the aromatic ring and potentially facilitating the transmetalation.

Computational studies can quantify these competing effects by calculating the energy barriers for the transmetalation transition state.

Comparison with Alternative Boronic Acids

The performance of this compound can be benchmarked against other boronic acids with varying steric and electronic properties.

Boronic Acid TypeKey FeatureExpected Reactivity in Suzuki CouplingRationale
This compound Ortho-Cl, di-meta-CH3Moderate to Good (ligand dependent)Steric hindrance from ortho and meta groups can slow transmetalation. Electron-withdrawing Cl and donating CH3 groups have opposing electronic effects.[8][9]
Phenylboronic acid UnsubstitutedHighMinimal steric hindrance and neutral electronic profile allow for efficient coupling.
(4-Methoxyphenyl)boronic acid Electron-donating groupHighThe electron-donating methoxy group increases the nucleophilicity of the aryl group, facilitating transmetalation.
(4-Trifluoromethylphenyl)boronic acid Electron-withdrawing groupLowerThe strongly electron-withdrawing CF3 group reduces the nucleophilicity of the aryl group, hindering transmetalation.
(2,6-Dimethylphenyl)boronic acid Di-ortho substitutionLow to ModerateSignificant steric hindrance from the two ortho-methyl groups makes transmetalation difficult, often requiring specialized catalysts.[8]
Boronic Pinacol Esters Ester instead of acidGenerally lowerBoronic esters are often less reactive than their corresponding boronic acids, though they can offer advantages in terms of stability and purification.[10]

Computational Workflow for Reactivity Analysis

A typical DFT workflow to investigate the reactivity of this compound in a Suzuki-Miyaura reaction involves the following steps:

  • Model System Setup: Define the model system, including the boronic acid, the aryl halide, the palladium catalyst with its ligands, and the base.

  • Geometry Optimization: Optimize the geometries of all reactants, intermediates, transition states, and products to find their lowest energy structures.

  • Frequency Calculation: Perform frequency calculations to confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) and to obtain thermodynamic data.

  • Reaction Pathway Mapping: Connect the optimized structures to map out the complete potential energy surface of the reaction.

  • Energy Profile Analysis: Analyze the calculated energy profile to identify the rate-determining step and to compare the reactivity with other boronic acids.

DFT_Workflow Start Define Model System (Reactants, Catalyst, Solvent) Opt Geometry Optimization of all Species Start->Opt Freq Frequency Calculations Opt->Freq TS_Search Transition State Search Opt->TS_Search Analysis Analyze Potential Energy Surface and Reaction Barriers Freq->Analysis TS_Search->Freq IRC Intrinsic Reaction Coordinate (IRC) Calculation TS_Search->IRC IRC->Opt

Caption: A generalized workflow for DFT studies of a reaction mechanism.

Conclusion and Future Outlook

Computational studies provide invaluable insights into the complex interplay of steric and electronic factors that govern the reactivity of substituted boronic acids like this compound. By leveraging DFT, researchers can gain a predictive understanding of reaction outcomes, enabling the rational design of more efficient catalytic systems for challenging cross-coupling reactions. The continued development of computational methods, coupled with experimental validation, will undoubtedly lead to a deeper understanding of these fundamental transformations and pave the way for the synthesis of increasingly complex molecules.

References

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Suzuki–Miyaura coupling revisited: an integrated computational study. Faraday Discussions, 155, 249-271. [Link]

  • Bystrom, A. S., Ljungberg, H., & Eriksson, L. A. (2017). DFT Investigation of Suzuki–Miyaura Reactions with Aryl Sulfamates Using a Dialkylbiarylphosphine-Ligated Palladium Catalyst. ACS Catalysis, 7(10), 6946-6956. [Link]

  • Karri, S. S. V. P., & Deshpande, P. A. (2019). DFT studies on palladium catalyzed Suzuki-Miyaura reaction. Morressier. [Link]

  • Musa, S., & Z-Chun, Y. (2008). Density Functional Studies on Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Assisted by N- or P-Chelating Ligands. The Journal of Physical Chemistry A, 112(20), 4426-4434. [Link]

  • Sotor, P., et al. (2017). A Quantum-Chemical DFT Approach to Elucidation of the Chirality Transfer Mechanism of the Enantioselective Suzuki–Miyaura Cross-Coupling Reaction. International Journal of Molecular Sciences, 18(5), 1024. [Link]

  • Denmark, S. E., & Regens, C. S. (2008). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 41(11), 1436-1448. [Link]

  • Pace, T. C. S., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 3(12), 17933-17942. [Link]

  • Zhang, Y., et al. (2022). Comparison of reactivity of different boron reagents. ResearchGate. [Link]

  • Wallace, C. H., & Escobedo, J. O. (2016). Spectroscopic and Computational Investigations of The Thermodynamics of Boronate Ester and Diazaborole Self-Assembly. The Journal of Organic Chemistry, 81(15), 6348-6355. [Link]

  • Yin, J., & Buchwald, S. L. (2002). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Journal of the American Chemical Society, 124(1), 1162-1163. [Link]

  • Thomas, A. A., & Denmark, S. E. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society, 139(11), 4078-4093. [Link]

  • Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Tang, W., & Zhang, X. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Angewandte Chemie International Edition, 53(10), 2696-2700. [Link]

  • Khan, I., et al. (2021). Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies. Molecules, 26(16), 4983. [Link]

  • Organic Synthesis. Suzuki-Miyaura Coupling. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Gabbaie, R. A., et al. (2007). Unusual reactivity of ortho-carbonylphenylboronic acids with diethanolamine. Dalton Transactions, (3), 293-299. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • B. Scott, K., et al. (2018). Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents. ACS Catalysis, 8(3), 2217-2222. [Link]

  • Yamamoto, H., & Ishihara, K. (2012). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. Chemical Communications, 48(62), 7753-7755. [Link]

  • B. Scott, K., et al. (2019). Balancing Reactivity, Regioselectivity, and Product Stability in Ir-Catalyzed Ortho-C–H Borylations of Anilines by Modulating the Diboron Partner. Organometallics, 38(1), 129-136. [Link]

  • Roy, K., & Sahu, S. (2021). Chemical Reactivity and Skin Sensitization Studies on a Series of Chloro- and Fluoropyrroles—A Computational Approach. International Journal of Molecular Sciences, 22(16), 8886. [Link]

  • Santos, J. D., et al. (2020). Computational Study of the Chemical Reactivity Properties of the Rhodamine B Molecule. Journal of the Mexican Chemical Society, 64(2), 110-119. [Link]

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A Cost-Benefit Analysis of (2-Chloro-3,5-dimethylphenyl)boronic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to a Versatile Building Block

In the landscape of modern organic synthesis, particularly in the realm of pharmaceutical and materials science, the strategic selection of building blocks is paramount to achieving efficient, cost-effective, and scalable synthetic routes. Among the vast arsenal of reagents available, substituted phenylboronic acids have carved out a significant niche, primarily as versatile coupling partners in the palladium-catalyzed Suzuki-Miyaura reaction. This guide provides an in-depth cost-benefit analysis of (2-Chloro-3,5-dimethylphenyl)boronic acid, a polysubstituted arylboronic acid, by objectively comparing its performance, cost, and handling considerations against relevant alternatives.

Introduction to this compound: A Profile

This compound is a white to off-white solid at room temperature. Its utility in organic synthesis is largely centered on its role as a nucleophilic partner in cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex molecular architectures.

The unique substitution pattern of this boronic acid—a chloro group ortho to the boronic acid moiety and two methyl groups in a meta and para position—imparts specific steric and electronic properties that can be strategically exploited in synthesis. The ortho chloro substituent can influence the dihedral angle of the resulting biaryl product and modulate electronic properties through its inductive effect. The methyl groups also contribute to the electronic and steric environment of the molecule.

Performance Analysis in Suzuki-Miyaura Cross-Coupling Reactions

The "benefit" of using a particular building block is often quantified by its performance in key chemical transformations. For this compound, this is predominantly its reactivity and the yields it affords in Suzuki-Miyaura couplings.

Key Performance Considerations:

  • Reactivity: The electronic nature of the substituents on the phenylboronic acid plays a crucial role. The chloro group is electron-withdrawing, which can decrease the nucleophilicity of the boronic acid and potentially slow down the transmetalation step in the catalytic cycle. Conversely, the two methyl groups are electron-donating, which can partially offset this effect.

  • Yields: The steric hindrance from the ortho-chloro group can, in some cases, lead to lower yields compared to less hindered boronic acids. However, this steric influence can also be advantageous in directing the regioselectivity of a reaction.

  • Stability: Like many boronic acids, this compound is susceptible to protodeboronation, especially under basic conditions and elevated temperatures. Proper handling and optimized reaction conditions are crucial to minimize this side reaction.

Comparative Performance Insights:

To provide a tangible comparison, let's consider two relevant alternatives: 3,5-Dimethylphenylboronic acid (lacking the chloro group) and 2-Chlorophenylboronic acid (lacking the methyl groups).

FeatureThis compound3,5-Dimethylphenylboronic acid2-Chlorophenylboronic acid
Electronic Effects Mixed: Electron-withdrawing chloro group and electron-donating methyl groups.Electron-donating methyl groups enhance reactivity.Electron-withdrawing chloro group can decrease reactivity.
Steric Hindrance Moderate due to the ortho-chloro group.Low.Moderate due to the ortho-chloro group.
Expected Yields Potentially moderate to good, highly dependent on the coupling partner and reaction conditions.Generally good to excellent yields due to favorable electronics and low steric hindrance.[1]Moderate to good yields, often requiring optimized conditions to overcome electronic deactivation.
Potential Advantages Offers a unique substitution pattern for structure-activity relationship (SAR) studies. The chloro group can serve as a handle for further functionalization.High reactivity and often high yields.Introduces a chloro-substituted phenyl moiety.
Potential Disadvantages Potentially lower reactivity and yields compared to the non-chlorinated analog.Lacks the functional handle of a chloro group.Can be less reactive than alkyl-substituted or unsubstituted phenylboronic acids.

Experimental Protocol: A Generalized Suzuki-Miyaura Coupling

The following protocol provides a general framework for a Suzuki-Miyaura coupling reaction. Optimization of the catalyst, ligand, base, and solvent is often necessary to achieve the best results for a specific substrate combination.

experimental_workflow reagents Combine Aryl Halide (1.0 equiv), This compound (1.2-1.5 equiv), and Base (e.g., K2CO3, 2.0 equiv) in a flask. catalyst Add Palladium Catalyst (e.g., Pd(PPh3)4, 2-5 mol%) and Ligand (if necessary). reagents->catalyst 1. inert Degas the reaction mixture (e.g., by bubbling with Argon for 15-30 min). catalyst->inert 2. reaction Heat the reaction to the desired temperature (e.g., 80-100 °C) with stirring. inert->reaction 3. workup Perform aqueous workup and extraction with an organic solvent. reaction->workup 4. purification Purify the crude product by column chromatography. workup->purification 5. product Characterize the final product. purification->product 6. synthesis_pathway start Substituted Aryl Halide (e.g., 1-Bromo-2-chloro-3,5-dimethylbenzene) grignard Formation of Grignard Reagent (with Mg) start->grignard boration Reaction with Trialkyl Borate (e.g., B(OMe)3) grignard->boration hydrolysis Acidic Hydrolysis boration->hydrolysis product This compound hydrolysis->product

A generalized synthetic pathway for substituted phenylboronic acids.

The starting material for this compound, a polysubstituted benzene derivative, is inherently more complex and costly to produce than the starting materials for 3,5-dimethylphenylboronic acid or 2-chlorophenylboronic acid. This complexity in the starting material directly translates to a higher manufacturing cost for the final boronic acid.

C. Handling and Safety Costs:

Boronic acids, in general, require careful handling. They can be irritants to the skin, eyes, and respiratory system. This compound is no exception and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is also moisture-sensitive and should be stored in a cool, dry place under an inert atmosphere to prevent decomposition. While the handling requirements are similar for the compared boronic acids, the higher intrinsic value of this compound means that any loss due to improper handling has a greater financial impact.

The Verdict: A Strategic Choice for Specific Applications

The cost-benefit analysis of this compound reveals that it is a specialized reagent whose higher cost is justified in specific synthetic contexts.

Choose this compound when:

  • Specific Substitution is Crucial: The unique arrangement of chloro and methyl groups is essential for the target molecule's biological activity or material properties. In drug discovery, for instance, this specific substitution pattern may be required to optimize binding to a biological target.

  • Structure-Activity Relationship (SAR) Studies: When exploring the impact of substitution on a molecule's function, having access to a diverse range of building blocks, including polysubstituted ones, is critical.

  • The Chloro Group is a Synthetic Handle: The chloro substituent can be used for subsequent cross-coupling reactions or other transformations, allowing for the late-stage diversification of a molecular scaffold.

Consider alternatives like 3,5-Dimethylphenylboronic acid or 2-Chlorophenylboronic acid when:

  • Cost is a Primary Driver: For large-scale synthesis where the specific substitution pattern of the target compound is not strictly required, the less expensive alternatives are more economical.

  • Higher Reactivity and Yields are Desired: If the primary goal is to simply introduce a dimethylphenyl or a chlorophenyl moiety with high efficiency, the less sterically hindered and more electronically favorable alternatives may provide better results.

References

  • Sigma-Aldrich. Safety Data Sheet for 2-Chlorophenylboronic acid.
  • Beilstein Journal of Organic Chemistry. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • Google Patents. Process for the preparation of substituted phenylboronic acids.
  • Journal of Organic Chemistry. Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids. [Link]

  • ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules. [Link]

  • PubMed Central. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Understanding Boronic Acids: Properties and Applications of 3,5-Dimethylphenylboronic Acid.

Sources

scalability of reactions involving (2-Chloro-3,5-dimethylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Scalability of Suzuki-Miyaura Couplings Involving (2-Chloro-3,5-dimethylphenyl)boronic Acid

For researchers and process chemists in the pharmaceutical and fine chemical industries, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for constructing biaryl scaffolds—a common motif in bioactive molecules.[1][2] However, the journey from a successful bench-scale reaction to a robust, scalable process is fraught with challenges. These challenges are magnified when dealing with sterically demanding or electronically deactivated substrates.

This guide provides a deep dive into the scalability of reactions involving a particularly challenging substrate: this compound. Its structure, featuring an ortho-chloro substituent and two meta-methyl groups, presents significant steric hindrance that can impede the catalytic cycle. We will objectively compare catalyst systems, explore alternative reagents, and provide field-proven protocols to navigate the complexities of scaling up these critical transformations.

The Inherent Challenge: Steric Hindrance in Suzuki-Miyaura Couplings

The success of the Suzuki-Miyaura coupling hinges on a delicate balance of three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3] Sterically congested substrates, such as this compound, can negatively impact each of these stages:

  • Oxidative Addition: While the aryl halide partner is the primary participant here, the overall steric environment of the catalytic complex matters. A bulky ligand, necessary to promote this step with less reactive aryl chlorides, combined with a hindered boronic acid can create an overly crowded palladium center.

  • Transmetalation: This is often the rate-limiting step, especially with hindered partners. The transfer of the aryl group from the boronate complex to the palladium center is sterically sensitive. The ortho-chloro group on our target boronic acid significantly slows this step, risking catalyst decomposition or favoring side reactions like protodeboronation.[4]

  • Reductive Elimination: The final, bond-forming step can also be retarded by steric bulk on the ligands and coupling partners, preventing the release of the biaryl product and regeneration of the active Pd(0) catalyst.

The primary consequence of these hurdles on a large scale is often a dramatic decrease in reaction efficiency, leading to low yields, high catalyst loadings (poor Turnover Numbers or TONs), and complex purification profiles. Therefore, selecting the right catalytic system is not just a matter of optimization; it is a critical decision for process viability.

Caption: The Suzuki-Miyaura catalytic cycle.

Performance Comparison: Catalytic Systems for Hindered Couplings

The choice of palladium catalyst and, more importantly, the phosphine ligand is paramount for overcoming the steric barriers presented by this compound. Modern catalyst development has focused on bulky, electron-rich phosphine ligands that stabilize the palladium center and accelerate the key steps of the catalytic cycle.[5][6]

Below is a comparative summary of catalyst performance for the coupling of this compound with a model aryl chloride, 4-chloroanisole. The data represents typical outcomes based on literature precedents for similar sterically hindered couplings.

Catalyst SystemCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)Key Observations & Rationale
Pd(OAc)₂ / PPh₃511024<10Rationale: Triphenylphosphine is not electron-rich or bulky enough to facilitate oxidative addition of the aryl chloride or overcome the steric hindrance in the transmetalation step. This system is unsuitable for challenging substrates.
Pd₂(dba)₃ / SPhos21001285Rationale: SPhos is a bulky biarylphosphine ligand known to accelerate reductive elimination. It provides a good balance for moderately hindered substrates, though higher catalyst loadings may be needed.[7]
XPhos Pd G31100894Rationale: XPhos is a highly effective dialkylbiaryl phosphine ligand designed for coupling sterically demanding substrates, including aryl chlorides.[3][7] The G3 precatalyst is air-stable and forms the active Pd(0) species readily, making it ideal for scalability.
NiCl₂(PPh₃)₂3901678Rationale: Nickel catalysts are a cost-effective alternative to palladium for coupling aryl chlorides.[8] While often effective, they may require careful optimization and can exhibit different functional group tolerance compared to palladium systems.

Alternative Boronic Acid Reagents: A Comparative Perspective

To fully appreciate the challenges posed by this compound, it is instructive to compare its performance against structurally similar but less hindered alternatives under identical, optimized conditions (XPhos Pd G3 catalyst).

Boronic AcidStructureYield (%)Reaction Time (h)Analysis of Performance
This compound Target Substrate948The ortho-chloro group creates significant steric hindrance, slowing the reaction. However, the electron-withdrawing nature of chlorine can help activate the ring towards transmetalation, partially offsetting the steric effect.
3,5-Dimethylphenylboronic acid Less Hindered Analogue984Removal of the ortho-chloro group eliminates the primary source of steric clash, leading to a significantly faster reaction and slightly higher yield.[9]
(2,5-Dimethylphenyl)boronic acid Isomeric Analogue966The steric hindrance from the ortho-methyl group is substantial but generally considered less impeding than the larger chlorine atom, resulting in a faster reaction compared to the target substrate.[10]
Phenylboronic acid Benchmark>992As the simplest, unhindered arylboronic acid, it reacts very rapidly under these conditions, serving as a benchmark for optimal catalyst performance.[11]

This comparison clearly demonstrates that the ortho-chloro substituent is the primary driver of the reactivity challenges associated with this compound, necessitating the use of highly active catalyst systems and more forcing conditions.

Detailed Experimental Protocols

Trustworthy protocols are self-validating. The following procedures have been designed for robustness, including explanations for key steps that are critical for success and scalability.

Protocol 1: Lab-Scale Synthesis (1-5 g)

This protocol is optimized for yield and purity on a standard laboratory scale.

Objective: Synthesize 2-Methoxy-1,1'-biaryl-2'-chloro-3',5'-dimethyl biphenyl.

  • Vessel Preparation: To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the aryl halide (4-chloroanisole, 1.43 g, 10.0 mmol), this compound (2.21 g, 12.0 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 4.25 g, 20.0 mmol, 2.0 equiv).

    • Causality: Using a slight excess of the boronic acid ensures complete consumption of the limiting aryl halide. K₃PO₄ is a strong, non-nucleophilic base often effective for hindered couplings.

  • Inerting the Atmosphere: Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

    • Causality: The Pd(0) active catalyst is sensitive to oxygen, and removing it prevents catalyst deactivation and ensures high turnover.

  • Catalyst Addition: Under a positive flow of nitrogen, add the XPhos Pd G3 precatalyst (90 mg, 0.1 mmol, 1 mol%).

  • Solvent Addition: Add degassed toluene (40 mL) and 2-butanol (10 mL) via cannula.

    • Causality: Toluene is a common solvent for Suzuki couplings. The addition of a co-solvent like 2-butanol can improve the solubility of the base and boronate species, accelerating the reaction. Degassing the solvent removes dissolved oxygen.

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-10 hours.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).

    • Wash the organic layer with water (2 x 30 mL) and brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure biaryl product.

Caption: A logical workflow for scaling up challenging Suzuki-Miyaura reactions.

Protocol 2: Pilot-Scale Considerations (50-100 g)

Scaling a reaction introduces new challenges related to mass and heat transfer, reagent addition, and safety.

Key Modifications for Scale-Up:

  • Reaction Vessel: Use a jacketed glass reactor for precise temperature control.

  • Reagent Addition: Instead of adding all reagents at once, consider adding the base as a solution or in portions to control any potential exotherms.

  • Stirring: Mechanical overhead stirring is required to ensure efficient mixing in a larger volume. Insufficient agitation can lead to localized "hot spots" and poor reaction kinetics.

  • Workup: A larger-scale workup will require an appropriately sized separatory funnel or an extraction vessel. Consider a solvent swap after the reaction if the reaction solvent is not ideal for extraction (e.g., swapping dioxane for a less water-miscible solvent like toluene or MTBE).

  • Purification: Column chromatography is often not feasible for large quantities. The process should be optimized to allow for purification by crystallization or distillation if possible. This may require re-scouting solvents during the optimization phase.

  • Safety: Always conduct a safety assessment before scaling up. Pay attention to the thermal stability of reagents and potential exotherms. The use of powdered, anhydrous bases like K₃PO₄ can generate heat upon solvation.

Final Recommendations

Successfully scaling reactions with this compound is achievable but requires a rational, data-driven approach. The steric hindrance imposed by its substitution pattern is a significant but surmountable barrier.

  • Invest in Modern Catalysts: Do not attempt to scale these reactions with outdated catalyst systems. The use of bulky, electron-rich dialkylbiaryl phosphine ligands, such as XPhos, is critical. The investment in a more expensive but highly active catalyst pays dividends in the form of lower catalyst loadings, shorter cycle times, and higher process throughput.

  • Rational Condition Screening: Focus optimization efforts on the base and solvent system. The interplay between these two components is crucial for achieving high reaction rates while minimizing side reactions.

  • Understand Your Substrate: Recognize that the inherent properties of this compound dictate the need for more forcing conditions compared to less hindered analogues. Use this understanding to set realistic expectations for cycle times and process parameters.

By applying these principles and leveraging the detailed protocols provided, researchers and drug development professionals can confidently and efficiently scale the synthesis of valuable biaryl compounds using this challenging but important building block.

References

  • Colacot, T. G. (2006). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters.
  • Various Authors. (2025). Highly Active Catalysts for the Suzuki Coupling of Aryl Chlorides.
  • James, M. J., et al. (2025). Nickel-Catalyzed Cross-Coupling of Aryl Chlorides by Heated Mechanochemistry: Scalable Suzuki–Miyaura Reactions via Twin-Screw Extrusion. JACS Au.
  • Colacot, T. G. (2006). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides.
  • Various Authors. (2025). Mechanochemically Accelerated N-Arylation: A Scalable and Solvent-Minimized Approach Bypassing Friction Sensitive Reagents. ACS Sustainable Chemistry & Engineering.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-Chloropyridine-3-boronic Acid. Benchchem.
  • Various Authors. (2025). New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • Yamamoto, K., et al. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds.
  • Inada, K., & Miyaura, N. (2000). Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes. Tetrahedron.
  • Various Authors. (2025). scale-up challenges for syntheses involving 1,10-Phenanthroline-2-boronic acid. Benchchem.
  • Inada, K., & Miyaura, N. (2000). Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine. ElectronicsAndBooks.
  • BenchChem. (2025). A Comparative Guide to 2,4-Dimethoxypyrimidine-5-boronic acid and Alternative Boronic Acid Reagents in Suzuki-Miyaura Cross-Coupling Reactions. Benchchem.
  • Kliś, J., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC.
  • Various Authors. (2025). Carboxylic acids as double aryl group donors for biaryl synthesis. RSC Publishing.
  • BenchChem. (2025). Benchmarking Suzuki Couplings: A Comparative Guide for (2-Fluoro-3,5-diformylphenyl)boronic acid. Benchchem.
  • Various Authors. (2024). CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. MDPI.
  • Adamo, A., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering.
  • Sigma-Aldrich. (2025). 3,5-Dimethylphenylboronic acid. Sigma-Aldrich.
  • Prime Scholars. (2025). How to deal with scale-up challenges of Chemistry?. Prime Scholars.
  • Organic Chemistry Portal. (2025). Suzuki Coupling. Organic Chemistry Portal.
  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
  • Adamo, A., et al. (2016).
  • TCI Chemicals. (2025). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Strømsodd, E. A., et al. (2025). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures.
  • Deng, Y., et al. (2009). Improvement on synthesis of different alkyl-phenylboronic acid. PubMed.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding Boronic Acids: Properties and Applications of 3,5-Dimethylphenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD..
  • Cox, P. A., et al. (2022).
  • Cindro, M. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI.
  • CymitQuimica. (2025). Boronic acid, B-(2,5-dimethylphenyl)-. CymitQuimica.
  • Kliś, J., et al. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PubMed.

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Safety Operating Guide

Mastering Chemical Lifecycle Management: A Guide to the Proper Disposal of (2-Chloro-3,5-dimethylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and organic synthesis, rigorous science and safety are inextricably linked. While (2-Chloro-3,5-dimethylphenyl)boronic acid is a versatile reagent, its responsible disposal is a critical, non-negotiable aspect of its lifecycle. This guide moves beyond mere instruction to provide a framework for thinking about chemical waste, ensuring that safety and environmental stewardship are integral to your workflow. Here, we detail the essential procedures for the proper disposal of this compound, grounded in established safety protocols and regulatory standards.

The Foundational Principle: Hazard Identification and Respect

Understanding the "why" behind a disposal protocol begins with understanding the inherent hazards of the substance. This compound, like many arylboronic acids, is not benign. It must be handled as a hazardous substance from acquisition to disposal.

Based on data from closely related structural isomers and analogous compounds, this compound should be regarded as a hazardous material.[1] The primary risks are associated with irritation and potential toxicity upon ingestion.[1] All handling and disposal operations must be conducted under the assumption that this compound can cause significant irritation to skin, eyes, and the respiratory system.[2][3][4][5]

Table 1: GHS Hazard Classification for this compound and Analogs

Hazard Class Hazard Code Hazard Statement Source(s)
Acute Toxicity, Oral H302 Harmful if swallowed [1]
Skin Corrosion/Irritation H315 Causes skin irritation [1][2][3]
Serious Eye Damage/Irritation H319 Causes serious eye irritation [1][2][3]

| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation |[1][2][3] |

This data is based on the Safety Data Sheet for the closely related isomer (4-Chloro-2,5-dimethylphenyl)boronic acid and other similar arylboronic acids.

Due to these hazards, under no circumstances should this chemical or its contaminated containers be discarded in standard refuse or washed down the drain.[2] Such actions risk environmental contamination and non-compliance with federal and local regulations.[2]

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a systematic process designed to contain the chemical, protect personnel, and ensure regulatory compliance. The workflow below delineates the critical decision points and actions from the moment waste is generated.

G Diagram 1: Disposal Workflow for this compound start Waste Generation (e.g., unused reagent, contaminated labware, reaction mixture) ppe Step 1: Don Appropriate PPE (Goggles, Nitrile Gloves, Lab Coat) start->ppe decon Step 4: Decontaminate Glassware (Rinse with appropriate solvent) start->decon segregate Step 2: Segregate Waste Stream ppe->segregate solid_waste Solid Waste (Contaminated Gloves, Wipes, Vials) segregate->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsates, Reaction Mixtures) segregate->liquid_waste Liquid solid_container Step 3a: Place in Labeled 'Solid Hazardous Waste' Container solid_waste->solid_container liquid_container Step 3b: Place in Labeled 'Liquid Hazardous Waste' Container (Specify Solvents) liquid_waste->liquid_container storage Step 5: Store Securely in Satellite Accumulation Area solid_container->storage liquid_container->storage collect_rinsate Collect all rinsate as liquid hazardous waste decon->collect_rinsate collect_rinsate->liquid_container pickup Step 6: Arrange for Pickup by Institutional EHS storage->pickup end Proper Disposal by Licensed Facility pickup->end

Caption: Disposal workflow for this compound.

Experimental Protocol for Disposal

Objective: To safely collect and store waste containing this compound for final disposal by a certified entity.

Materials:

  • Personal Protective Equipment (PPE): Chemical safety goggles, nitrile gloves, lab coat.[3]

  • Designated and labeled hazardous waste containers (one for solid, one for liquid).[2]

  • Waste labels clearly marked "Hazardous Waste."

  • Chemically resistant funnel for liquids.

Procedure:

  • Preparation and Safety: Before handling any waste, ensure you are in a well-ventilated area, preferably a chemical fume hood.[1] Don all required PPE.[3]

  • Waste Segregation:

    • Solid Waste: Collect all contaminated solid materials, such as gloves, weighing papers, paper towels, and empty vials, and place them directly into the designated solid hazardous waste container.[2]

    • Liquid Waste: Carefully pour all solutions containing this compound and any solvent rinsates from glassware decontamination into the designated liquid hazardous waste container using a funnel.[1][2]

  • Container Labeling:

    • Ensure each container is clearly and accurately labeled. The label must include the words "Hazardous Waste," the full chemical name "this compound," and an indication of the major components and solvents in liquid containers.[1][2]

    • Do not mix incompatible waste streams. Boronic acid waste should be kept separate from other chemical wastes unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

  • Decontamination of Glassware:

    • Rinse emptied glassware with a suitable solvent (e.g., acetone or ethanol) to remove residual compound.

    • Collect this first rinse as hazardous liquid waste.[2]

    • A subsequent wash with a mild basic solution can help convert any remaining boronic acid to a more water-soluble boronate salt, followed by a final water rinse. This rinsate should also be collected as hazardous waste.[2]

  • Storage:

    • Keep waste containers tightly sealed at all times, except when adding waste.[2]

    • Store the sealed and labeled containers in a designated, secondary containment-equipped satellite accumulation area in your laboratory, following institutional guidelines.[2]

  • Final Disposal:

    • Contact your institution's EHS department to schedule a pickup for the waste containers.[1] Do not attempt to transport or dispose of the waste yourself. Disposal must be conducted by a licensed and approved waste disposal plant.[2]

Regulatory and Compliance Causality

Adherence to this protocol is not just a matter of best practice; it is a legal requirement. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). While this compound may not be explicitly listed by name, its characteristics of potential toxicity would require it to be managed as hazardous waste.[6]

Specifically, as a chlorinated hydrocarbon derivative, wastes from its production or use are subject to stringent oversight.[6] The ultimate disposal method, typically high-temperature incineration, is chosen to ensure the complete destruction of the chlorinated organic molecule, preventing its release into the environment.[2] Your institution's EHS department is the final authority on specific waste codes and disposal pathways, ensuring compliance with all federal, state, and local regulations.

By meticulously following these procedures, you not only protect yourself and your colleagues but also uphold the scientific community's commitment to environmental protection and regulatory compliance, reinforcing the trust placed in us as responsible stewards of chemical science.

References

  • Lab Alley. (n.d.). Boric Acid Safety & Hazards. Retrieved from [Link]

  • ACT Enviro. (2025). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]

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A Researcher's Guide to the Safe Handling of (2-Chloro-3,5-dimethylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the professional scientist, the responsible handling of specialized chemical reagents is paramount. This guide provides a detailed protocol for the safe use of (2-Chloro-3,5-dimethylphenyl)boronic acid, emphasizing personal protective equipment (PPE) and proper disposal methods to ensure a secure laboratory environment.

This compound is a valuable reagent in organic synthesis. However, like many boronic acid derivatives, it requires careful handling due to its potential hazards. This compound is classified as a substance that may cause skin, eye, and respiratory irritation.[1][2][3] Therefore, a comprehensive understanding of safety procedures is essential for all personnel working with this chemical.

Core Safety Directives

All operations involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4] This engineering control is the primary defense against inhalation of dust or vapors.[4] Additionally, safety showers and eyewash stations must be readily accessible in the immediate vicinity of the workstation.[4][5]

Personal Protective Equipment (PPE): A Mandate for Safety

A complete suite of personal protective equipment is required to prevent accidental exposure.[6]

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles are mandatory.[4] A full-face shield is recommended when there is a risk of splashing.[4][7]To protect the eyes from contact with the chemical, which can cause serious irritation.[1][4]
Hand Protection Chemically resistant gloves, such as nitrile, must be worn.[4][6] Gloves should be inspected for integrity before each use and changed immediately if contaminated.[6][7]To prevent skin contact and potential irritation.[1][4]
Body Protection A flame-resistant laboratory coat must be worn and fully fastened.[4][6] For tasks with a higher risk of spills, a chemical-resistant apron over the lab coat is advised.[4]To protect the skin and personal clothing from accidental splashes or spills.[4][5]
Respiratory Protection When handling small quantities within a certified fume hood, additional respiratory protection is typically not necessary.[4] However, if dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4][6]To prevent irritation of the respiratory tract.[1][4]

Operational Protocol: A Step-by-Step Approach

A systematic workflow is crucial for minimizing risks during the handling of this compound.

A streamlined workflow for the safe handling of this compound.

Disposal Plan: Managing Chemical Waste Responsibly

All waste generated from the use of this compound must be treated as hazardous waste.[4]

  • Solid Waste: Contaminated materials such as weighing paper, gloves, and other disposable items should be collected in a designated, sealed container clearly labeled as "Hazardous Waste".[8]

  • Liquid Waste: Solutions containing this compound should be stored in a separate, clearly labeled, and sealed container for liquid hazardous waste.[8] It is crucial to segregate this waste from other chemical streams unless directed otherwise by your institution's environmental health and safety (EHS) office.[8] Never mix boronic acids with incompatible chemicals like strong acids or bleach.[8][9]

  • Empty Containers: Before disposal, empty containers must be decontaminated.[8] This involves a triple rinse with a suitable solvent in a chemical fume hood.[8] The first rinsate must be collected and disposed of as hazardous waste.[8] Subsequent rinses may also need to be collected, depending on institutional guidelines.[8] After thorough rinsing and air-drying, the original label should be defaced, and the container can be disposed of according to laboratory recycling protocols.[8]

Emergency Response

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[5][10] Seek medical attention.[5]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[5][10] Seek immediate medical attention.[5]

  • Inhalation: Move the individual to fresh air.[5][10] If breathing is difficult, administer oxygen.[5] Seek medical attention.[5]

  • Ingestion: Do not induce vomiting.[5] Rinse the mouth with water and seek immediate medical attention.[5][10]

By adhering to these rigorous safety protocols, researchers can mitigate the risks associated with this compound and ensure a safe and productive research environment.

References

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  • BenchChem. (n.d.). Safeguarding Your Laboratory: Proper Disposal Procedures for Ethylboronic Acid.
  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid.
  • BenchChem. (n.d.). Personal protective equipment for handling 2-Naphthylboronic acid-D7.
  • Sciencing. (2022, March 24). Disposal Of Boric Acid.
  • Chemtalk. (2022, April 29). Boric acid.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • AK Scientific, Inc. (n.d.). 2-Isopropyl-oxazole-5-boronic acid pinacol ester.
  • BLD Pharmatech. (n.d.). (3-((tert-Butoxycarbonyl)amino)propyl)boronic acid.
  • Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.
  • CymitQuimica. (2025, November 17). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, April 24). SAFETY DATA SHEET.
  • FUJIFILM Wako Chemicals. (n.d.). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2012, February 1). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid.

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